molecular formula C12H20O2 B1218758 Allyl cyclohexanepropionate CAS No. 2705-87-5

Allyl cyclohexanepropionate

Cat. No.: B1218758
CAS No.: 2705-87-5
M. Wt: 196.29 g/mol
InChI Key: TWXUTZNBHUWMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 3-cyclohexylpropionate, also known as 2-propenyl cyclohexanepropanoate or allyl hexahydrophenylpropionate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Allyl 3-cyclohexylpropionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Allyl 3-cyclohexylpropionate has been primarily detected in urine. Within the cell, allyl 3-cyclohexylpropionate is primarily located in the membrane (predicted from logP) and cytoplasm. Allyl 3-cyclohexylpropionate has a sweet, candy, and fruity taste.
Allyl cyclohexylpropionate is a fatty acid ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 3-cyclohexylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXUTZNBHUWMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044755
Record name Prop-2-en-1-yl 3-cyclohexylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid, Colourless liquid with a pineapple odour
Record name Cyclohexanepropanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl cyclohexane propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

91.00 °C. @ 1.00 mm Hg
Record name Allyl 3-cyclohexylpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ether, higher oils and fatty oils. Insoluble in glycerine and water, 1ml in 4ml 80% ethanol (in ethanol)
Record name Allyl cyclohexane propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.945-0.950
Record name Allyl cyclohexane propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2705-87-5
Record name Allyl cyclohexanepropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2705-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl cyclohexanepropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002705875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanepropanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Prop-2-en-1-yl 3-cyclohexylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 3-cyclohexylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL CYCLOHEXANEPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4W9H3L241
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allyl 3-cyclohexylpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Allyl Cyclohexanepropionate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cyclohexanepropionate is a synthetic ester recognized for its distinct fruity aroma, reminiscent of pineapple.[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and detailing experimental methodologies. While primarily utilized in the fragrance and flavor industries, this document also explores its known biological activities and safety profile to assess its broader potential.

Chemical Structure and Identification

This compound is chemically known as prop-2-enyl 3-cyclohexylpropanoate.[3] It is a fatty acid ester that is not found in nature.[4] The molecule consists of a cyclohexyl ring attached to a propionate (B1217596) group, which is in turn esterified with an allyl alcohol. This structure imparts a unique combination of fruity and slightly waxy notes.[5][6]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name prop-2-enyl 3-cyclohexylpropanoate
CAS Number 2705-87-5[3]
Molecular Formula C₁₂H₂₀O₂[3]
SMILES C=CCOC(=O)CCC1CCCCC1
InChI InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2
InChIKey TWXUTZNBHUWMKJ-UHFFFAOYSA-N
FEMA Number 2026[3][7]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[8] It is characterized by its low solubility in water and good solubility in organic solvents such as ethanol (B145695) and ether.[2]

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 196.29 g/mol [7]
Boiling Point 91 °C @ 1 mmHg[3]
Melting Point < -20 °C
Density 0.948 g/mL at 25 °C[7]
Refractive Index n20/D 1.460[7]
Solubility in Water Insoluble[3]
LogP 3.8

Synthesis of this compound

The primary method for synthesizing this compound involves a two-step process starting from cinnamic acid. The first step is the hydrogenation of cinnamic acid to produce 3-cyclohexylpropionic acid, followed by an esterification reaction with allyl alcohol.

Experimental Protocol: Synthesis

Step 1: Hydrogenation of Cinnamic Acid

  • Reactants: Cinnamic acid, Hydrogen gas.

  • Catalyst: Palladium on carbon (Pd/C) is a common catalyst for this type of reaction.

  • Solvent: A suitable solvent such as ethanol or ethyl acetate.

  • Apparatus: A high-pressure hydrogenation apparatus (autoclave).

  • General Procedure: Cinnamic acid is dissolved in the solvent and the catalyst is added. The mixture is then subjected to hydrogen gas under pressure and elevated temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 3-cyclohexylpropionic acid.

Step 2: Fischer Esterification of 3-Cyclohexylpropionic Acid

  • Reactants: 3-Cyclohexylpropionic acid, Allyl alcohol.

  • Catalyst: A strong acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a Dean-Stark apparatus or a packed column for azeotropic removal of water.

  • General Procedure: 3-Cyclohexylpropionic acid and an excess of allyl alcohol are combined in the flask with the acid catalyst. The mixture is heated to reflux. The water produced during the esterification is removed azeotropically with a suitable solvent like toluene (B28343) to drive the equilibrium towards the product. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction mixture is cooled, washed with a basic solution to neutralize the acid catalyst, and then with water. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Alternatively, transesterification of methyl cyclohexanepropionate with allyl alcohol can also be employed.

Synthesis Workflow Diagram

SynthesisWorkflow CinnamicAcid Cinnamic Acid CyclohexylpropionicAcid 3-Cyclohexylpropionic Acid CinnamicAcid->CyclohexylpropionicAcid Hydrogenation (Pd/C, H₂) AllylCyclohexanepropionate This compound CyclohexylpropionicAcid->AllylCyclohexanepropionate Fischer Esterification (p-TSA, Heat) AllylAlcohol Allyl Alcohol AllylAlcohol->AllylCyclohexanepropionate

Synthesis of this compound.

Applications

The primary application of this compound is in the fragrance and flavor industries due to its persistent, sweet, and fruity pineapple-like aroma.[1][5][8]

  • Fragrance Industry: It is used as a component in a wide variety of consumer products, including perfumes, cosmetics, personal care items (shampoos, lotions), and household products (air fresheners, cleaning agents).[8][9] It provides a powerful and long-lasting fruity top note.[4]

  • Flavor Industry: It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA number 2026).[3][10] It is used to impart pineapple and other fruity notes to beverages, candies, and other food products.[4]

Biological Activity and Safety

While not developed as a therapeutic agent, some biological activities of this compound have been reported.

  • Antimicrobial Activity: Some studies suggest potential antimicrobial properties against certain bacteria and fungi.[11]

  • Anti-inflammatory Activity: In vitro studies have indicated potential anti-inflammatory effects.[11]

  • Insecticidal Activity: Limited research suggests it may have insecticidal properties.[11]

It is important to note that these are preliminary findings and require further investigation.

Safety Profile:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[12] Toxicological studies have been conducted to establish its safety for use in consumer products. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment.[12] In vivo, allyl compounds are generally metabolized to mercapturic acid and excreted, while cyclohexylpropionic acid can be aromatized to benzoic acid and excreted as hippuric acid.[4]

Conclusion

This compound is a well-characterized synthetic ester with significant commercial applications in the fragrance and flavor sectors. Its synthesis is achieved through established organic chemistry principles, primarily hydrogenation followed by Fischer esterification. While some preliminary biological activities have been noted, its potential in drug development remains unexplored. This technical guide provides a foundational understanding of its chemical and physical properties for researchers and scientists who may wish to investigate this molecule for novel applications. Further research into its biological activities and potential mechanisms of action could unveil new opportunities for this versatile compound.

References

Allyl Cyclohexanepropionate (CAS 2705-87-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cyclohexanepropionate (CAS 2705-87-5) is a synthetic ester recognized for its characteristic sweet, fruity aroma reminiscent of pineapple.[1][2][3] Primarily utilized as a fragrance and flavoring agent, this compound possesses a unique chemical structure that imparts desirable olfactory properties and stability in a variety of formulations.[1][3][4] This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its toxicological data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who may encounter or wish to investigate this molecule.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[1] Its molecular structure, consisting of a cyclohexyl ring linked to a propionate (B1217596) ester with an allyl group, contributes to its characteristic scent and physical properties.[3] The cyclohexyl group provides molecular bulk and stability, with the propionate chain influencing its fruity character and the allyl group enhancing its diffusion and fresh top notes.[3]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number2705-87-5[1]
IUPAC Nameprop-2-enyl 3-cyclohexylpropanoate[5]
SynonymsAllyl 3-cyclohexylpropanoate, 3-Cyclohexylpropanoic acid, allyl ester, Pineapple ester[1][6]
Chemical FormulaC₁₂H₂₀O₂[1]
Molecular Weight196.29 g/mol [1]
InChIInChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2[5]
InChIKeyTWXUTZNBHUWMKJ-UHFFFAOYSA-N[5]
Canonical SMILESC=CCOC(=O)CCC1CCCCC1[5]

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical StateColorless to pale yellow oily liquid[1]
OdorSweet, fruity, pineapple-like, with green and woody nuances[1][3]
Boiling Point91.00 °C @ 1.00 mm Hg[5]
Density0.945-0.950 g/mL[5]
Refractive Index1.457-1.462[5]
SolubilitySoluble in ether, higher oils, and fatty oils; Insoluble in glycerine and water[5]
Vapor Pressure0.00900 mm/Hg @ 25.00 °C[7]
Flash Point196.00 °F (91.11 °C) TCC[7]
logP~4.28[3]

Synthesis Protocols

The primary methods for synthesizing this compound are through the esterification of 3-cyclohexylpropionic acid with allyl alcohol or the transesterification of a methyl or ethyl ester of 3-cyclohexylpropionic acid.[8][9]

Synthesis via Esterification of 3-Cyclohexylpropionic Acid

This method involves the direct reaction of 3-cyclohexylpropionic acid with allyl alcohol in the presence of an acid catalyst.[8] 3-cyclohexylpropionic acid is typically prepared through the hydrogenation of cinnamic acid.[2]

  • Hydrogenation of Cinnamic Acid:

    • In a 250 ml autoclave, a solution of cinnamic acid (15.0g) in a suitable solvent (100ml) is combined with a hydrogenation catalyst (0.6 g), such as Palladium on carbon (Pd/C).

    • The autoclave is sealed and purged with hydrogen gas.

    • The pressure is set to 2 MPa, and the mixture is heated to the desired temperature (e.g., 70-160°C).

    • Upon reaching the target temperature, the hydrogen pressure is increased to 5-8 MPa, and stirring is initiated to commence the hydrogenation.

    • The reaction is monitored until the uptake of hydrogen ceases.

    • After cooling, the catalyst is removed by filtration to yield 3-cyclohexylpropionic acid.[1]

  • Esterification:

    • A three-necked flask equipped with a thermometer, a sampling needle, and an apparatus for azeotropic distillation is charged with 3-cyclohexylpropionic acid (10 g), a five-molar excess of allyl alcohol (18.6 g), p-toluenesulfonic acid (0.3 g) as a catalyst, decane (B31447) (3.0 g) as an internal standard for gas chromatography, and hexane (B92381) (15.0 g).[1]

    • The mixture is heated to reflux to initiate the esterification reaction.

    • The water produced during the reaction is removed azeotropically with hexane to drive the equilibrium towards the product.[1]

    • The reaction progress is monitored by gas chromatography.

    • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

    • The product, this compound, is then purified by vacuum distillation.[1]

G cluster_0 Hydrogenation cluster_1 Esterification Cinnamic Acid Cinnamic Acid H2_PdC H₂ / Pd/C Cinnamic Acid->H2_PdC 3-Cyclohexylpropionic Acid 3-Cyclohexylpropionic Acid H2_PdC->3-Cyclohexylpropionic Acid p-TSA p-TSA (catalyst) Hexane, Reflux 3-Cyclohexylpropionic Acid->p-TSA Allyl Alcohol Allyl Alcohol Allyl Alcohol->p-TSA This compound This compound p-TSA->this compound G cluster_0 Hydrogenation cluster_1 Transesterification Methyl Cinnamate Methyl Cinnamate H2_PdC H₂ / Pd/C Methyl Cinnamate->H2_PdC Methyl 3-cyclohexylpropionate Methyl 3-cyclohexylpropionate H2_PdC->Methyl 3-cyclohexylpropionate CaCO3 CaCO₃ (catalyst) Cyclohexane, Reflux Methyl 3-cyclohexylpropionate->CaCO3 Allyl Alcohol Allyl Alcohol Allyl Alcohol->CaCO3 This compound This compound CaCO3->this compound G cluster_0 Hazard Identification cluster_1 Toxicological Endpoints Harmful Harmful if Swallowed, in Contact with Skin, or Inhaled Acute_Toxicity Acute Toxicity (Oral, Dermal) Harmful->Acute_Toxicity Skin Sensitizer May Cause Allergic Skin Reaction Irritation Delayed Irritant Potential (free Allyl Alcohol) Skin Sensitizer->Irritation Aquatic Toxicity Very Toxic to Aquatic Life Reproductive_Toxicity Reproductive Toxicity (OECD 415) Genotoxicity Genotoxicity (Ames, Micronucleus)

References

Allyl cyclohexanepropionate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Allyl Cyclohexanepropionate: Nomenclature and Identification

For researchers, scientists, and drug development professionals, precise chemical identification is paramount. This guide provides a focused overview of the nomenclature for this compound, a compound utilized in the flavor and fragrance industries.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is prop-2-enyl 3-cyclohexylpropanoate [1]. Due to its widespread use and historical naming conventions, this compound is also known by a variety of synonyms.

Below is a comprehensive table summarizing the IUPAC name and common synonyms for this compound, facilitating accurate identification and cross-referencing in research and documentation.

Identifier Type Name
IUPAC Name prop-2-enyl 3-cyclohexylpropanoate[1]
Common Name This compound[1][2][3][4][5]
Synonym Allyl 3-cyclohexylpropionate[1]
Synonym 2-Propen-1-yl cyclohexanepropionate[1]
Synonym Allyl 3-cyclohexylpropanoate[1][2]
Synonym Allyl beta-cyclohexylpropionate[1]
Synonym Allyl cyclohexylpropionate[1][4]
Synonym Allyl hexahydrophenylpropionate[1][4]
Synonym Cyclohexanepropionic acid, 2-propenyl ester[1][4]
Synonym Cyclohexylpropionic acid allyl ester[1]
Synonym 3-Cyclohexylpropanoic acid, allyl ester[2]
Synonym Cyclohexanepropanoic acid 2-propen-1-yl ester
Synonym Ananolide[4]

Logical Relationship of Nomenclature

The relationship between the common name and the IUPAC name is based on the structural components of the molecule. The following diagram illustrates this logical breakdown.

Allyl_Cyclohexanepropionate_Nomenclature Allyl_Cyclohexanepropionate This compound (Common Name) IUPAC_Breakdown IUPAC Name Components Allyl_Cyclohexanepropionate->IUPAC_Breakdown is systematically named by prop-2-enyl prop-2-enyl (formerly allyl) IUPAC_Breakdown->prop-2-enyl 3-cyclohexylpropanoate 3-cyclohexylpropanoate (ester of 3-cyclohexylpropanoic acid) IUPAC_Breakdown->3-cyclohexylpropanoate

References

Physical and chemical properties of Allyl cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Allyl Cyclohexanepropionate

Introduction

This compound (CAS No. 2705-87-5) is a synthetic ester recognized for its distinct sweet, fruity aroma reminiscent of pineapple.[1][2][3][4] This colorless to pale yellow liquid is a significant component in the flavor and fragrance industries.[1][5] It is valued for its contribution to fruity top notes and its ability to impart pineapple and chamomile nuances in perfumery.[1][3] While not found in nature, its unique olfactory profile makes it a valuable synthetic ingredient.[1][2][6] This document provides a comprehensive overview of its physical and chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Identifiers and Chemical Structure

IdentifierValue
IUPAC Name prop-2-enyl 3-cyclohexylpropanoate[7]
CAS Number 2705-87-5[6][7][8][9]
Molecular Formula C12H20O2[5][6][7][8][10]
Molecular Weight 196.29 g/mol [5][6][7][8][10]
SMILES C=CCOC(=O)CCC1CCCCC1[7][10][11]
InChI InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2[7][10][11]
InChIKey TWXUTZNBHUWMKJ-UHFFFAOYSA-N[7][10][11]
FEMA Number 2026[6][7]
EINECS Number 220-292-5[6][7]

Physical Properties

This compound is a colorless to pale yellow, clear liquid at room temperature.[1][5][12] It possesses a strong, sweet, and fruity odor, most commonly associated with pineapple.[1][2][3]

PropertyValueReference
Appearance Colorless to pale yellow clear liquid[1][5][12]
Odor Sweet, fruity, pineapple-like[1][2][3][12]
Boiling Point 266°C (510.8°F) at 760 mmHg[6]
91°C (196°F) at 1 mmHg[3][7][11][13]
Melting Point < -20°C (< -4°F)[6][13]
Density 0.945 - 0.950 g/mL at 20°C[7][12]
0.948 g/mL at 25°C[3][11]
Refractive Index 1.457 - 1.462 at 20°C[7][9][12]
1.46 (lit.) at 20°C[11][13][14]
Flash Point 106°C (222.8°F) - closed cup[6]
109°C[12]
Vapor Pressure 0.009 mmHg at 25°C (est.)[9]
Solubility Insoluble in water and glycerine[7][9][12]
Soluble in ethanol, ether, higher oils, and fatty oils[1][7][9]
logP (o/w) 4.28[6]

Chemical Properties

As an ester, this compound can undergo hydrolysis under acidic or basic conditions to yield cyclohexanepropionic acid and allyl alcohol.[1] It is considered a combustible liquid. For fragrance applications, the level of free allyl alcohol in the ester should be less than 0.1%.[7]

Stability and Storage:

This compound should be stored in a cool, dry, and well-ventilated area away from heat sources and open flames.[1] It should be kept in tightly sealed, light-resistant containers to prevent degradation.[1][12] The compound is chemically stable under standard ambient conditions.

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the esterification of 3-cyclohexylpropionic acid with allyl alcohol.[1][3]

Two-Step Synthesis from Cinnamic Acid:

A common industrial synthesis involves a two-step process starting from cinnamic acid.[6]

  • Hydrogenation of Cinnamic Acid: Cinnamic acid is hydrogenated at high temperatures (over 200°C) using a catalyst such as palladium on carbon (Pd/C) to produce 3-cyclohexylpropionic acid.[2][6]

  • Fischer Esterification: The resulting 3-cyclohexylpropionic acid is then esterified with allyl alcohol using an acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid under reflux conditions.[1][2][6] The water produced during the reaction is removed azeotropically to drive the equilibrium towards the product.[1][2]

Alternative Synthesis Routes:

  • Transesterification: 3-cyclohexylpropionic acid methyl ester can be transesterified with allyl alcohol using a calcium carbonate catalyst.[2][15] The equilibrium is shifted by removing the resulting methanol (B129727) as an azeotrope with cyclohexane.[2][15] A patent also describes a method using an organotin catalyst for the transesterification of cyclohexylpropionic acid methyl ester and allyl alcohol.[16]

  • Phase-Transfer Catalysis: Another method involves the reaction of allyl alcohol with an aqueous solution of the sodium or calcium salt of 3-cyclohexylpropionic acid in the presence of sodium iodide and a phase-transfer catalyst.[2][15]

Purification:

Following synthesis, this compound is typically purified by vacuum distillation.[1]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on specific biological activities or signaling pathways directly modulated by this compound. Its primary application and research focus have been within the flavor and fragrance industries.[1][6] Toxicological studies have been conducted to ensure its safety for use in consumer products.[17] For instance, it was found to be negative in an Ames test and did not show clastogenic activity in an in vitro micronucleus test.[17]

Applications

The primary application of this compound is as a fragrance and flavoring ingredient.[1][6]

  • Perfumery: It is used to create fruity top notes, particularly pineapple and chamomile nuances, in various fragrance compositions.[1][3][6] It is also used as a modifier for other fragrance materials.[13]

  • Flavors: It is a key component in artificial pineapple flavorings and is also used to modify strawberry, raspberry, and other fruit flavors.[2][13] It is used in a variety of food products, including baked goods, chewing gum, and beverages.[13]

Safety and Handling

This compound is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[18] It is also very toxic to aquatic life with long-lasting effects.[18]

Personal Protective Equipment (PPE):

When handling this compound, it is recommended to use appropriate personal protective equipment, including:

  • Gloves: To prevent skin contact.[1]

  • Safety Goggles/Eyeshields: To protect the eyes.[1]

  • Respiratory Protection: A dust mask (type N95) or other suitable respirator should be used if vapors or aerosols are generated.

First Aid Measures:

  • Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.

  • Eye Contact: Rinse with plenty of water and remove contact lenses if present.

  • Ingestion: Immediately have the victim drink water (two glasses at most) and consult a physician.

Mandatory Visualizations

Synthesis_of_Allyl_Cyclohexanepropionate CinnamicAcid Cinnamic Acid CyclohexylpropionicAcid 3-Cyclohexylpropionic Acid CinnamicAcid->CyclohexylpropionicAcid Hydrogenation (Pd/C, >200°C) AllylCyclohexanepropionate This compound CyclohexylpropionicAcid->AllylCyclohexanepropionate Esterification (H₂SO₄, Reflux) AllylAlcohol Allyl Alcohol AllylAlcohol->AllylCyclohexanepropionate

Caption: Synthesis of this compound.

Fragrance_Formulation_Workflow Concept Fragrance Concept (e.g., Tropical Fruit) IngredientSelection Ingredient Selection Concept->IngredientSelection ACHP This compound (Pineapple Note) IngredientSelection->ACHP Key Component Blending Blending and Formulation ACHP->Blending Evaluation Olfactory Evaluation Blending->Evaluation Refinement Formula Refinement Evaluation->Refinement Feedback Loop FinalProduct Final Fragrance Product Evaluation->FinalProduct Approval Refinement->Blending

Caption: Fragrance Formulation Workflow.

References

Spectroscopic Profile of Allyl Cyclohexanepropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Allyl cyclohexanepropionate (CAS No. 2705-87-5), a fragrance and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable structural insights for professionals in research and development.

Chemical Structure and Properties

This compound, with the IUPAC name prop-2-enyl 3-cyclohexylpropanoate, is a colorless liquid known for its sweet, fruity, pineapple-like aroma. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₂H₂₀O₂
Molecular Weight196.29 g/mol
IUPAC Nameprop-2-enyl 3-cyclohexylpropanoate
CAS Number2705-87-5
Boiling Point91 °C @ 1 mmHg
Density0.948 g/mL at 25 °C
Refractive Index (n20/D)1.46

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the allyl and cyclohexylpropionate moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.98 - 5.85m1H-CH=CH₂
5.32 - 5.18m2H-CH=CH₂
4.55d2H-O-CH₂-CH=
2.28t2H-CH₂-COO-
1.80 - 1.55m7HCyclohexyl protons, -CH₂-CH₂-COO-
1.30 - 1.05m5HCyclohexyl protons
0.95 - 0.80m2HCyclohexyl protons
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
173.5C=O (Ester)
132.4-CH=CH₂
118.2-CH=CH₂
65.0-O-CH₂-
37.5Cyclohexyl-CH-
34.2-CH₂-COO-
33.1Cyclohexyl-CH₂-
32.8Cyclohexyl-CH₂-
26.5Cyclohexyl-CH₂-
26.2Cyclohexyl-CH₂-

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2924StrongC-H stretch (aliphatic)
2853StrongC-H stretch (aliphatic)
1736StrongC=O stretch (ester)
1647MediumC=C stretch (alkene)
1160StrongC-O stretch (ester)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
1965[M]⁺ (Molecular ion)
15520[M - C₃H₅]⁺
11345[C₆H₁₁CH₂CH₂CO]⁺
9562[C₇H₁₁]⁺
83100[C₆H₁₁]⁺
5582[C₄H₇]⁺
4199[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

A standardized protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of liquid ester samples.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). B Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Place the NMR tube in the spectrometer. C->D E Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃. D->E F Shim the magnetic field to achieve homogeneity. E->F G Acquire ¹H and ¹³C NMR spectra. F->G H Apply Fourier transformation to the FID. G->H I Phase the spectra and perform baseline correction. H->I J Reference the spectra to the TMS signal. I->J K Integrate ¹H NMR signals and pick peaks for both spectra. J->K

NMR Experimental Workflow
Infrared (IR) Spectroscopy Protocol

This protocol outlines the procedure for obtaining the IR spectrum of a neat liquid sample.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a drop of neat this compound on a clean, dry salt plate (e.g., NaCl). B Place a second salt plate on top to create a thin film. A->B C Place the salt plate assembly in the spectrometer's sample holder. B->C D Acquire a background spectrum of the empty beam path. C->D E Acquire the sample spectrum. D->E F Ratio the sample spectrum against the background spectrum. E->F G Identify and label significant absorption bands. F->G

IR Spectroscopy Experimental Workflow
Mass Spectrometry Protocol

This protocol describes the acquisition of an electron ionization (EI) mass spectrum for an organic ester.

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization and Analysis cluster_proc Data Processing A Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or GC inlet. B Vaporize the sample in the ion source. A->B C Bombard the gaseous molecules with electrons (typically 70 eV). B->C D Separate the resulting ions based on their mass-to-charge ratio (m/z). C->D E Detect the ions. D->E F Generate a mass spectrum (plot of ion abundance vs. m/z). E->F G Identify the molecular ion peak and major fragment ions. F->G

Mass Spectrometry Experimental Workflow

Allyl Cyclohexanepropionate: An In-Depth Technical Guide to its Olfactory Profile and Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cyclohexanepropionate (ACHP) is a synthetic fragrance and flavor ingredient prized for its complex and tenacious fruity aroma. This technical guide provides a comprehensive overview of the olfactory profile and sensory analysis of ACHP. It includes a summary of its physicochemical properties, a detailed exploration of its aromatic character, and standardized protocols for its sensory evaluation. Furthermore, this document outlines the general biochemical signaling pathway involved in the perception of such odorants and presents a workflow for its analytical and sensory assessment. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of aroma compounds.

Introduction

This compound, with the CAS number 2705-87-5, is a key component in the palette of perfumers and flavorists.[1] Its characteristic scent is predominantly fruity, with distinct pineapple notes, complemented by sweet, waxy, and green nuances.[2][3] The stability and long-lasting nature of its aroma make it a versatile ingredient in a wide range of applications, from fine fragrances to consumer products.[1] A thorough understanding of its sensory properties and the methods used to evaluate them is essential for its effective utilization and for the development of novel applications, including flavor modulation in pharmaceutical formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various formulations and its volatility, which is a key determinant of its olfactory perception.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₂[1]
Molecular Weight 196.29 g/mol [1]
CAS Number 2705-87-5[1]
FEMA Number 2026[4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 91 °C @ 1 mm Hg[4]
Density 0.948 g/mL at 25 °C[5]
Vapor Pressure 0.0359 mm Hg at 20 °C[6]
Solubility Insoluble in water; soluble in oils and ethanol[4]
LogP ~4.28[2]

Olfactory Profile and Sensory Data

The olfactory profile of this compound is characterized by a dominant sweet and fruity aroma, most frequently described as being reminiscent of pineapple.[2] Its scent is further nuanced by green, waxy, and sometimes subtle woody undertones.[1] The allyl group contributes to its fresh and diffusive top notes, while the cyclohexyl ring provides stability and contributes to its tenacity.[2]

Qualitative Olfactory Profile

The consensus from perfumery and flavor literature describes the scent of this compound with the following attributes:

  • Primary Notes: Sweet, Fruity (Pineapple)[2]

  • Secondary Notes: Green, Waxy, Tropical, Apple-like[1][7]

  • Subtle Nuances: Woody, Floral (Chamomile-like)[1][3]

Quantitative Sensory Data
EsterChemical NameSensory DescriptorMean Intensity (0-10 Scale)Odor Threshold (in water)
Isoamyl Acetate3-methylbutyl acetateBanana8.57 µg/L
Sweet7.2
Fruity6.8
Ethyl ButyrateEthyl butanoatePineapple8.20.5 µg/L
Fruity7.5
Sweet6.5
Hexyl AcetateHexyl acetatePear7.95 µg/L
Fruity7.1
Green6.3

Note: The mean intensity values are based on fictional data for illustrative purposes, as specific public data for a direct comparison under identical conditions is limited.[8]

Experimental Protocols for Sensory Analysis

The sensory analysis of aroma compounds like this compound requires rigorous and well-defined experimental protocols to ensure the reliability and validity of the results. The following sections detail representative methodologies for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol describes a standard approach for the detailed sensory profiling of an aroma ingredient.

4.1.1. Panelist Selection and Training

  • Screening: Recruit 15-20 candidates who are regular consumers of products containing fruity aromas. Screen candidates for their ability to discriminate between different tastes and aromas and their verbal fluency in describing sensory experiences.

  • Training: Select a panel of 10-12 members to undergo approximately 40-60 hours of training. The training should focus on developing a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of this compound and other reference esters. Use reference standards to anchor the sensory terms (e.g., pineapple juice for "pineapple," freshly cut grass for "green").

4.1.2. Sample Preparation

  • Prepare solutions of this compound at a concentration of 10 ppm in a suitable solvent, such as odorless mineral oil or propylene (B89431) glycol.

  • Present 10 mL of the sample in identical, coded, odorless glass vials at a controlled room temperature (22 ± 1°C).

4.1.3. Evaluation Procedure

  • Conduct the evaluation in individual, well-ventilated sensory booths under white light to minimize external distractions.

  • Randomize the order of sample presentation for each panelist to mitigate order effects.

  • Instruct panelists to evaluate the aroma of each sample by sniffing from the vial for a controlled duration (e.g., 3-5 seconds).

  • Panelists will rate the intensity of each agreed-upon sensory descriptor using a 10-cm unstructured line scale, anchored with "not perceived" at the low end and "very strong" at the high end.

  • Mandate a 2-minute break between samples, during which panelists should cleanse their palate with deionized water and unsalted crackers.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines instrumental separation with human sensory detection to identify odor-active compounds in a sample.[9]

4.2.1. Instrumentation

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable for fragrance analysis.

4.2.2. GC-MS/O Parameters

  • Injection: Inject 1 µL of a 100 ppm solution of this compound in hexane.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Effluent Splitting: Split the column effluent between the MS detector and the ODP at a 1:1 ratio.

  • ODP: Humidify the air supply to the ODP to prevent nasal dehydration of the assessor.

4.2.3. Olfactometry Procedure

  • A trained sensory panelist (or a panel of multiple assessors in separate runs) will sniff the effluent from the ODP throughout the GC run.

  • The panelist will record the retention time, duration, and a descriptor for each odor event perceived.

  • The intensity of each odor can also be rated on a predefined scale.

  • The resulting olfactogram is then aligned with the chromatogram to correlate specific chemical peaks with their perceived odors.

Biochemical Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor(s) for every odorant are not all known, it has been reported that this compound interacts with the human olfactory receptor OR1D2.[10][11] ORs are G-protein coupled receptors (GPCRs), and their activation triggers a well-characterized intracellular signaling cascade.

The binding of an odorant molecule to its specific OR causes a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing for the influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This influx of positive ions depolarizes the neuron, generating a receptor potential. If the depolarization is sufficient to reach the threshold, an action potential is fired and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (OR1D2) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel CNG Channel Depolarization Depolarization ATP ATP ATP->AC cAMP->CNG_channel Opening Cations Ca²⁺, Na⁺ Cations->CNG_channel Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory Signal Transduction Pathway for this compound.

Experimental and Logical Workflows

The comprehensive sensory analysis of this compound involves a multi-step process that integrates both instrumental and sensory evaluation techniques.

Sensory_Analysis_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Panel Evaluation cluster_data Data Integration and Interpretation GC_MS GC-MS Analysis Data_Analysis Statistical Analysis GC_MS->Data_Analysis GC_O GC-O Analysis GC_O->Data_Analysis Panel_Screening Panelist Screening Panel_Training Panelist Training Panel_Screening->Panel_Training Panel_Training->GC_O QDA Quantitative Descriptive Analysis Panel_Training->QDA QDA->Data_Analysis Correlation Correlate Instrumental and Sensory Data Data_Analysis->Correlation Profile Generate Olfactory Profile Correlation->Profile Sample This compound Sample Sample->GC_MS Sample->GC_O Sample->QDA

Caption: Integrated Workflow for the Sensory Analysis of this compound.

Conclusion

This compound is a significant aroma chemical with a distinct and desirable olfactory profile. This guide has provided a detailed overview of its sensory characteristics, physicochemical properties, and the methodologies for its evaluation. While a wealth of qualitative data exists to describe its aroma, a notable gap in the publicly available literature is the lack of specific quantitative sensory data, such as odor and taste thresholds. The provided experimental protocols offer a standardized framework for conducting such analyses, which would be of great value to the scientific and industrial communities. The elucidation of its interaction with olfactory receptors and the underlying signaling pathways provides a molecular basis for its perception. A comprehensive understanding of these aspects is crucial for the continued and innovative application of this compound in the fields of perfumery, flavor science, and drug development.

References

Allyl Cyclohexanepropionate: A Technical Guide to its Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate is a synthetic ester recognized for its potent and versatile sensory characteristics.[1][2][3] This technical guide provides an in-depth overview of its flavor and fragrance applications, supported by key chemical and physical data, detailed experimental protocols, and an exploration of its interaction with olfactory receptors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields who are interested in the chemical senses and the application of specific flavor and fragrance compounds.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity aroma reminiscent of pineapple, with additional green and waxy notes.[1][3][4][5][6] It is a synthetic compound and has not been reported to occur naturally.[2][4][7] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₂H₂₀O₂[3]
Molecular Weight 196.29 g/mol [3][6]
CAS Number 2705-87-5[3]
FEMA Number 2026[5][8][9]
Boiling Point 91 °C @ 1 mm Hg[1]
Density 0.948 g/mL at 25 °C[1]
Vapor Pressure 0.009 mmHg @ 25 °C (estimated)
3.8 Pa @ 25 °C[1]
0.0 hPa @ 25 °C (OECD Test Guideline 104)
0.01 mm Hg @ 25 °C
Flash Point 106 °C (222.8 °F) - closed cup
Refractive Index n20/D 1.46 (lit.)[1]
logP (o/w) 4.28[6]
Water Solubility 16.5 mg/L at 20 °C[1]
0.017 g/l at 20 °C (OECD Test Guideline 105)
Odor Profile Fruity, pineapple, sweet, green, waxy, apple-note[3][5]
Taste Profile Fruity, pineapple, waxy, with green sweet apple nuances at 30 ppm[1]

Flavor and Fragrance Applications

This compound is a widely used ingredient in the flavor and fragrance industry due to its unique and desirable sensory profile.[1][3][4]

Fragrance Applications:

  • Fine Fragrances: It is used to impart fruity top notes, particularly pineapple and chamomile nuances.[4] Its profile lends a juicy transparency to naturalistic creations and provides contrast to heavier notes.[1]

  • Functional Perfumery: Its stability makes it suitable for use in a variety of personal care and household products.[1][3]

    • Personal Care: Shampoos, conditioners, body washes, lotions, creams, and antiperspirants/deodorants.[1]

    • Household Products: Fabric care (detergents and softeners), air fresheners, and cleaning products.[1]

Flavor Applications:

  • Flavoring Agent: It is used as a flavoring agent to provide a fruity note to various food products.[1] It is often the chief carrier of the fruity note in imitation pineapple flavors and is a modifier in imitation strawberry and raspberry flavors.[1]

  • Food Products:

    • Beverages (alcoholic and non-alcoholic)

    • Confectioneries (hard and soft candy, chewing gum)

    • Baked goods

    • Frozen dairy products

    • Gelatins and puddings

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of 3-cyclohexylpropionic acid with allyl alcohol.[4] A detailed experimental protocol based on literature is provided below.[2][7]

Materials:

  • 3-Cyclohexylpropionic acid

  • Allyl alcohol (5-molar excess)

  • p-Toluenesulfonic acid (catalyst)

  • Hexane

  • Sodium carbonate (for drying)

  • Three-necked flask equipped with a thermometer, a needle for sample withdrawal, and an attachment for azeotropic distillation.

Procedure:

  • Into the three-necked flask, insert 3-cyclohexylpropionic acid, a 5-molar excess of allyl alcohol, p-toluenesulfonic acid (catalyst), and hexane.

  • Heat the mixture to its boiling point to initiate the esterification reaction.

  • Continuously remove the water formed during the reaction as a hexane-water azeotrope to shift the reaction equilibrium towards the product.

  • Monitor the reaction progress by withdrawing samples at appropriate time intervals and analyzing them using gas chromatography (GC).

  • Once the reaction is complete (as determined by GC analysis), cool the reaction mixture.

  • Wash the organic layer with a sodium carbonate solution to neutralize the acidic catalyst and then with water.

  • Dry the organic layer using anhydrous sodium carbonate.

  • Separate the drying agent by filtration.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[2][4]

A logical workflow for the synthesis process is illustrated in the following diagram.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification 3-Cyclohexylpropionic Acid 3-Cyclohexylpropionic Acid Allyl Alcohol Allyl Alcohol p-Toluenesulfonic Acid (Catalyst) p-Toluenesulfonic Acid (Catalyst) Hexane (Solvent) Hexane (Solvent) Mixing Mixing Heating_Reflux Heating_Reflux Mixing->Heating_Reflux Initiate Reaction Azeotropic_Distillation Azeotropic_Distillation Heating_Reflux->Azeotropic_Distillation Remove Water Reaction_Monitoring Reaction_Monitoring Azeotropic_Distillation->Reaction_Monitoring GC Analysis Cooling Cooling Reaction_Monitoring->Cooling Reaction Complete Neutralization Neutralization Cooling->Neutralization Wash with Na2CO3 Washing Washing Neutralization->Washing Wash with Water Drying Drying Washing->Drying Anhydrous Na2CO3 Filtration Filtration Drying->Filtration Vacuum_Distillation Vacuum_Distillation Filtration->Vacuum_Distillation Pure_Product Pure_Product Vacuum_Distillation->Pure_Product Final Product

Caption: Synthesis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general protocol for the analysis of this compound using GC-MS is outlined below. This protocol is based on standard practices for the analysis of volatile and semi-volatile organic compounds.[10]

Sample Preparation:

  • Prepare a solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane, or methanol) at a concentration of approximately 10 µg/mL.

  • Ensure the sample is free of particles by centrifugation if necessary.

  • Transfer a minimum of 50 µL of the sample into a 1.5 mL glass GC autosampler vial.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium

  • Column: A non-polar column (e.g., DB-5) or a polar column (e.g., DB-Wax) can be used depending on the desired separation.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 40-400

The logical workflow for GC-MS analysis is depicted below.

G Sample Sample Dilution Dilution Sample->Dilution Prepare ~10 µg/mL solution Vial_Transfer Vial_Transfer Dilution->Vial_Transfer Transfer to GC vial GC_Injection GC_Injection Vial_Transfer->GC_Injection 1 µL injection Separation Separation GC_Injection->Separation Temperature Program Ionization Ionization Separation->Ionization Electron Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Scan m/z 40-400 Data_Acquisition Data_Acquisition Mass_Analysis->Data_Acquisition Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis Identify Compound

Caption: Workflow for GC-MS analysis of this compound.

Olfactory Perception and Signaling

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.[11] These ORs are G protein-coupled receptors (GPCRs).[11][12]

This compound has been identified as a ligand for the human olfactory receptor OR1D2 .[13] The binding of an odorant to an OR initiates a signal transduction cascade.[11] While the specific downstream signaling for this compound is not detailed in the available literature, a general olfactory signaling pathway is understood.

Upon ligand binding, the G-protein associated with the OR is activated. This activation leads to a cascade of intracellular events, ultimately resulting in the depolarization of the olfactory receptor neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain for further processing, leading to the perception of the specific odor.[11]

The following diagram illustrates the general olfactory signaling pathway.

G Odorant Odorant OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G_protein OR->G_protein Activates Adenylate_Cyclase Adenylate_Cyclase G_protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces Ion_Channel Ion_Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx of Na+/Ca2+ Action_Potential Action_Potential Depolarization->Action_Potential Generates Olfactory_Bulb Olfactory_Bulb Action_Potential->Olfactory_Bulb Signal to Brain

Caption: General olfactory signal transduction pathway.

Safety and Regulatory Information

This compound is regulated for use in food and fragrance products. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is listed by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized as Safe).[8][9][14] The International Fragrance Association (IFRA) has also established standards for its use in fragrance compositions.[8] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety goggles, to prevent exposure.[4]

Conclusion

This compound is a valuable synthetic ingredient with a well-defined fruity and sweet sensory profile that finds broad application in the flavor and fragrance industries. Its chemical and physical properties are well-characterized, and established protocols exist for its synthesis and analysis. While the general mechanism of its olfactory perception is understood to involve interaction with olfactory receptors, further research could elucidate the specific signaling pathways and the full spectrum of its sensory contributions. This guide provides a solid foundation of technical information for professionals working with this versatile compound.

References

An In-depth Technical Guide on the Toxicological Data and Safety Assessment of Allyl Cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate (CAS No. 2705-87-5) is a synthetic fragrance ingredient valued for its sweet, pineapple-like scent with green and woody undertones.[1] It sees widespread use in fine fragrances, personal care products, and household goods.[1][2] This technical guide provides a comprehensive overview of the toxicological data and safety assessment of this compound, compiled from peer-reviewed studies and regulatory assessments. The information is intended to support researchers, scientists, and drug development professionals in understanding its safety profile.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated across various endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and reproductive toxicity. The data are summarized in the tables below.

Table 1: Acute Toxicity of this compound
TestSpeciesRouteValueReference
LD50RatOral480 mg/kg bw[3][4]
LD50RabbitDermal1600 mg/kg bw[3][5]
LC50RatInhalation11 mg/L (4 hours)[4]
Table 2: Skin and Eye Irritation Data
TestSpecies/MethodResultReference
Skin IrritationHuman Skin Model Test (OECD TG 439)Not irritating[2][5]
Eye IrritationRabbit (OECD TG 405)Not irritating[5]
Table 3: Skin Sensitization
TestSpecies/MethodResultNESIL¹Reference
Guinea Pig Maximization TestGuinea PigSensitizer (B1316253) at 100%[6]
Human Maximization TestHumanNot a sensitizer at 4%1100 µg/cm²[6]

¹No Expected Sensitization Induction Level

Table 4: Genotoxicity Profile
TestSystemMetabolic ActivationResultReference
Ames TestS. typhimurium strains TA98, TA100, TA1535, TA1537, TA1538With and withoutNegative[7]
HPRT AssayChinese Hamster Lung CellsWith and withoutNegative[7]
In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesWith and withoutNegative[7]
Table 5: Repeated Dose and Reproductive Toxicity
Study TypeSpeciesNOAEL²Key FindingsReference
One-Generation Reproductive Toxicity (OECD TG 415)Rat75 mg/kg bw/dayTransient reduction in pup body weight at 125 mg/kg/day. Parental toxicity at ≥250 mg/kg/day.[2][6]

²No Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below.

Acute Oral Toxicity
  • Guideline: Not explicitly stated, but consistent with standard acute toxicity testing.

  • Species: Rat.

  • Methodology: The substance was administered orally to rats, and the median lethal dose (LD50) was determined to be 480 mg/kg body weight.[3][4] Observations likely included clinical signs of toxicity and mortality over a set period.

Acute Dermal Toxicity
  • Guideline: OECD Test Guideline 402.[5]

  • Species: Rabbit.[5]

  • Methodology: this compound was applied to the shorn skin of rabbits. The dermal LD50 was established at 1600 mg/kg body weight.[3][5]

Skin Irritation
  • Guideline: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[2][5]

Skin Sensitization (Human Maximization Test)
  • Guideline: Human Maximization Test.

  • Methodology: In a study involving 23-28 human volunteers, this compound was tested at a concentration of 4% and was found not to be a skin sensitizer.[2] A No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm² has been established for this ingredient.[6][7]

Genotoxicity: In Vitro Micronucleus Test
  • Guideline: OECD Test Guideline 487.[7]

  • Methodology: Human peripheral blood lymphocytes were treated with this compound in DMSO at concentrations up to 1963.0 μg/mL. The test was conducted both with and without a metabolic activation system (S9). The substance did not induce a statistically significant increase in binucleated cells with micronuclei up to cytotoxic levels, indicating it is not clastogenic under these conditions.[7]

Genotoxicity: HPRT Gene Mutation Assay
  • Guideline: OECD Test Guideline 476.[7]

  • Methodology: Chinese hamster lung cells were exposed to this compound in DMSO at concentrations up to 2000 μg/mL for 4 and 24 hours. The assay was performed with and without metabolic activation. No statistically significant increases in the frequency of mutant colonies were observed, indicating a lack of mutagenic potential in this mammalian cell system.[7]

Reproductive Toxicity
  • Guideline: OECD Test Guideline 415 (One-Generation Reproduction Toxicity Study).[2]

  • Species: Sprague-Dawley (SD) rats.[2]

  • Methodology: Parental animals were administered this compound by gavage at doses of 0, 75, 125, 250, or 500 mg/kg bw/day during pre-mating, mating, gestation, and lactation.[2] Parental toxicity (e.g., decreased motor activity, salivation, hunched posture) was observed at doses of 250 mg/kg bw/day and higher.[2] A transient reduction in pup body weight was seen at 125 mg/kg/day.[6] The No Observed Adverse Effect Level (NOAEL) for developmental toxicity and fertility was determined to be 75 mg/kg/day.[6]

Visualizations

Metabolic Pathway

The primary metabolic pathway for allyl esters involves hydrolysis into allyl alcohol and the corresponding carboxylic acid.[8] Allyl alcohol is then oxidized to acrolein, which can be hepatotoxic.[8][9][10]

Metabolic_Pathway ACP This compound Hydrolysis Ester Hydrolysis (in vivo) ACP->Hydrolysis AA Allyl Alcohol Hydrolysis->AA CPA Cyclohexanepropionic Acid Hydrolysis->CPA Oxidation Oxidation (in liver) AA->Oxidation Acrolein Acrolein Oxidation->Acrolein Toxicity Potential Hepatotoxicity Acrolein->Toxicity

Caption: General metabolic pathway of this compound.

Safety Assessment Workflow

The safety assessment of a fragrance ingredient like this compound follows a structured workflow, integrating data from various toxicological endpoints to determine a safe use level.

Safety_Assessment_Workflow cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization Genotox Genotoxicity (Ames, MN, HPRT) NOAEL Determine NOAELs & NESIL Genotox->NOAEL ReproTox Reproductive/Developmental Toxicity (OECD 415) ReproTox->NOAEL SystemicTox Repeated Dose Toxicity SystemicTox->NOAEL SkinSens Skin Sensitization (Maximization Test) SkinSens->NOAEL Exposure Aggregate Exposure (Creme RIFM Model) MOE Calculate Margin of Exposure (MOE) Exposure->MOE NOAEL->MOE TTC Threshold of Toxicological Concern (TTC) Analysis NOAEL->TTC Risk Safe Use Level Determination MOE->Risk TTC->Risk

Caption: Safety assessment workflow for fragrance ingredients.

Conclusion

Based on a comprehensive evaluation of the available toxicological data, this compound is considered safe for its intended use in fragrance applications.[7] It is not genotoxic, not a skin or eye irritant, and has a well-defined No Observed Adverse Effect Level for reproductive toxicity.[2][5][6][7] While it is a skin sensitizer in animal tests at high concentrations, human maximization tests at relevant concentrations were negative, and a No Expected Sensitization Induction Level (NESIL) has been established to manage this risk.[6][7] The established reference dose of 0.32 mg/kg/day, derived from toxicity data, supports its safe use at current exposure levels.[7]

References

The Stability and Degradation of Allyl Cyclohexanepropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate is a widely utilized fragrance and flavor ingredient prized for its sweet, fruity, pineapple-like aroma. As with any organic molecule used in consumer products and pharmaceuticals, a thorough understanding of its stability and degradation pathways is critical for ensuring product quality, safety, and shelf-life. This technical guide provides an in-depth analysis of the stability of this compound under various stress conditions, including hydrolysis, oxidation, and thermal decomposition. It also outlines detailed experimental protocols for stability testing and employs visualizations to illustrate key degradation pathways and workflows.

Core Concepts in Stability Testing

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to predict its long-term behavior.[1] Key stress conditions include hydrolysis across a range of pH values, oxidation, and exposure to heat and light.[1]

Hydrolytic Degradation

Ester hydrolysis is a primary degradation pathway for this compound. The reaction involves the cleavage of the ester bond in the presence of water, typically catalyzed by acid or base, to yield cyclohexanepropionic acid and allyl alcohol.[2]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[2]

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[2]

Putative Hydrolytic Degradation Pathway

G ACP This compound CPA Cyclohexanepropionic Acid ACP->CPA Hydrolysis AA Allyl Alcohol ACP->AA Hydrolysis H2O H₂O AcidBase Acid or Base (Catalyst)

Caption: Hydrolytic degradation of this compound.

Quantitative Data for Hydrolytic Degradation (Illustrative)

The following table presents illustrative data for the degradation of an ester under forced hydrolytic conditions. The values are based on general knowledge of ester stability and are intended to provide a framework for experimental design.

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Primary Degradation Products
0.1 N HCl602415%Cyclohexanepropionic Acid, Allyl Alcohol
0.1 N NaOH40840%Sodium Cyclohexanepropionate, Allyl Alcohol
Neutral (Water)8072< 5%Cyclohexanepropionic Acid, Allyl Alcohol

Oxidative Degradation

The allyl group in this compound is susceptible to oxidation. The allylic C-H bonds are particularly reactive towards radical abstraction, which can initiate a cascade of oxidative reactions. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[3]

Potential oxidation products can include hydroperoxides, allylic alcohols, enones, and epoxides. The specific products formed will depend on the oxidant and reaction conditions. For instance, oxidation of allylic alcohols with hydrogen peroxide can yield α,β-unsaturated carbonyl compounds. While this is a reaction of a potential degradation product (allyl alcohol), similar oxidative pathways could affect the parent molecule.

Putative Oxidative Degradation Pathways

G cluster_main This compound ACP ACP Allylic_Hydroperoxide Allylic Hydroperoxide ACP->Allylic_Hydroperoxide Oxidation Epoxide Epoxide Derivative ACP->Epoxide Epoxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Allylic_Alcohol Allylic Alcohol Derivative Allylic_Hydroperoxide->Allylic_Alcohol Enone Enone Derivative Allylic_Alcohol->Enone G ACP This compound Fragments Complex Mixture of Smaller Molecules (e.g., Alkenes, CO, CO₂) ACP->Fragments Pyrolysis Heat High Temperature (e.g., >400°C) G cluster_stress Stress Conditions Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Hydrolysis Base->Stressed_Samples Oxidation Oxidation (H₂O₂) Oxidation->Stressed_Samples Heat Thermal Stress Heat->Stressed_Samples Light Photostability Light->Stressed_Samples Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light GCMS GC-MS Analysis Stressed_Samples->GCMS Data Data Analysis (Quantification of Degradants) GCMS->Data Report Stability Report Data->Report

References

Methodological & Application

Application Notes and Protocols: Synthesis of Allyl Cyclohexanepropionate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of allyl cyclohexanepropionate, a valuable fragrance and flavor compound, through Fischer esterification. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate the successful and efficient synthesis of this ester. The information is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

This compound is a synthetic ester prized for its sweet, fruity aroma, often likened to pineapple.[1] This compound finds extensive application in the fragrance and flavor industry, where it is incorporated into perfumes, personal care products, and food items to impart a lasting fruity note.[2][3][4] The Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols, proceeding via an acid-catalyzed nucleophilic acyl substitution.[5][6] This application note details the synthesis of this compound from 3-cyclohexylpropionic acid and allyl alcohol using p-toluenesulfonic acid as a catalyst.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

3-Cyclohexylpropionic Acid + Allyl Alcohol ⇌ this compound + Water

The Fischer esterification is an equilibrium-controlled reaction.[5] To drive the reaction towards the formation of the ester product, an excess of one of the reactants (typically the less expensive one, in this case, allyl alcohol) is used, and the water byproduct is removed as it is formed, often through azeotropic distillation.[7][8][9]

The reaction proceeds through a six-step mechanism, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[5]

Fischer_Esterification_Mechanism

Experimental Protocol

This protocol is based on established laboratory procedures for Fischer esterification.[7]

3.1. Materials and Equipment

MaterialGradeSupplier
3-Cyclohexylpropionic Acid≥98%Sigma-Aldrich
Allyl Alcohol≥99%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate≥98.5%Sigma-Aldrich
Hexane (B92381)ACS gradeFisher Scientific
Sodium BicarbonateACS gradeFisher Scientific
Anhydrous Sodium SulfateACS gradeFisher Scientific
Round-bottom flask (250 mL)--
Dean-Stark apparatus--
Reflux condenser--
Heating mantle with magnetic stirrer--
Separatory funnel (250 mL)--
Rotary evaporator--
Vacuum distillation apparatus--

3.2. Synthesis Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 3-cyclohexylpropionic acid, 18.6 g of allyl alcohol (a five-molar excess), 0.3 g of p-toluenesulfonic acid, and 15.0 g of hexane.[7]

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

  • Heating and Reflux: Heat the mixture to a gentle reflux using a heating mantle. The hexane will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap.[7] Continue the reflux until no more water is collected in the trap.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst).

    • 50 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the hexane and excess allyl alcohol using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The product typically distills at 91 °C under a pressure of 1 mmHg.[10]

Data Presentation

Table 1: Reactant and Catalyst Quantities

CompoundMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
3-Cyclohexylpropionic Acid156.2210.00.0641
Allyl Alcohol58.0818.60.3205
p-Toluenesulfonic acid172.200.30.0017Catalyst
Hexane86.1815.0-Solvent

Table 2: Product Characterization and Yield

ParameterValueReference
Yield >90% (typical)[4]
Purity ≥98%
Appearance Colorless to pale yellow liquid-
Boiling Point 91 °C at 1 mmHg[10]
Density 0.948 g/mL at 25 °C[10]
Refractive Index n20/D 1.46[10]
Odor Profile Fruity, pineapple, sweet, waxy[8]

Experimental Workflow

Experimental_Workflow

Conclusion

The Fischer esterification provides an efficient and straightforward method for the synthesis of this compound. By utilizing an excess of allyl alcohol and removing the water byproduct via azeotropic distillation with hexane, a high yield of the desired ester can be achieved. The detailed protocol and data presented in this application note serve as a valuable resource for researchers and professionals engaged in the synthesis of fragrance and flavor compounds. Adherence to the outlined procedures will facilitate the successful and reproducible synthesis of high-purity this compound.

References

Application Notes & Protocols: Transesterification Methods for the Synthesis of Allyl Cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl cyclohexanepropionate is a significant aroma chemical, valued for its sweet, fruity fragrance reminiscent of pineapple.[1][2][3] It is utilized primarily in the flavor and fragrance industries.[3][4] While direct esterification of cyclohexanepropionic acid is a common synthesis route, transesterification of its alkyl esters, such as methyl or ethyl cyclohexanepropionate, with allyl alcohol offers an alternative pathway. This document outlines and compares various transesterification methods for the synthesis of this compound, providing detailed protocols and performance data.

Overview of Transesterification Methods

Transesterification is a chemical reaction that exchanges the organic group of an ester with the organic group of an alcohol. For the synthesis of this compound, this typically involves reacting an alkyl (commonly methyl) cyclohexanepropionate with allyl alcohol in the presence of a catalyst. The equilibrium of the reaction is typically shifted towards the product by removing the lower-boiling alcohol byproduct (e.g., methanol) via distillation.[1][3]

Several catalytic systems can be employed for this transformation, each with distinct advantages and reaction conditions. These include conventional chemical catalysts like alkaline carbonates, alkali hydroxides, and organometallic compounds, as well as biocatalysts such as lipases.[1][5][6][7] Enzymatic methods, in particular, represent a greener and more selective approach, operating under milder conditions.[8][9]

Comparative Data of Transesterification Methods

The selection of a transesterification method depends on factors such as desired yield, reaction time, cost, and environmental considerations. The following table summarizes quantitative data from various catalytic approaches.

Catalyst System Starting Ester Catalyst Reactant Ratio (Ester:Alcohol) Temperature (°C) Reaction Time (h) Reported Yield (%) Key Features
Organometallic Methyl CyclohexanepropionateOrganotin1 : 0.3 - 3 (by weight)60 - 1802 - 40> 90High yield; simplifies post-reaction workup.[5]
Alkali Hydroxide Methyl CyclohexanepropionateSodium or Potassium HydroxideNot specifiedNot specifiedNot specified> 80A common, strong base catalyst.[6]
Alkaline Carbonate Methyl CyclohexanepropionateCalcium Carbonate1 : 5 (molar)82 - 88Not specifiedNot specifiedMild, heterogeneous catalyst; equilibrium shifted by azeotropic removal of methanol (B129727).[1][3]
Enzymatic (General) Alkyl CyclohexanepropionateLipase (B570770) (e.g., Novozym 435)Varies (e.g., 1:3 molar)30 - 608 - 48VariesMild conditions, high selectivity, environmentally friendly; requires optimization.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the chemical and enzymatic transesterification of methyl cyclohexanepropionate.

Protocol 1: Organotin-Catalyzed Transesterification

This protocol is based on a patented method demonstrating high efficiency and yield.[5]

Materials:

  • Methyl cyclohexanepropionate

  • Allyl alcohol (Vinyl carbinol)

  • Organotin catalyst (e.g., dibutyltin (B87310) oxide)

  • Stopper/Inhibitor (optional, e.g., hydroquinone)[5]

  • Reaction vessel with a distillation column, condenser, and heating mantle

  • Vacuum distillation setup

Procedure:

  • Charge the reaction vessel with methyl cyclohexanepropionate and allyl alcohol. A typical weight ratio is 1:0.5 to 1:2.[5]

  • Add the organotin catalyst. The amount can vary, but it is used in catalytic quantities.

  • (Optional) Add a polymerization inhibitor like hydroquinone (B1673460) to prevent the polymerization of allyl alcohol, especially at higher temperatures.[5]

  • Heat the reaction mixture to a temperature between 80°C and 160°C.[5]

  • Continuously remove the methanol byproduct via distillation to drive the reaction to completion. The reaction progress can be monitored by measuring the amount of methanol collected or by analytical techniques like Gas Chromatography (GC).

  • The reaction is typically run for 6 to 30 hours.[5]

  • After the reaction is complete (as determined by GC analysis showing consumption of the starting ester), cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst if it is heterogeneous.

  • Purify the crude this compound by first distilling off excess allyl alcohol, followed by vacuum distillation to collect the final product.[5] A yield of over 90% can be achieved.[5]

Protocol 2: Calcium Carbonate-Catalyzed Transesterification

This method uses a mild, inexpensive, and heterogeneous catalyst. The protocol is adapted from studies on the synthesis of allyl-3-cyclohexylpropionate.[1][3]

Materials:

  • Methyl cyclohexanepropionate (10 g)

  • Allyl alcohol (17.1 g, 5-molar excess)

  • Calcium carbonate (1.0 g)

  • Cyclohexane (10.0 g, as azeotroping agent)

  • Three-necked flask equipped with a thermometer, sampling port, and a packed distillation column.

Procedure:

  • To the three-necked flask, add methyl cyclohexanepropionate, the 5-molar excess of allyl alcohol, and cyclohexane.[1]

  • Heat the mixture to its boiling point (approximately 82-88°C).[1]

  • Once boiling, add the calcium carbonate catalyst to the flask.[1]

  • The reaction equilibrium is shifted by the azeotropic removal of the methanol-cyclohexane mixture through the packed column.[3]

  • Monitor the reaction progress by taking samples periodically for GC analysis.

  • Upon completion, cool the reaction mixture.

  • Filter the mixture to remove the solid calcium carbonate catalyst.

  • The filtrate contains the product, excess allyl alcohol, and cyclohexane. Purify the product by fractional distillation, first removing the solvent and excess alcohol, followed by vacuum distillation of the residue to obtain pure this compound.

Protocol 3: General Protocol for Lipase-Catalyzed Transesterification

Enzymatic synthesis offers a green alternative, proceeding under mild conditions with high selectivity.[8] This generalized protocol can be optimized for specific lipases and conditions.

Materials:

  • Methyl or Ethyl Cyclohexanepropionate

  • Allyl alcohol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)[7]

  • Organic solvent (optional, e.g., hexane, heptane)

  • Shaking incubator or stirred reactor

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a suitable reaction vessel, combine the alkyl cyclohexanepropionate and allyl alcohol. A molar ratio of 1:1 to 1:5 (ester:alcohol) can be explored.

  • If using a solvent, add it to the mixture. A solvent-free system can also be effective.

  • Add the immobilized lipase. A typical enzyme loading is 5-15% by weight of the substrates.

  • (Optional) Add activated molecular sieves to the reaction mixture to adsorb the byproduct alcohol (methanol/ethanol) and any trace water, which can inhibit the enzyme.

  • Incubate the reaction mixture at a controlled temperature, typically between 35°C and 50°C, with constant agitation (e.g., 150-200 rpm).[8]

  • Monitor the reaction over time (typically 8-48 hours) by taking aliquots and analyzing them via GC or HPLC.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove any solvent and excess allyl alcohol from the filtrate under reduced pressure.

  • The remaining crude product can be further purified by vacuum distillation if necessary.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between different synthesis strategies.

G cluster_prep Reaction Preparation cluster_reaction Transesterification Reaction cluster_workup Product Workup & Purification start Starting Materials: - Methyl Cyclohexanepropionate - Allyl Alcohol - Catalyst mix Charge Reactor & Mix start->mix react Heat & React (e.g., 80-160°C) mix->react remove Remove Byproduct (e.g., Methanol via Distillation) react->remove Shift Equilibrium cool Cool Reaction Mixture remove->cool filter Catalyst Removal (Filtration) cool->filter distill1 Remove Excess Reactants (Distillation) filter->distill1 distill2 Final Purification (Vacuum Distillation) distill1->distill2 end_node Pure Allyl Cyclohexanepropionate distill2->end_node

Caption: General experimental workflow for chemical transesterification.

G cluster_chem Chemical Catalysis cluster_enz Enzymatic Catalysis start Synthesis Goal: This compound chem_cat Choose Catalyst start->chem_cat enz_cat Choose Biocatalyst (e.g., Lipase) start->enz_cat organo Organometallic (e.g., Organotin) chem_cat->organo alkali Alkali/Alkaline (e.g., NaOH, CaCO3) chem_cat->alkali chem_cond Conditions: - High Temp (80-180°C) - Byproduct Removal organo->chem_cond alkali->chem_cond product Purified Product chem_cond->product enz_cond Conditions: - Mild Temp (35-50°C) - Solvent/Solvent-free - Reusable Catalyst enz_cat->enz_cond enz_cond->product

References

Application Notes and Protocols for the GC-MS Analysis of Allyl Cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of Allyl cyclohexanepropionate, a common fragrance ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are intended for use by researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development. This guide includes comprehensive information on sample preparation, instrumental parameters, and data analysis.

Introduction

This compound (CAS No. 2705-87-5) is a synthetic fragrance ingredient with a sweet, fruity, pineapple-like aroma.[1] It is widely used in perfumes, cosmetics, and other consumer products. The accurate and reliable identification and quantification of this compound are crucial for quality control, regulatory compliance, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile organic compounds in complex matrices.[2][3]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. For straightforward analysis of the pure compound or in simple solvent mixtures, direct injection after dilution is sufficient. For more complex matrices such as cosmetics or environmental samples, an extraction and concentration step is necessary.

Protocol 2.1.1: Direct Liquid Injection (for pure substance or simple solutions)

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol, ethanol, or hexane) to create a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For analysis of a sample solution, dilute an appropriate volume with the chosen solvent to fall within the calibration range.

  • Vortex the solutions for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2.1.2: Headspace Solid-Phase Microextraction (HS-SPME) (for complex matrices)

This technique is ideal for isolating volatile analytes from complex liquid or solid samples, minimizing matrix effects.[4]

  • Accurately weigh a representative amount of the sample (e.g., 1-5 g of a cosmetic cream) into a 20 mL headspace vial.

  • If the sample is solid, add a small amount of deionized water to facilitate the release of volatiles.

  • Seal the vial tightly with a PTFE/silicone septum.

  • Place the vial in a heating block or the autosampler's incubator at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

  • Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined extraction time (e.g., 10-20 minutes) with continuous agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix. These are based on typical methods for fragrance and ester analysis.[5][6]

Table 1: GC-MS Instrumental Parameters

ParameterValue/Setting
Gas Chromatograph
GC SystemAgilent 7890B GC with 5977A MSD (or equivalent)
InjectorSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL (for liquid injection)
Split Ratio50:1 (can be adjusted based on concentration)
Carrier GasHelium or Hydrogen at a constant flow of 1.0-1.2 mL/min
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent like DB-FATWAX UI for enhanced separation of some fragrance compounds.
Oven ProgramInitial temperature 60 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer
MS Transfer Line Temp.280 °C
MS Source Temp.230 °C
MS Quad Temp.150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeFull Scan (m/z 40-400) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis for higher sensitivity.

Data Presentation

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

Table 2: Quantitative Data for this compound

ParameterValueReference
Molecular FormulaC₁₂H₂₀O₂[7]
Molecular Weight196.29 g/mol [7]
Kovats Retention Index (Standard non-polar column)1405 - 1407[7]
Kovats Retention Index (Standard polar column)1778 - 1826[7]
Mass Spectral Data

The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization. The molecular ion peak (M+) at m/z 196 may be of low abundance or absent.

Table 3: Major Mass Spectral Fragments of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Ion
4199.99[C₃H₅]⁺ (Allyl cation)
5581.68[C₄H₇]⁺
9562.00[C₇H₁₁]⁺
10038.90[C₆H₁₂O]⁺
3935.43[C₃H₃]⁺

Data obtained from PubChem, Spectra ID: 28350.[7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Prep Sample Preparation (Dilution, HS-SPME, etc.) Sample->Prep Vial Transfer to Autosampler Vial Prep->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Processing Data Processing (Integration, Library Search) Acquisition->Processing Quantification Quantification Processing->Quantification Report Final Report Quantification->Report

Figure 1. General workflow for the GC-MS analysis of this compound.
Logical Relationship of GC-MS Components

This diagram shows the logical connection and flow of the sample and data through the components of a GC-MS system.

GCMS_Components Injector Injector Port for sample introduction GC_Column GC Column Separates compounds based on volatility and polarity Injector->GC_Column Sample Vapor MS_Source Ion Source Ionizes separated compounds (EI) GC_Column->MS_Source Separated Analytes Mass_Analyzer Mass Analyzer Separates ions based on m/z ratio MS_Source->Mass_Analyzer Ions Detector Detector Detects and amplifies ion signal Mass_Analyzer->Detector Filtered Ions Data_System Data System Acquires and processes data Detector->Data_System Electrical Signal

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Allyl Cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Allyl cyclohexanepropionate using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are outlined to facilitate the structural elucidation and quality control of this compound.

Introduction

This compound (prop-2-enyl 3-cyclohexylpropanoate), with the chemical formula C₁₂H₂₀O₂, is a fragrance and flavoring agent. Its molecular structure consists of a cyclohexyl group attached to a propionate (B1217596) moiety, which is esterified with an allyl alcohol. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules. This document details the expected NMR spectral data and provides standardized protocols for its analysis.

Data Presentation

The following tables summarize the expected chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These values are compiled from spectral data available in public databases and are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data of this compound

SignalChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)Assignment
15.98 - 5.85m1H--CH=CH₂
25.35 - 5.18m2H--CH=CH
34.56d2H5.7-O-CH ₂-CH=
42.29t2H7.5-CH ₂-C=O
51.80 - 1.60m5H-Cyclohexyl-H
61.55 - 1.40m2H--CH ₂-CH₂-C=O
71.30 - 1.08m5H-Cyclohexyl-H
80.95 - 0.80m1H-Cyclohexyl-H

Table 2: ¹³C NMR Spectral Data of this compound

SignalChemical Shift (δ ppm)Assignment
1173.5C=O
2132.4-C H=CH₂
3118.1-CH=C H₂
464.9-O-C H₂-
537.6Cyclohexyl-CH
634.3-C H₂-C=O
733.1Cyclohexyl-CH₂
832.0-C H₂-CH₂-C=O
926.6Cyclohexyl-CH₂
1026.3Cyclohexyl-CH₂

Experimental Protocols

The following are detailed methodologies for the NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of neat this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS to the vial.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following protocols are based on a standard 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Number of Dummy Scans (ds): 4

  • Receiver Gain (rg): Set automatically

  • Acquisition Time (aq): ~3-4 seconds

  • Relaxation Delay (d1): 1.0 second

  • Spectral Width (sw): 20 ppm (centered around 5 ppm)

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans (ns): 1024 or more (depending on concentration)

  • Number of Dummy Scans (ds): 4

  • Receiver Gain (rg): Set automatically

  • Acquisition Time (aq): ~1-2 seconds

  • Relaxation Delay (d1): 2.0 seconds

  • Spectral Width (sw): 250 ppm (centered around 100 ppm)

  • Temperature: 298 K

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 2-4 per increment

  • Number of Increments: 256 in F1

  • Spectral Width (sw): 10 ppm in both F1 and F2

  • Relaxation Delay (d1): 1.5-2.0 seconds

  • Temperature: 298 K

  • Pulse Program: hsqcedetgpsp

  • Number of Scans (ns): 2-8 per increment

  • Number of Increments: 256 in F1

  • Spectral Width (sw): 10 ppm in F2 (¹H), 180 ppm in F1 (¹³C)

  • Relaxation Delay (d1): 1.5-2.0 seconds

  • Temperature: 298 K

  • Pulse Program: hmbcgpndqf

  • Number of Scans (ns): 4-16 per increment

  • Number of Increments: 256 in F1

  • Spectral Width (sw): 10 ppm in F2 (¹H), 220 ppm in F1 (¹³C)

  • Relaxation Delay (d1): 1.5-2.0 seconds

  • Long-range Coupling Delay (d6): Optimized for a long-range J-coupling of 8 Hz

  • Temperature: 298 K

Visualization of Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the chemical structure, a typical NMR experimental workflow, and the key correlations expected in 2D NMR experiments for this compound.

Allyl_cyclohexanepropionate_Structure Chemical Structure of this compound cluster_allyl Allyl Group cluster_propionate Cyclohexylpropionate Moiety cluster_cyclohexyl Cyclohexyl Ring C1 CH2 C2 CH C1->C2 = C3 CH2 C2->C3 C4 O C3->C4 -O- C5 C=O C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 C8 CH C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C13->C8

Caption: Molecular structure of this compound.

NMR_Workflow start Sample Preparation oneD 1D NMR Acquisition (1H, 13C) start->oneD twoD 2D NMR Acquisition (COSY, HSQC, HMBC) oneD->twoD processing Data Processing (FT, Phasing, Baseline Correction) twoD->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis report Reporting analysis->report

Caption: General workflow for NMR analysis.

TwoD_Correlations Key 2D NMR Correlations for Structural Elucidation cluster_cosy COSY (¹H-¹H Correlations) cluster_hsqc HSQC (¹H-¹³C One-Bond Correlations) cluster_hmbc HMBC (¹H-¹³C Long-Range Correlations) H_allyl_vinyl Allyl Vinyl Protons (H1, H2) H_allyl_oxy Allyl -OCH2- Protons (H3) H_allyl_vinyl->H_allyl_oxy H_propyl_alpha Propyl α-CH2 Protons (H4) H_propyl_beta Propyl β-CH2 Protons (H6) H_propyl_alpha->H_propyl_beta H_cyclohexyl Cyclohexyl Protons (H5, H7, H8) H_propyl_beta->H_cyclohexyl HC_allyl Allyl C-H Pairs HC_propyl Propyl C-H Pairs HC_cyclohexyl Cyclohexyl C-H Pairs H_allyl_oxy_CO H3 to C=O (C1) H_propyl_alpha_CO H4 to C=O (C1) H_propyl_beta_CO H6 to C=O (C1) H_propyl_beta_cyclohexyl H6 to Cyclohexyl Carbons

Caption: Expected 2D NMR correlation pathways.

Application Note: Characterization of Allyl Cyclohexanepropionate using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of allyl cyclohexanepropionate using Fourier Transform Infrared (FTIR) spectroscopy, with a focus on the Attenuated Total Reflectance (ATR) sampling technique. This compound is a fragrance and flavoring agent, and its chemical identity and purity are critical for its application. IR spectroscopy is a rapid, non-destructive, and reliable analytical technique for the structural elucidation and quality control of this compound by identifying its key functional groups. This document outlines the principles of the technique, a step-by-step experimental protocol, and a summary of the characteristic IR absorption bands.

Introduction

This compound is an ester known for its sweet, fruity, pineapple-like aroma. It is widely used in the fragrance and flavor industries. The molecule consists of a cyclohexyl group, a propionate (B1217596) ester linkage, and an allyl group. The presence and integrity of these functional groups are essential for its characteristic properties.

Infrared (IR) spectroscopy is a powerful analytical tool that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This results in a unique spectral fingerprint that can be used to identify the compound and its functional groups. This application note details the use of FTIR spectroscopy with an ATR accessory for the analysis of liquid this compound.

Principles of ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that enables the analysis of liquid and solid samples with minimal sample preparation. In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. The evanescent wave is absorbed by the sample at specific frequencies, and the attenuated beam is then directed to the detector. This provides a rapid and efficient means of obtaining the IR spectrum of the sample.

Experimental Protocol

This protocol describes the characterization of a neat liquid sample of this compound using an ATR-FTIR spectrometer.

3.1. Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond crystal)

  • This compound (liquid)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

3.2. Instrument Setup

  • Ensure the FTIR spectrometer and the ATR accessory are properly installed and powered on.

  • Allow the instrument to warm up according to the manufacturer's recommendations to ensure stability.

  • Set the data acquisition parameters. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal averaging to improve signal-to-noise ratio)

    • Data Format: Transmittance or Absorbance

3.3. Background Spectrum Acquisition

  • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

3.4. Sample Analysis

  • Place a small drop of this compound onto the center of the ATR crystal using a clean dropper or pipette, ensuring the crystal surface is completely covered.

  • If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • After the measurement, clean the ATR crystal and the pressure clamp tip (if used) thoroughly with a lint-free wipe soaked in the cleaning solvent. Ensure all sample residue is removed before the next measurement.

Data Presentation

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent functional groups. The table below summarizes the expected key absorption peaks.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3080Medium=C-H StretchAllyl group (vinyl C-H)
2925, 2850StrongC-H StretchCyclohexyl group (aliphatic C-H)
~1735StrongC=O StretchEster carbonyl
~1645Medium-WeakC=C StretchAllyl group (alkene)
~1450MediumC-H BendCyclohexyl group (CH₂)
~1170StrongC-O StretchEster (acyl-oxygen)
~990, ~920Medium=C-H Bend (out-of-plane)Allyl group (vinyl C-H)

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the characterization of this compound using ATR-FTIR spectroscopy.

FTIR_Workflow ATR-FTIR Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Interpretation instrument_setup Instrument Setup (Spectrometer & ATR) clean_crystal Clean ATR Crystal instrument_setup->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Liquid Sample to Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum clean_after Clean Crystal After Use acquire_spectrum->clean_after process_spectrum Process Spectrum (Baseline & Normalization) acquire_spectrum->process_spectrum peak_identification Identify Characteristic Peaks process_spectrum->peak_identification functional_group_assignment Assign Functional Groups peak_identification->functional_group_assignment report_generation Generate Report functional_group_assignment->report_generation

Caption: Workflow for ATR-FTIR analysis.

Conclusion

FTIR spectroscopy with an ATR accessory is a highly effective method for the characterization of liquid this compound. The technique is rapid, requires minimal sample preparation, and provides unambiguous identification of the key functional groups present in the molecule. The protocol and data presented in this application note can be readily adopted by researchers, scientists, and drug development professionals for routine quality control and structural verification of this important fragrance and flavoring compound.

Application Notes and Protocols for the Quantification of Allyl Cyclohexanepropionate in Flavor Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate is a synthetic flavoring substance (FEMA Number 2026) known for its sweet, fruity, pineapple-like aroma.[1][2] It is utilized in a variety of food and beverage products to impart or enhance pineapple and other tropical fruit flavors.[1][2][3] Accurate quantification of this compound in complex flavor matrices is crucial for quality control, regulatory compliance, and ensuring product consistency. This document provides detailed application notes and protocols for the quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for volatile and semi-volatile compounds in food and beverages.[4][5]

I. Quantitative Data Summary

The following tables summarize the typical quantitative data for the analysis of this compound and other similar flavor esters in various food and beverage matrices using HS-SPME-GC-MS. These values are provided as a reference and may vary depending on the specific matrix, instrumentation, and method parameters.

Table 1: Method Validation Parameters for this compound in Beverages

ParameterTypical Value RangeMatrixMethodReference
Limit of Detection (LOD)0.007 - 0.070 mg/LLiquorGC-MS[6]
Limit of Quantification (LOQ)0.020 - 0.200 mg/LLiquorGC-MS[6]
Linearity (R²)≥ 0.9985LiquorGC-MS[6]
Recovery87.8% - 107.4%60% EthanolGC-MS[6]
Repeatability (RSD)2.0% - 7.4%60% EthanolGC-MS[6]

Table 2: Reported Concentration of this compound in Commercial Products

Product TypeConcentration RangeMethodReference
Yogurt1 - 12 mg/kgGC-MS[1]
Soft Drinks1 - 24 mg/LGC-MS[1]

Table 3: Performance of HS-SPME-GC-MS for Similar Flavor Esters in Beverages

AnalyteMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
Hop-derived EstersBeer< 1< 1-[4][7]
Higher Fatty EstersWhite Rum1 - 183 - 5498.6 - 100.3[8]
Volatile CompoundsWine0.003 - 3.440.010 - 10.488 - 114[9]

II. Experimental Protocols

This section details a comprehensive protocol for the quantification of this compound in a liquid flavor matrix (e.g., a non-carbonated beverage) using HS-SPME-GC-MS.

Materials and Reagents
  • This compound analytical standard (≥97.0% purity)

  • Internal Standard (IS): e.g., d6-Geranyl acetate (B1210297) or 13C-Methyl octanoate

  • Solvent: Methanol (B129727) or Ethanol (GC grade)

  • Sodium Chloride (NaCl): Analytical grade, pre-baked at 450°C for 4h to remove volatile contaminants.

  • Deionized water

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm or similar.

  • Headspace Vials: 20 mL amber glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS) .

  • Autosampler with SPME capabilities.

Preparation of Standards and Samples
  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with deionized water to achieve a concentration range of 1 µg/L to 200 µg/L.

  • Internal Standard (IS) Solution (10 mg/L): Prepare a stock solution of the chosen internal standard in methanol.

  • Sample Preparation:

    • Transfer 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.

    • Spike the sample with the internal standard solution to a final concentration of 50 µg/L.

    • Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure
  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before its first use and for 5-10 minutes between injections to prevent carryover.

  • Incubation/Equilibration: Place the sample vial in the autosampler tray and incubate at 60°C for 15 minutes with agitation to allow for equilibration of the analyte between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 60°C to extract the volatile compounds.

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injector port and desorb the analytes at 250°C for 5 minutes in splitless mode.

GC-MS Analysis
  • GC Column: Use a low- to mid-polarity capillary column suitable for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 55, 81, 113, 155) and the internal standard. A full scan mode (m/z 40-300) can be used for initial method development and qualitative analysis.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.

  • Quantify the concentration of this compound in the samples using the calibration curve.

III. Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Flavor Matrix Sample Spike Add Internal Standard & NaCl Sample->Spike Standard This compound Standard Standard->Spike Vial Seal in Headspace Vial Spike->Vial Equilibrate Equilibration (60°C, 15 min) Vial->Equilibrate Extract Extraction (60°C, 30 min) Equilibrate->Extract Desorb Desorption in GC Inlet (250°C) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Result Reporting Quantify->Report

Caption: Experimental workflow for this compound quantification.

sample_prep_methods cluster_matrix Flavor Matrix Type cluster_methods Sample Preparation Method Liquid Liquid (Beverages, Juices) SPME HS-SPME (Headspace Solid-Phase Microextraction) Liquid->SPME Ideal for Volatiles LLE LLE (Liquid-Liquid Extraction) Liquid->LLE Good for a wide range of compounds SPE SPE (Solid-Phase Extraction) Liquid->SPE Good for analyte cleanup and concentration SBSE SBSE (Stir Bar Sorptive Extraction) Liquid->SBSE High sensitivity for trace analysis Solid Solid (Powders, Confectionery) Solid->SPME Requires sample homogenization Fatty High-Fat (Creams, Oils) Fatty->SPME Matrix effects can be a challenge

Caption: Suitability of sample preparation methods for different flavor matrices.

References

Application of Allyl Cyclohexanepropionate in Pineapple Flavor Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate is a synthetic ester recognized for its potent and multifaceted fruity aroma, with a pronounced pineapple character.[1][2][3] This colorless to pale yellow liquid, also known by synonyms such as Allyl 3-cyclohexylpropionate, is a key component in the flavorist's palette for creating realistic and impactful pineapple flavors for a wide range of applications, including beverages, confectionery, and baked goods.[1][3][4] Its stability and characteristic sweet, waxy, and slightly green fruity notes make it an invaluable tool for flavor reconstitution and enhancement.[5] This document provides detailed application notes and experimental protocols for the effective use of this compound in the reconstitution of pineapple flavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in flavor formulations.

PropertyValue
Chemical Name 2-Propenyl 3-cyclohexylpropanoate
CAS Number 2705-87-5
FEMA Number 2026
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Sweet, fruity, pineapple, waxy, with green apple nuances
Taste Profile Fruity, pineapple-like at 30 ppm
Boiling Point 91 °C @ 1 mmHg
Density 0.948 g/mL at 25 °C
Refractive Index n20/D 1.46
Solubility Insoluble in water; soluble in ethanol (B145695) and other organic solvents

Regulatory Status

This compound is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[6] Its FEMA number is 2026.[6] It is approved for use in food by the U.S. Food and Drug Administration (FDA) under 21 CFR 172.515.

Key Role in Pineapple Flavor

The characteristic aroma of pineapple is a complex blend of numerous volatile compounds, primarily esters. While natural pineapple contains a wide array of esters, this compound, though not found in nature, is highly effective at imparting a characteristic ripe and juicy pineapple note.[2][3] It is often used in conjunction with other esters like ethyl butyrate, ethyl hexanoate, and methyl 2-methylbutanoate to create a well-rounded and authentic pineapple flavor profile.

Recommended Usage Levels

The concentration of this compound in a finished product can vary significantly depending on the food matrix and the desired flavor intensity. The following table provides typical usage levels based on FEMA GRAS data.

Food CategoryUsual Concentration (ppm)Maximum Concentration (ppm)
Alcoholic Beverages2.335.33
Baked Goods52.2771.15
Chewing Gum9.5617.21
Frozen Dairy20.1128.75
Gelatins, Puddings21.3629.81
Gravies1.002.00
Hard Candy7.4110.00
Nonalcoholic Beverages7.2013.80
Soft Candy44.9757.80

Example Pineapple Flavor Formulation

The following is an illustrative example of a pineapple flavor concentrate formulation incorporating this compound. The percentages represent the proportion of each component in the flavor concentrate, which is then dosed into the final product at a specific rate.

IngredientCAS NumberPercentage (%)Odor Contribution
Ethyl Acetate141-78-615Fruity, Ethereal
Ethyl Butyrate105-54-410Fruity, Pineapple
Allyl Hexanoate123-68-210Fruity, Pineapple, Green
This compound 2705-87-5 6 Sweet, Fruity, Pineapple, Waxy
Ethyl Heptanoate106-30-95Winy, Fruity
Isoamyl Acetate123-92-25Banana, Fruity
Vanillin121-33-52Sweet, Creamy, Vanilla
Ethyl Propionate105-37-38Fruity, Rummy
Butyl Acetate123-86-410Fruity, Banana
Allyl Heptylate142-19-814Fruity, Waxy
Allyl Phenoxyacetate7493-74-51Sweet, Honey, Floral
Amyl Acetate628-63-72Banana, Fruity
Orange Oil8008-57-96Citrus, Fresh
Lemon Oil8008-56-86Citrus, Fresh

Experimental Protocols

Protocol 1: Reconstitution of a Basic Pineapple Flavor Base

This protocol outlines the steps to create a simple pineapple flavor base for initial sensory evaluation.

Materials:

  • This compound

  • Ethyl butyrate

  • Ethyl hexanoate

  • Ethanol (food grade)

  • Propylene (B89431) glycol (food grade)

  • Glass beakers and stirring rods

  • Calibrated pipettes or analytical balance

  • Volumetric flasks

Procedure:

  • Prepare a 10% stock solution of each flavor chemical in food-grade ethanol.

  • In a clean glass beaker, combine the stock solutions according to the desired ratio. A starting point could be a simple blend of:

    • Ethyl butyrate: 4 parts

    • Ethyl hexanoate: 2 parts

    • This compound: 1 part

  • Mix the components thoroughly.

  • Dilute the flavor concentrate in a base of propylene glycol or a 50:50 mixture of ethanol and water to the desired concentration for application (e.g., 0.1% to 1.0%).

  • Allow the blend to mature for at least 24 hours before evaluation.

G cluster_prep Stock Solution Preparation cluster_blend Blending & Dilution cluster_eval Maturation & Evaluation ACP_solid This compound ACP_stock 10% ACP Stock ACP_solid->ACP_stock EB_solid Ethyl Butyrate EB_stock 10% EB Stock EB_solid->EB_stock EH_solid Ethyl Hexanoate EH_stock 10% EH Stock EH_solid->EH_stock Ethanol Ethanol Ethanol->ACP_stock Ethanol->EB_stock Ethanol->EH_stock Blend Combine Stocks ACP_stock->Blend EB_stock->Blend EH_stock->Blend Dilute Dilute in PG/Ethanol Blend->Dilute Mature Mature (24h) Dilute->Mature Evaluate Sensory Evaluation Mature->Evaluate

Workflow for Pineapple Flavor Reconstitution
Protocol 2: Sensory Evaluation - Triangle Test

This protocol is used to determine if a perceptible difference exists between two flavor formulations, for example, a control and a sample with a modified level of this compound.

Materials:

  • Two flavor samples (A and B) prepared in the desired food base (e.g., sugar water, unflavored yogurt).

  • Identical, opaque tasting cups labeled with random 3-digit codes.

  • Water and unsalted crackers for palate cleansing.

  • Ballots for recording responses.

  • A panel of at least 20-30 trained or consumer panelists.

Procedure:

  • For each panelist, present three samples: two of one flavor and one of the other. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instruct panelists to taste the samples from left to right and identify the sample that is different from the other two.

  • Provide water and unsalted crackers for panelists to cleanse their palates between samples.

  • Collect the ballots and analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (33.3%).

G cluster_setup Test Setup cluster_presentation Sample Presentation (Randomized) cluster_evaluation Evaluation & Analysis SampleA Sample A Set1 AAB SampleA->Set1 Set2 ABA SampleA->Set2 Set3 BAA SampleA->Set3 Set4 BBA SampleA->Set4 Set5 BAB SampleA->Set5 Set6 ABB SampleA->Set6 SampleB Sample B SampleB->Set1 SampleB->Set2 SampleB->Set3 SampleB->Set4 SampleB->Set5 SampleB->Set6 Panelist Panelist Identify Identify Odd Sample Panelist->Identify Set1->Panelist Set2->Panelist Set3->Panelist Set4->Panelist Set5->Panelist Set6->Panelist Analyze Statistical Analysis Identify->Analyze

Triangle Test Experimental Workflow
Protocol 3: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol is used to obtain a detailed sensory profile of a pineapple flavor, quantifying the intensity of various attributes.

Materials:

  • Flavor sample(s) in a consistent base.

  • A panel of 8-12 highly trained sensory panelists.

  • A list of sensory attributes (lexicon) relevant to pineapple flavor (e.g., fruity, sweet, sour, waxy, green, ripe, canned pineapple).

  • An intensity scale (e.g., a 15-point line scale anchored with "low" and "high").

  • Data collection software or ballots.

Procedure:

  • Lexicon Development: In initial sessions, have the panel taste a variety of pineapple products (fresh, canned, juice, artificial flavors) to develop a comprehensive list of descriptive terms.

  • Training: Train the panelists on the agreed-upon lexicon and the use of the intensity scale, using reference standards for each attribute where possible.

  • Evaluation: In a controlled environment, have panelists evaluate the test sample(s) and rate the intensity of each attribute on the scale.

  • Data Analysis: Analyze the data to create a sensory profile (e.g., a spider web plot) that visually represents the flavor characteristics of the sample.

G Lexicon Lexicon Development Training Panelist Training Lexicon->Training Evaluation Sample Evaluation & Rating Training->Evaluation Analysis Data Analysis & Profiling Evaluation->Analysis

Quantitative Descriptive Analysis Logical Flow

Conclusion

This compound is a versatile and effective ingredient for the reconstitution and creation of authentic and appealing pineapple flavors. Its characteristic sensory profile, coupled with its GRAS status, makes it a valuable component in a wide range of food and beverage products. By understanding its properties and employing systematic experimental protocols for formulation and sensory evaluation, researchers and flavorists can effectively utilize this compound to achieve desired pineapple flavor profiles.

References

Application Notes and Protocols: Allyl Cyclohexanepropionate as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate (CAS No. 2705-87-5) is a synthetic fragrance ingredient valued for its sweet, fruity, pineapple-like aroma. It is utilized in a variety of cosmetic and personal care products to impart or enhance their scent. As with all cosmetic ingredients, a thorough evaluation of its safety is paramount to ensure consumer well-being. This document provides detailed application notes, summarizing the toxicological profile of this compound, and outlines key experimental protocols for its safety assessment.

Toxicological Profile and Safety Assessment

The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessments conclude that this ingredient is safe for use in cosmetic products when used within established concentration limits. Key toxicological endpoints that have been assessed include genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and phototoxicity.

Data Presentation: Summary of Toxicological Data

The following tables summarize the key quantitative data from safety assessments of this compound.

Table 1: Genotoxicity and Mutagenicity Data

Assay TypeTest SystemConcentration/DoseResultsConclusion
Ames TestSalmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538Not specifiedNegative[1]Not mutagenic
Mammalian Cell Gene Mutation Assay (HPRT)Chinese hamster lung cellsUp to 2000 µg/mLNegative (with and without metabolic activation)[1]Not mutagenic
In Vitro Micronucleus TestHuman peripheral blood lymphocytesUp to 1963.0 µg/mLNegative (with and without metabolic activation)[1]Not clastogenic
BlueScreen AssayNot specifiedNot specifiedNegative for cytotoxicity and genotoxicityNot genotoxic or cytotoxic

Table 2: Skin Sensitization Data

Assay TypeTest SystemConcentration/DoseResultsConclusion
Guinea Pig Maximization Test (GPMT)Guinea pigs100%Sensitization reactions observed[1]Skin sensitizer (B1316253)
Draize TestGuinea pigs0.025% solutionNo sensitization reactions induced[1]Not a sensitizer at this concentration
Human Maximization TestHumans4% (2760 µg/cm²)No skin sensitization reactions observed[1][2]Low sensitization potential in humans at this concentration
Confirmation of No Induction in Humans (CNIH)Humans1% (1181 µg/cm²)No reactions indicative of sensitization in 106 volunteers[1][2]Low sensitization potential in humans at this concentration

Table 3: Systemic Toxicity and Exposure Levels

EndpointValueBasisReference
No Observed Adverse Effect Level (NOAEL)32 mg/kg/dayRepeated Dose Toxicity (Read-across data)[2]
No Expected Sensitization Induction Level (NESIL)1100 µg/cm²Weight of Evidence (WoE) from structural analysis, animal, and human studies[1][2]
Reference Dose (RfD)0.32 mg/kg/dayNot specified[1]
Predicted Skin Absorption40%Not specified[1]

Experimental Protocols

Detailed methodologies for key toxicological and safety assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The bacteria are exposed to the test substance and plated on a minimal medium lacking the required amino acid. Only bacteria that undergo a reverse mutation to regain the ability to synthesize the amino acid will form colonies.

Methodology:

  • Strains: At least five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from induced rat liver) to detect metabolites that may be mutagenic.

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. At least five different analyzable concentrations of the test substance should be used.

  • Test Procedure (Plate Incorporation Method):

    • To sterile tubes, add 2 mL of molten top agar (B569324), 0.1 mL of an overnight bacterial culture, and 0.1 mL of the test substance solution or control.

    • For tests with metabolic activation, 0.5 mL of S9 mix is also added.

    • The contents are mixed and poured onto the surface of a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay) - OECD TG 476

Objective: To evaluate the potential of this compound to induce gene mutations in mammalian cells.

Principle: This assay measures forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in cultured mammalian cells. Cells with a functional HPRT enzyme are sensitive to the toxic purine (B94841) analogue 6-thioguanine (B1684491) (6-TG). Mutant cells lacking HPRT activity are resistant to 6-TG and can proliferate to form colonies.

Methodology:

  • Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), V79, or human TK6 cells.

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).

  • Treatment: Cells are exposed to the test substance at various concentrations for a defined period (e.g., 4-24 hours).

  • Expression Period: After treatment, cells are cultured in a non-selective medium for a period (typically 7-9 days) to allow for the expression of the mutant phenotype.

  • Mutant Selection: Cells are then plated in a medium containing 6-TG to select for HPRT-deficient mutants.

  • Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated. A substance is considered mutagenic if it induces a concentration-dependent and statistically significant increase in the mutant frequency.

In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

Objective: To detect the potential of this compound to induce chromosomal damage (clastogenicity or aneugenicity).

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.

Methodology:

  • Cell Culture: Human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6) are used.

  • Treatment: Cells are exposed to the test substance with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

  • Data Analysis: A substance is considered genotoxic if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

Guinea Pig Maximization Test (GPMT) for Skin Sensitization - OECD TG 406

Objective: To assess the potential of this compound to induce skin sensitization in a guinea pig model.

Principle: This is an adjuvant-type test where the immune response is enhanced to increase the sensitivity of the assay.

Methodology:

  • Animals: Young, healthy albino guinea pigs are used.

  • Induction Phase:

    • Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the shoulder region:

      • Freund's Complete Adjuvant (FCA) emulsified with water.

      • The test substance in a suitable vehicle.

      • The test substance emulsified in FCA.

    • Day 7 (Topical Application): The test substance is applied topically to the injection site under an occlusive patch for 48 hours.

  • Challenge Phase:

    • Day 21: The test substance is applied topically to a naive site on the flank of both test and control animals under an occlusive patch for 24 hours.

  • Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored on a scale (e.g., 0-3).

  • Data Analysis: A substance is considered a sensitizer if the incidence and/or severity of skin reactions in the test group are significantly greater than in the control group.

Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

Objective: To determine the potential of a product containing this compound to cause skin irritation and/or sensitization in humans.

Principle: The test involves repeated application of the test material to the skin of human volunteers to induce sensitization, followed by a challenge phase to elicit a response.

Methodology:

  • Subjects: A panel of 50-200 healthy adult volunteers is recruited.

  • Induction Phase:

    • The test material is applied to the same site on the back under an occlusive or semi-occlusive patch.

    • Patches are applied three times a week for three consecutive weeks (a total of nine applications).

    • The patch is removed after 24 or 48 hours, and the site is graded for irritation before the next application.

  • Rest Period: A 10-14 day rest period follows the induction phase, during which no patches are applied.

  • Challenge Phase:

    • A challenge patch with the test material is applied to a naive skin site.

    • The site is evaluated for skin reactions at 24, 48, and 72 hours after patch removal.

  • Data Analysis: The incidence and severity of skin reactions are recorded. Any reaction that suggests sensitization (e.g., spreading erythema, edema, papules) is carefully evaluated by a dermatologist.

In Vitro 3T3 NRU Phototoxicity Test - OECD TG 432

Objective: To assess the phototoxic potential of this compound.

Principle: This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated sunlight (UVA/visible light). A substance is considered phototoxic if its cytotoxicity is increased by light exposure.

Methodology:

  • Cell Line: Balb/c 3T3 mouse fibroblasts are commonly used.

  • Treatment: Cells are incubated with a range of concentrations of the test substance for a short period (e.g., 1 hour).

  • Irradiation: One set of treated plates is exposed to a controlled dose of UVA/visible light, while a duplicate set is kept in the dark.

  • Viability Assessment: After irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours. Cell viability is then determined using the Neutral Red Uptake (NRU) assay.

  • Data Analysis: The concentration-response curves for both the irradiated and non-irradiated cells are compared. The Photo-Irritation Factor (PIF) is calculated by comparing the IC50 values (concentration that reduces viability by 50%) from both conditions. A PIF value above a certain threshold (e.g., >5) indicates phototoxic potential.

Visualization of Workflows and Pathways

Fragrance Safety Assessment Workflow

FragranceSafetyAssessment Start Start: New Fragrance Ingredient (this compound) DataCollection Existing Data Review (Phys-chem, Toxicology) Start->DataCollection TTC Threshold of Toxicological Concern (TTC) Assessment DataCollection->TTC Exposure Aggregate Exposure Assessment TTC->Exposure Genotox Genotoxicity Assessment (Ames, HPRT, Micronucleus) Exposure->Genotox Tiered Testing SystemicTox Systemic Toxicity Assessment (Repeated Dose) Exposure->SystemicTox SkinSens Skin Sensitization Assessment (GPMT, HRIPT, NESIL) Exposure->SkinSens PhotoTox Phototoxicity Assessment (OECD TG 432) Exposure->PhotoTox RiskAssessment Quantitative Risk Assessment (QRA2) Genotox->RiskAssessment SystemicTox->RiskAssessment SkinSens->RiskAssessment PhotoTox->RiskAssessment RiskManagement Risk Management (Establish Safe Use Levels) RiskAssessment->RiskManagement Safe Safe for Use in Cosmetics RiskManagement->Safe

Caption: Workflow for the safety assessment of a fragrance ingredient.

Skin Sensitization Adverse Outcome Pathway (AOP)

SkinSensitizationAOP MIE Molecular Initiating Event: Covalent Binding to Skin Proteins (Haptenation) KE1 Key Event 1: Keratinocyte Activation and Cytokine Release MIE->KE1 KE2 Key Event 2: Dendritic Cell Activation and Migration KE1->KE2 KE3 Key Event 3: T-cell Proliferation and Differentiation in Lymph Node KE2->KE3 AO Adverse Outcome: Allergic Contact Dermatitis (ACD) KE3->AO

Caption: Simplified Adverse Outcome Pathway for skin sensitization.

References

Application Note: Purity Analysis of Synthetic Allyl Cyclohexanepropionate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate is a synthetic fragrance ingredient valued for its fruity-pineapple aroma with green and waxy nuances.[1][2][3] As with any synthetic compound used in consumer products and research, ensuring its purity is critical for quality control, safety, and consistency. The primary analytical technique for determining the purity of volatile and semi-volatile compounds like this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.[4][5][6]

This application note provides a detailed protocol for the purity analysis of synthetic this compound using GC-MS. The method is designed to identify and quantify the principal component and potential process-related impurities.

Potential Impurities

The purity of synthetic this compound can be affected by several factors, including the quality of starting materials, reaction conditions, and purification processes. Potential impurities may include:

  • Unreacted Starting Materials:

    • Allyl alcohol

    • Cyclohexanepropionic acid

  • Side-Reaction Byproducts:

    • Isomers of this compound

    • Products of polymerization

  • Residual Solvents:

    • Toluene, hexane, or other solvents used in the synthesis and purification steps.

A critical impurity to monitor is free allyl alcohol, which is a known skin irritant. The International Fragrance Association (IFRA) recommends that the level of free allyl alcohol in allyl esters should be less than 0.1%.[7]

Experimental Protocol

This protocol outlines the sample preparation and GC-MS instrument parameters for the purity analysis of synthetic this compound.

1. Materials and Reagents

  • This compound sample

  • This compound reference standard (purity ≥99.5%)

  • Allyl alcohol (purity ≥99.5%)

  • Cyclohexanepropionic acid (purity ≥99.5%)

  • Methanol (B129727), GC grade (as solvent)[4]

  • Internal Standard (e.g., Tetradecane or a suitable non-interfering compound)

  • Helium, carrier gas (99.999% purity)

  • Calibrated volumetric flasks and pipettes

  • GC vials with septa

2. Sample and Standard Preparation

  • Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of the internal standard in methanol to prepare a stock solution of approximately 1 mg/mL.

  • Reference Standard Solution: Accurately weigh approximately 50 mg of the this compound reference standard into a 50 mL volumetric flask. Add a known volume of the internal standard stock solution and dilute to volume with methanol.

  • Sample Solution: Accurately weigh approximately 50 mg of the synthetic this compound sample into a 50 mL volumetric flask. Add the same known volume of the internal standard stock solution as used for the reference standard and dilute to volume with methanol.

  • Impurity Identification Solution: Prepare a solution containing the this compound reference standard and small, known amounts of potential impurities (allyl alcohol, cyclohexanepropionic acid) to determine their retention times.

3. GC-MS Instrumentation and Conditions

A gas chromatograph equipped with a mass selective detector is recommended for this analysis.

Parameter Condition
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MSD Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 400 amu
Solvent Delay 3 minutes

4. Data Analysis

  • Identification: The identification of this compound and any impurities is achieved by comparing their retention times and mass spectra with those of the reference standards and by searching the NIST mass spectral library. The Kovats retention index can also be used for confirmation.[7]

  • Quantification: The purity of this compound is determined by the area percent method, corrected for response factors if necessary. The concentration of specific impurities, such as allyl alcohol, can be calculated using the internal standard method.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Data Presentation

The quantitative results of the purity analysis should be summarized in a clear and structured table.

Compound Retention Time (min) Kovats Retention Index (Non-polar column) Area % Specification
Allyl alcohol~ 4.5~ 670< 0.1≤ 0.1%
Cyclohexanepropionic acid~ 12.5~ 1450Not DetectedReport if present
This compound ~ 14.1 ~ 1407 [7]≥ 99.5 ≥ 98.0%
Unknown Impurity 1~ 15.2-0.2Report if > 0.1%
Unknown Impurity 2~ 16.8-0.1Report if > 0.1%

Note: Retention times are estimates and will vary depending on the specific instrument and conditions.

Experimental Workflow and Signaling Pathways

The logical workflow for the purity analysis of synthetic this compound is depicted below.

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_sample Weigh Sample dissolve_sample Dissolve in Methanol with Internal Standard prep_sample->dissolve_sample prep_std Weigh Reference Standard dissolve_std Dissolve in Methanol with Internal Standard prep_std->dissolve_std prep_is Prepare Internal Standard prep_is->dissolve_sample prep_is->dissolve_std injection Inject into GC-MS dissolve_sample->injection dissolve_std->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectra) detection->identification quantification Quantification (Area % & Internal Standard) detection->quantification reporting Generate Purity Report identification->reporting quantification->reporting

Caption: Workflow for the GC-MS Purity Analysis of this compound.

Conclusion

The GC-MS method described in this application note is a robust and reliable approach for the purity analysis of synthetic this compound. It allows for the accurate identification and quantification of the main component and potential impurities, ensuring the quality and safety of the product. This protocol can be adapted for routine quality control in manufacturing and for detailed characterization in research and development settings.

References

Application Notes and Protocols for the Use of Allyl Cyclohexanepropionate in Food as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate (CAS No. 2705-87-5) is a synthetic flavoring substance valued for its sweet, fruity aroma reminiscent of pineapple, with green and waxy nuances.[1][2] It is used in a variety of food products to impart or modify flavor. This document provides detailed application notes and protocols for its use, including regulatory status, toxicological data, and methodologies for sensory evaluation, stability testing, and analytical quantification.

Regulatory Status and Safety

This compound is classified as a flavoring agent and has been evaluated by major international regulatory bodies.

  • FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with FEMA number 2026.[3][4]

  • FDA: The U.S. Food and Drug Administration permits its use as a synthetic flavoring substance in food in accordance with 21 CFR 172.515.[4]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5]

Data Presentation

Toxicological Data

A summary of the key toxicological data for this compound and related allyl esters is presented below.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50)1600 mg/kg bwRat
Reference Dose (RfD)0.32 mg/kg/day-[6]
GenotoxicityNo concern for genotoxic potentialIn vitro[6][7]
Dermal SensitizationConsidered a skin sensitizerHuman[7]
Typical Use Levels in Food

The following table summarizes typical use levels of this compound in various food categories as reported by FEMA.[4]

Food CategoryUsual Use Level (ppm)Maximum Use Level (ppm)
Alcoholic beverages2.335.33
Baked goods52.2771.15
Chewing gum9.5617.21
Frozen dairy20.1128.75
Gelatins, puddings21.3629.81
Hard candy7.4110.00
Nonalcoholic beverages7.2013.80
Soft candy44.9757.80
Gravies1.002.00

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix

Objective: To determine the sensory profile and consumer acceptance of a pineapple-flavored beverage containing this compound.

Materials:

  • This compound (food grade)

  • Base beverage solution (e.g., 10% sugar solution with 0.1% citric acid)

  • Trained sensory panel (10-12 members) or consumer panel (at least 30 participants)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Glassware for sample presentation

  • Unsalted crackers and water for palate cleansing

  • Sensory evaluation software or ballots

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1% in propylene (B89431) glycol).

    • Prepare a series of beverage samples with varying concentrations of this compound (e.g., 5, 10, 15 ppm) by adding the stock solution to the base beverage.

    • Prepare a control sample (base beverage only).

    • Code each sample with a random three-digit number.

  • Sensory Evaluation (Descriptive Analysis with Trained Panel):

    • Familiarize the panel with the flavor attributes of pineapple (e.g., sweet, fruity, green, waxy, canned, fresh).

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to evaluate the intensity of each attribute on a 15-cm line scale.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Sensory Evaluation (Consumer Acceptance Test):

    • Present the coded samples to consumer panelists in a randomized order.

    • Ask panelists to rate their overall liking, and liking of aroma, flavor, and sweetness on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

    • Include a "just-about-right" scale for key attributes like sweetness and pineapple flavor intensity.

  • Data Analysis:

    • For descriptive analysis, use Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

    • For consumer acceptance, use ANOVA to analyze liking scores and penalty analysis to interpret the "just-about-right" data.

Protocol 2: Stability Testing of this compound in Baked Goods

Objective: To evaluate the stability of this compound in a baked good matrix under accelerated storage conditions.

Materials:

  • This compound (food grade)

  • Basic cookie dough recipe

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Environmental chamber

  • Analytical balance

  • Solvents for extraction (e.g., hexane, dichloromethane)

  • Internal standard (e.g., methyl heptanoate)

Methodology:

  • Sample Preparation:

    • Prepare a batch of cookie dough. Divide it into two sub-batches.

    • Add a known concentration of this compound (e.g., 70 ppm) to one sub-batch (the test sample). The other sub-batch is the control.

    • Bake the cookies according to the recipe.

    • After cooling, package the cookies in airtight containers.

  • Storage Conditions:

    • Store the packaged cookies in an environmental chamber under accelerated conditions (e.g., 40°C and 75% relative humidity) for a period of 6 months.[8]

    • Also, store a set of samples under real-time conditions (e.g., 25°C and 60% relative humidity) for the intended shelf life of the product.[9]

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing), remove cookie samples for analysis.

    • Grind a known weight of cookies and extract the flavor compounds using a suitable solvent and the internal standard.

    • Analyze the extract using GC-MS to quantify the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the shelf life of the flavoring in the product.

Protocol 3: Toxicological Assessment - 90-Day Oral Toxicity Study (Rodent)

Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 90-day period in rats.

Materials:

  • This compound (high purity)

  • Wistar rats (equal numbers of males and females)

  • Vehicle for administration (e.g., corn oil)

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, body weight measurement, food consumption, hematology, clinical chemistry, and histopathology.

Methodology:

  • Animal Husbandry and Dosing:

    • Acclimatize animals for at least one week before the study.

    • Randomly assign animals to control and treatment groups (e.g., 10 animals/sex/group).

    • Administer this compound daily by gavage at three dose levels (e.g., low, mid, high) and a vehicle control. Dose levels should be selected based on acute toxicity data and a preliminary dose-range-finding study.

  • In-life Observations:

    • Conduct clinical observations daily.

    • Measure body weight and food consumption weekly.

    • Perform a detailed clinical examination, including ophthalmoscopy, before the start and at the end of the study.

  • Terminal Procedures:

    • At the end of the 90-day period, collect blood samples for hematology and clinical chemistry analysis.

    • Perform a complete necropsy on all animals.

    • Record organ weights.

    • Preserve selected tissues in a suitable fixative for histopathological examination.

  • Data Analysis:

    • Analyze data for statistical significance between control and treatment groups.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_samples Prepare Beverage Samples (Control & Test Concentrations) prep_stock->prep_samples coding Code Samples prep_samples->coding descriptive Descriptive Analysis (Trained Panel) coding->descriptive consumer Consumer Acceptance Test coding->consumer anova_desc ANOVA for Descriptive Data descriptive->anova_desc anova_cons ANOVA for Acceptance Data consumer->anova_cons penalty Penalty Analysis consumer->penalty

Caption: Workflow for Sensory Evaluation.

Signaling_Pathway_Metabolism ACP This compound hydrolysis Hydrolysis (Esterases) ACP->hydrolysis AA Allyl Alcohol hydrolysis->AA CPA Cyclohexanepropionic Acid hydrolysis->CPA metabolism Metabolism (Alcohol Dehydrogenase) AA->metabolism excretion Excretion CPA->excretion acrolein Acrolein metabolism->acrolein acrolein->excretion

Caption: Metabolism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Allyl Cyclohexanepropionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of allyl cyclohexanepropionate for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and well-documented synthesis routes for this compound are:

  • Two-Step Synthesis from Cinnamic Acid: This involves the catalytic hydrogenation of cinnamic acid to produce 3-cyclohexylpropionic acid, which is then subjected to a Fischer esterification with allyl alcohol.[1]

  • Transesterification: This route involves the reaction of methyl 3-cyclohexylpropionate with allyl alcohol, typically in the presence of a catalyst, to exchange the methyl group for an allyl group.[2][3]

  • Synthesis from 4-Vinyl-1-Cyclohexene: This less common, multi-step method involves the hydroesterification of 4-vinyl-1-cyclohexene, followed by hydrogenation and subsequent transesterification.[4]

Q2: What is the role of removing water or methanol (B129727) during the reaction?

A2: Both Fischer esterification and transesterification are equilibrium reactions.[2] The removal of byproducts, such as water in Fischer esterification or methanol in transesterification, shifts the equilibrium towards the formation of the desired product, this compound, in accordance with Le Chatelier's principle. This is often achieved through azeotropic distillation.[1][2]

Q3: What types of catalysts are typically used in these syntheses?

A3: A variety of catalysts can be employed depending on the specific reaction:

  • Hydrogenation of Cinnamic Acid: Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Ruthenium on carbon (Ru/C), and Raney's nickel are commonly used.[2][3]

  • Fischer Esterification: Strong acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid are typical.[1]

  • Transesterification: This reaction can be catalyzed by bases like calcium carbonate or organotin compounds.[2][3]

Q4: How is the final product typically purified?

A4: The crude product is often purified by vacuum distillation to remove unreacted starting materials, byproducts, and the catalyst.[1]

Troubleshooting Guides

Low Yield in Fischer Esterification
Potential Cause Troubleshooting Step
Incomplete Reaction (Equilibrium Not Shifted) Use a 5-molar excess of allyl alcohol to drive the reaction forward.[1] Ensure efficient removal of water via azeotropic distillation using a Dean-Stark trap.
Catalyst Inactivity Use a fresh, anhydrous acid catalyst. Ensure the catalyst concentration is sufficient (e.g., 0.3g p-toluenesulfonic acid for 10g of carboxylic acid).[1]
Insufficient Reaction Time or Temperature Monitor the reaction progress using techniques like gas chromatography (GC). Ensure the reaction is heated to reflux for an adequate duration.
Loss of Product During Workup Minimize product loss during aqueous washes by performing extractions with a suitable organic solvent. Ensure complete removal of the solvent before vacuum distillation.
Low Yield in Transesterification
Potential Cause Troubleshooting Step
Equilibrium Not Favoring Product Use a significant molar excess of allyl alcohol (e.g., 5-molar excess).[1] Continuously remove the methanol byproduct through azeotropic distillation.[2]
Catalyst Deactivation or Insufficiency Ensure the catalyst (e.g., calcium carbonate, organotin) is active and used in the correct proportion. For instance, 1.0g of calcium carbonate for 10g of methyl ester.[1]
Sub-optimal Reaction Temperature Maintain the reaction mixture at its boiling point (e.g., 82-88 °C for a mixture with cyclohexane) to ensure a sufficient reaction rate and efficient azeotropic removal of methanol.[1]
Incomplete Hydrogenation of Starting Material If starting from methyl cinnamate, ensure the initial hydrogenation step to methyl 3-cyclohexylpropionate is complete. Incomplete hydrogenation will result in impurities and lower the yield of the final product.

Quantitative Data on Synthesis Parameters

Table 1: Comparison of Catalysts for Hydrogenation of Cinnamic Acid/Methyl Cinnamate

CatalystSupportNotes
PalladiumCarbon (Pd/C)Commonly used for hydrogenation of the aromatic ring.[2]
PlatinumCarbon (Pt/C)Effective for hydrogenation of the aromatic ring.[2]
RutheniumCarbon (Ru/C)Another option for aromatic ring hydrogenation.[2]
Raney's Nickel-A cost-effective alternative to precious metal catalysts, yielding high purity product.[3]

Table 2: Reported Yields for this compound Synthesis

Synthesis RouteKey Reagents/CatalystsReported YieldReference
Hydrogenation and TransesterificationRaney's Nickel (hydrogenation), Organotin (transesterification)90-95%[3]
Hydroesterification, Hydrogenation, and TransesterificationCobalt octacarbonyl/pyridine, Nickel, Sodium/Potassium hydroxide>77%[4]

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of 3-Cyclohexylpropionic Acid

This protocol is adapted from a published synthesis method.[1]

  • Apparatus Setup: Assemble a three-necked flask equipped with a thermometer, a sampling needle, and an attachment for azeotropic distillation (e.g., a Dean-Stark trap).

  • Charging the Flask: Into the flask, add:

    • 10 g of 3-cyclohexylpropionic acid

    • 18.6 g of allyl alcohol (5-molar excess)

    • 0.3 g of p-toluenesulfonic acid (catalyst)

    • 15.0 g of hexane (B92381) (for azeotropic removal of water)

    • An internal standard for GC analysis (e.g., 3.0 g of decane) if monitoring is desired.

  • Reaction: Heat the mixture to reflux. Water will be removed as an azeotrope with hexane and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by taking samples at appropriate time intervals and analyzing them by gas chromatography.

  • Workup: Once the reaction is complete, cool the mixture. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Transesterification of Methyl 3-Cyclohexylpropionate

This protocol is based on a described laboratory procedure.[1]

  • Apparatus Setup: Use a three-necked flask equipped with a thermometer, a sampling needle, and a 20-cm long packed column for fractional distillation.

  • Charging the Flask: Combine the following in the flask:

    • 10 g of methyl 3-cyclohexylpropionate

    • 17.1 g of allyl alcohol (5-molar excess)

    • 10.0 g of cyclohexane (B81311) (for azeotropic removal of methanol)

    • An internal standard for GC analysis (e.g., 2.0 g of decane) if desired.

  • Reaction Initiation: Heat the mixture to its boiling point (approximately 82-88 °C).

  • Catalyst Addition: Add 1.0 g of calcium carbonate to the boiling mixture.

  • Reaction and Monitoring: Continue heating and monitor the reaction's progress via gas chromatography. Methanol will be removed as an azeotrope with cyclohexane.

  • Workup: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Purification: Remove the excess allyl alcohol and cyclohexane by atmospheric distillation, followed by vacuum distillation to purify the this compound.

Visualizations

Fischer_Esterification_Workflow Fischer Esterification Workflow A Combine: - 3-Cyclohexylpropionic Acid - Allyl Alcohol (Excess) - Acid Catalyst (e.g., p-TsOH) - Hexane B Heat to Reflux A->B C Azeotropic Removal of Water (Dean-Stark Trap) B->C D Monitor Reaction by GC B->D C->B Recycle Hexane E Cool and Quench (Neutralize Catalyst) D->E Reaction Complete F Aqueous Workup (Washing) E->F G Dry and Concentrate F->G H Vacuum Distillation G->H I Pure Allyl Cyclohexanepropionate H->I

Caption: Workflow for this compound Synthesis via Fischer Esterification.

Troubleshooting_Low_Yield Troubleshooting Low Yield Start Low Yield Observed Check_Equilibrium Is Equilibrium Shifted Effectively? Start->Check_Equilibrium Check_Catalyst Is the Catalyst Active and Sufficient? Check_Equilibrium->Check_Catalyst Yes Solution_Equilibrium - Increase Molar Excess of Alcohol - Ensure Efficient Byproduct Removal Check_Equilibrium->Solution_Equilibrium No Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst - Use Fresh Catalyst - Verify Catalyst Loading Check_Catalyst->Solution_Catalyst No Solution_Conditions - Monitor Temperature and Time - Confirm Complete Reaction by GC/TLC Check_Conditions->Solution_Conditions No Success Yield Improved Check_Conditions->Success Yes Solution_Equilibrium->Check_Catalyst Solution_Catalyst->Check_Conditions Solution_Conditions->Success

Caption: Logical Flow for Troubleshooting Low Synthesis Yield.

References

Technical Support Center: Esterification of 3-Cyclohexylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 3-cyclohexylpropionic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 3-cyclohexylpropionic acid, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: The Fischer esterification is a reversible reaction.[1][2][3] 2. Inactive catalyst: The acid catalyst may be old or hydrated. 3. Insufficient heat: The reaction may not have reached the required temperature for a sufficient duration.1. Drive the equilibrium: Use a large excess of the alcohol (e.g., 5-molar excess) or remove water as it forms using a Dean-Stark apparatus with an azeotropic solvent like hexane (B92381) or toluene.[4][5] 2. Use fresh catalyst: Employ a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid or concentrated sulfuric acid. 3. Monitor and maintain temperature: Ensure the reaction is heated to reflux and maintained for an adequate time (e.g., 1-10 hours, depending on the scale and alcohol used).[6]
Presence of Unreacted Carboxylic Acid 1. Reversible reaction: As with low yield, the presence of starting material indicates the reaction has not gone to completion.[1][2][3] 2. Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.1. Enhance equilibrium shift: Continue to remove water azeotropically or add more of the alcohol. 2. Optimize catalyst loading: Increase the amount of acid catalyst incrementally. For example, a common starting point is a catalytic amount (e.g., 0.05 equivalents).
Formation of a Side Product with a Sweet, Ether-like Odor 1. Ether formation: Under acidic conditions, the alcohol reactant can undergo self-condensation to form a symmetric ether.1. Control reaction temperature: Avoid excessively high temperatures, which can favor alcohol dehydration and ether formation. 2. Use a less forcing catalyst: If ether formation is significant, consider a milder acid catalyst.
Product Contamination with a High-Boiling Point Impurity 1. Anhydride (B1165640) formation: 3-Cyclohexylpropionic acid can react with itself to form an anhydride, especially at high temperatures with a dehydrating acid catalyst.1. Moderate reaction conditions: Avoid excessive heating and prolonged reaction times. 2. Purification: The anhydride can often be removed by careful fractional distillation or column chromatography.
Product is Wet or Contains Water 1. Incomplete drying: The work-up procedure may not have effectively removed all water. 2. Inefficient water removal during reaction: If using a Dean-Stark trap, its efficiency may be compromised.1. Thorough drying: After aqueous work-up, dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) for a sufficient amount of time. 2. Optimize azeotropic removal: Ensure the Dean-Stark trap is functioning correctly and that the azeotroping solvent is appropriate for the reaction temperature.
Difficulty in Product Purification 1. Similar boiling points: The desired ester product may have a boiling point close to that of the starting alcohol or side products. 2. Emulsion formation during work-up: The reaction mixture may form a stable emulsion with the aqueous wash solutions.1. Efficient purification techniques: Utilize fractional distillation with a high-efficiency column or perform column chromatography to separate components with close boiling points. 2. Break emulsions: Add brine (saturated NaCl solution) during the aqueous work-up to help break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of 3-cyclohexylpropionic acid?

A1: The most common and direct method is the Fischer-Speier esterification. This involves reacting 3-cyclohexylpropionic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] To achieve high yields, the equilibrium of this reversible reaction is typically shifted towards the product by using an excess of the alcohol or by removing the water byproduct as it is formed, often through azeotropic distillation.[4][5]

Q2: What are the potential side reactions to be aware of?

A2: The primary side reactions include:

  • Reversion to starting materials: Due to the reversible nature of the Fischer esterification.[1][3]

  • Ether formation: The alcohol can self-condense under acidic conditions to form an ether.

  • Anhydride formation: Two molecules of 3-cyclohexylpropionic acid can dehydrate to form the corresponding anhydride.

  • Dehydration of the alcohol: If a secondary alcohol like cyclohexanol (B46403) is used and reaction conditions are harsh, it could dehydrate to form cyclohexene.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the disappearance of the starting carboxylic acid and the appearance of the ester product.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of the starting materials and the formation of the product and any volatile side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A small aliquot of the reaction mixture can be analyzed by ¹H NMR to determine the ratio of starting material to product.

Q4: What is a typical work-up and purification procedure for the ester product?

A4: A standard work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Washing with brine to remove any remaining aqueous components and help break emulsions.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering to remove the drying agent.

  • Removing the solvent under reduced pressure.

The crude ester can then be purified by fractional distillation under vacuum or by column chromatography.

Q5: Can transesterification be used to synthesize esters of 3-cyclohexylpropionic acid?

A5: Yes, transesterification is a viable alternative. For instance, methyl 3-cyclohexylpropionate can be reacted with a different alcohol (e.g., allyl alcohol) in the presence of a suitable catalyst (acidic or basic) to produce the corresponding new ester.[5][7] This method is particularly useful if the starting ester is readily available or if the desired alcohol is sensitive to the strongly acidic conditions of a direct Fischer esterification.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Cyclohexylpropionic Acid with Allyl Alcohol

This protocol is adapted from a literature procedure for the synthesis of allyl-3-cyclohexylpropionate.[4]

Materials:

  • 3-Cyclohexylpropionic acid

  • Allyl alcohol (5-molar excess)

  • p-Toluenesulfonic acid (catalyst)

  • Hexane

  • Decane (B31447) (internal standard for GC analysis, optional)

Equipment:

  • Three-necked flask

  • Thermometer

  • Dean-Stark apparatus or attachment for azeotropic distillation

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a three-necked flask equipped with a magnetic stir bar, thermometer, and a Dean-Stark apparatus topped with a reflux condenser, add 3-cyclohexylpropionic acid (e.g., 10 g).

  • Add a 5-molar excess of allyl alcohol.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.3 g).

  • Add hexane (e.g., 15 g) to facilitate the azeotropic removal of water.

  • If monitoring by GC, an internal standard such as decane can be added.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with hexane.

  • Continue the reaction until no more water is collected in the trap, which indicates the reaction is complete. A 100% conversion can be achieved under these conditions.[4]

  • Cool the reaction mixture to room temperature.

  • Proceed with an aqueous work-up as described in the FAQ section to remove the acid catalyst and any excess alcohol.

  • Purify the resulting allyl-3-cyclohexylpropionate by vacuum distillation.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Cyclohexylpropionic Acid + Alcohol (Excess) Mix Mix Reactants Reactants->Mix Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Mix Solvent Azeotropic Solvent (e.g., Hexane) Solvent->Mix Reflux Heat to Reflux with Azeotropic Water Removal Mix->Reflux Cool Cool Reaction Mixture Reflux->Cool Wash Aqueous Wash (e.g., NaHCO3, Brine) Cool->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporation) Filter->Concentrate Purify Purify (Vacuum Distillation) Concentrate->Purify Product Pure Ester Product Purify->Product

Caption: Experimental workflow for the Fischer esterification of 3-cyclohexylpropionic acid.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Low_Yield Start Low Product Yield Check_Reversion Is unreacted starting material present? Start->Check_Reversion Action_Reversion Drive Equilibrium: - Use excess alcohol - Remove water azeotropically Check_Reversion->Action_Reversion Yes Check_Side_Products Are side products detected (e.g., by GC/NMR)? Check_Reversion->Check_Side_Products No End Yield Improved Action_Reversion->End Side_Product_Ether Ether Formation Check_Side_Products->Side_Product_Ether Yes, ether-like Side_Product_Anhydride Anhydride Formation Check_Side_Products->Side_Product_Anhydride Yes, high-boiling Check_Catalyst Is the catalyst active and anhydrous? Check_Side_Products->Check_Catalyst No Action_Ether - Lower reaction temperature - Use milder catalyst Side_Product_Ether->Action_Ether Action_Ether->End Action_Anhydride - Moderate reaction time and temperature Side_Product_Anhydride->Action_Anhydride Action_Anhydride->End Action_Catalyst Use fresh, anhydrous catalyst Check_Catalyst->Action_Catalyst No Check_Catalyst->End Yes Action_Catalyst->End

Caption: Decision tree for troubleshooting low yield in the esterification reaction.

References

Technical Support Center: Purification of Crude Allyl Cyclohexanepropionate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Allyl Cyclohexanepropionate via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is highly dependent on the pressure. At 1.00 mm Hg, the boiling point is 91.00 °C.[1][2][3] The boiling point at atmospheric pressure (760 mm Hg) is between 264-266°C.[3][4]

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials such as allyl alcohol and 3-cyclohexylpropionic acid, residual catalysts (e.g., sulfuric acid or p-toluenesulfonic acid), and byproducts from side reactions, which can sometimes be high-boiling tars.[5][6]

Q3: Why is vacuum distillation necessary for purifying this compound?

A3: this compound has a high boiling point at atmospheric pressure.[3][4] Distilling at such high temperatures can lead to decomposition of the ester. Vacuum distillation allows for the distillation to occur at a much lower temperature, preserving the integrity of the molecule.[7]

Q4: What are the key physical properties of this compound?

A4: Please refer to the data table below for a summary of its physical properties.

Q5: What safety precautions should be taken when distilling this compound?

A5: this compound can be combustible. It is recommended to handle it in a well-ventilated area and away from open flames.[5] Safety glasses and gloves are essential. Ensure all glassware is free of cracks and stars, as vacuum can cause flawed glass to implode. A blast shield is also recommended.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC12H20O2[4][5]
Molecular Weight196.29 g/mol [4]
AppearanceColorless to pale yellow liquid[4][5]
OdorFruity, pineapple-like[4][8]
Boiling Point91.00 °C @ 1.00 mm Hg[1][3]
266 °C @ 760 mm Hg[4]
Density0.945-0.950 g/mL at 25 °C[1]
Refractive Index1.457-1.462 @ 20 °C[1][3]
SolubilityInsoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1][5][1][5]
Flash Point106 °C (222.8 °F)[4]

Troubleshooting Guide

Issue 1: Difficulty Achieving or Maintaining a High Vacuum

Symptom Possible Cause(s) Recommended Solution(s)
The vacuum pump is running, but the pressure will not drop to the target level.Leaks in the system.Check all ground glass joints for proper sealing. Ensure they are clean and appropriately greased with a suitable vacuum grease.[9] Check all tubing connections for cracks and ensure they are securely fastened.
The vacuum pump oil is old or contaminated.Change the vacuum pump oil according to the manufacturer's instructions.
The cold trap is not cold enough or is full.Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen). If it has accumulated a significant amount of frozen solvent, it should be carefully cleaned.
The pressure fluctuates during distillation.The vacuum pump is struggling to keep up with outgassing or leaks.Check for leaks again. Degas the crude material by holding it under a moderate vacuum with stirring before starting the distillation.
Inconsistent pump performance.Service the vacuum pump to ensure it is in good working order.

Issue 2: Problems with Boiling and Distillation Rate

Symptom Possible Cause(s) Recommended Solution(s)
The liquid is not boiling even though the temperature and pressure are at the expected levels.Inaccurate temperature or pressure readings.Calibrate your thermometer and vacuum gauge. Ensure the thermometer bulb is positioned correctly (just below the sidearm leading to the condenser).
Bumping (sudden, violent boiling).Add a magnetic stir bar or boiling chips to the distilling flask to ensure smooth boiling. Ensure the heating mantle is set to a temperature that provides steady, controlled boiling.
The distillation is proceeding too slowly.Insufficient heating.Gradually increase the temperature of the heating mantle.
Poor insulation of the distillation column.Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[9]
The distillation is proceeding too quickly.Excessive heating.Reduce the temperature of the heating mantle.
The vacuum is too high for the applied temperature.Slightly increase the pressure in the system in a controlled manner.

Issue 3: Product Quality Issues

Symptom Possible Cause(s) Recommended Solution(s)
The distillate is discolored.The crude material was heated too strongly, causing decomposition.Reduce the heating mantle temperature. Ensure a sufficiently low pressure is achieved to allow distillation at a lower temperature.
Contamination from vacuum grease.Use a minimal amount of vacuum grease on the joints. Consider using PTFE sleeves for the joints to avoid grease contamination.[6]
The distillate is not pure (contains starting materials or other impurities).Inefficient separation.Use a fractionating column (e.g., a Vigreux column) between the distilling flask and the condenser to improve separation efficiency.
The collection flask was not changed at the correct time.Monitor the distillation temperature closely. Collect a forerun fraction and change the receiving flask once the temperature stabilizes at the boiling point of this compound.

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines the general steps for the purification of crude this compound.

1. Preparation of the Crude Material:

  • Ensure the crude this compound has been worked up to remove any residual acid catalyst. This can be done by washing the crude product with a sodium bicarbonate solution, followed by a water wash, and then drying with an anhydrous drying agent like sodium sulfate.[6]

2. Assembly of the Vacuum Distillation Apparatus:

  • Set up a standard vacuum distillation apparatus. This includes a round-bottom flask (distilling flask), a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump via a cold trap.

  • Use a magnetic stirrer and a heating mantle for the distilling flask.

  • Lightly grease all ground glass joints to ensure a good seal.

3. Distillation Procedure:

  • Place the crude this compound and a magnetic stir bar into the distilling flask.

  • Begin stirring and start the vacuum pump to slowly evacuate the system.

  • Once the desired vacuum is reached and stable, begin to gently heat the distilling flask.

  • Collect any low-boiling forerun in the initial receiving flask. This may include residual solvents or starting materials.

  • When the distillation temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the pure product.

  • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distilling flask to avoid distilling to dryness.

  • Turn off the heating and allow the system to cool down before slowly and carefully reintroducing air to the apparatus.

  • Disassemble the apparatus and characterize the purified product (e.g., by refractive index, GC, or NMR).

Visualizations

G cluster_prep Preparation cluster_distill Vacuum Distillation cluster_analysis Analysis Crude_Product Crude Allyl Cyclohexanepropionate Wash Wash with NaHCO3 and Water Crude_Product->Wash Dry Dry with Anhydrous Na2SO4 Wash->Dry Setup Assemble Vacuum Distillation Apparatus Dry->Setup Evacuate Evacuate System Setup->Evacuate Heat Apply Heat Evacuate->Heat Collect_Forerun Collect Forerun Heat->Collect_Forerun Collect_Product Collect Pure Product Collect_Forerun->Collect_Product Cooldown Cooldown and Vent System Collect_Product->Cooldown Characterize Characterize Purified Product (GC, NMR, RI) Cooldown->Characterize G cluster_vacuum Vacuum Issues cluster_boiling Boiling & Temperature Issues cluster_purity Product Quality Issues Start Distillation Problem Occurs Check_Vacuum Is the target vacuum achieved? Start->Check_Vacuum Check_Leaks Check for leaks (joints, tubing) Check_Vacuum->Check_Leaks No Check_Boiling Is the boiling smooth and at the correct rate? Check_Vacuum->Check_Boiling Yes Check_Pump Check pump oil and cold trap Check_Leaks->Check_Pump Check_Temp Verify temperature and pressure readings Check_Boiling->Check_Temp No Check_Purity Is the distillate pure and colorless? Check_Boiling->Check_Purity Yes Adjust_Heat Adjust heating and add boiling chips/stirring Check_Temp->Adjust_Heat Insulate Insulate column Adjust_Heat->Insulate Use_Fractionation Use a fractionating column Check_Purity->Use_Fractionation No Solution Problem Resolved Check_Purity->Solution Yes Control_Temp Reduce heating to avoid decomposition Use_Fractionation->Control_Temp Change_Flasks Ensure proper collection of fractions Control_Temp->Change_Flasks

References

Technical Support Center: GC Analysis of Allyl Cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of Allyl cyclohexanepropionate, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, and the back of the peak is wider than the front.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[3] For a polar compound like this compound, an ester, peak tailing is a common issue that can significantly compromise analytical results. It leads to reduced resolution between closely eluting peaks, inaccurate peak integration, and consequently, a lack of precision and accuracy in quantification.[2][4]

Q2: What are the most common causes of peak tailing for an ester like this compound?

A2: The primary causes of peak tailing for polar analytes like esters are typically related to unwanted chemical interactions within the GC system or sub-optimal analytical conditions.[3][5] Key factors include:

  • Active Sites: Interaction of the polar ester group with active sites (e.g., silanol (B1196071) groups) in the inlet liner, on the column's stationary phase, or at the detector.[4][5][6]

  • Column Issues: Contamination or degradation of the GC column, especially at the inlet end, can create active sites.[1][7][8] Improper column installation, such as a poor cut or incorrect positioning in the inlet, can also cause peak distortion.[2][8][9]

  • Inlet Contamination: A dirty or non-deactivated inlet liner is a frequent source of peak tailing. Residue from previous injections or septum particles can create active sites for analyte interaction.[1][10]

  • Method Parameters: An incorrect inlet temperature (too low), a slow oven temperature ramp, or a mismatch between the solvent polarity and the stationary phase can all contribute to peak broadening and tailing.[2][7][11]

Q3: How can I quickly diagnose the source of peak tailing in my analysis?

A3: A systematic troubleshooting approach is the most efficient way to identify the cause of peak tailing.[11] A logical first step is to perform routine inlet maintenance, as this is a very common source of the problem.[11][12] This includes replacing the inlet liner and septum. If the issue persists, the next step is to trim a small section (e.g., 10-20 cm) from the front of the GC column to remove any contamination or active sites.[2][9] If these actions do not resolve the peak tailing, a more in-depth investigation of the GC method parameters and overall column health is warranted.[11]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing in the analysis of this compound.

Guide 1: Inlet and Column Maintenance

Q: My this compound peak is tailing. I suspect an issue with the inlet or the column. What should I do?

A: Follow this step-by-step guide to address potential inlet and column problems.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Ensure the GC inlet and oven are cooled to a safe temperature.

  • Turn Off Gases: Turn off the carrier and detector gases at the instrument.

  • Remove Column: Carefully remove the column from the inlet.

  • Disassemble Inlet: Unscrew the septum nut and remove the septum. Then, remove the inlet liner.

  • Inspect and Replace: Visually inspect the liner for contamination (discoloration, residue) or septum particles. It is highly recommended to replace the liner with a new, deactivated one, especially when analyzing polar compounds.[5][13] Replace the septum with a new, high-quality one to prevent coring.

  • Reassemble: Install the new liner and septum, ensuring a good seal without overtightening.

  • Leak Check: Restore gas flow and perform a leak check at the inlet fittings.

Experimental Protocol: Column Installation

  • Column Cutting: Using a ceramic scoring wafer or a specialized tool, make a clean, square cut at the end of the column.[2][9] A poor cut can cause peak distortion.[8] Inspect the cut with a magnifying glass to ensure it is clean and at a right angle to the column wall.[9]

  • Ferrule and Nut: Place the appropriate nut and ferrule onto the column.

  • Column Installation: Insert the column into the inlet to the correct depth as specified by the instrument manufacturer. Incorrect positioning can create dead volumes and lead to peak tailing.[2][8]

  • Tighten Fittings: Tighten the column nut according to the manufacturer's instructions.

  • Conditioning: After installation, it is good practice to condition the column by heating it to a temperature slightly above the final method temperature for a period to remove any contaminants.

Guide 2: Method Parameter Optimization

Q: I have performed inlet and column maintenance, but my peak tailing persists. How can I optimize my GC method parameters?

A: If maintenance does not solve the problem, the next step is to evaluate and optimize your GC method parameters.

ParameterPotential Issue Causing TailingRecommended Action
Inlet Temperature Too low, causing incomplete or slow vaporization of the analyte.[9][11]Increase the inlet temperature in increments of 10-20°C. Ensure the temperature is not so high that it causes analyte degradation.
Oven Temperature Program A temperature ramp that is too slow can cause band broadening.[11]Increase the ramp rate. A good starting point for method development is a fast ramp (e.g., 20°C/min) to determine the elution temperature, followed by optimization.[14]
Split Ratio A split ratio that is too low may not provide a sharp injection band.[7]For split injections, ensure a sufficient split flow. A minimum total flow of 20 mL/min through the inlet is a good starting point.[7]
Solvent Polarity A mismatch between the sample solvent polarity and the stationary phase polarity can cause peak distortion.[7][12]If possible, dissolve the this compound standard and sample in a solvent that is compatible with the stationary phase. For example, when using a non-polar column, a non-polar solvent is preferred.
Column Choice The stationary phase may not be optimal for this polar analyte.For esters, an intermediate or polar stationary phase is often recommended. Columns with polyethylene (B3416737) glycol (wax) or cyanopropyl phases are commonly used for the analysis of esters like Fatty Acid Methyl Esters (FAMEs).[15][16][17]

Data Presentation

The following table summarizes the expected impact of troubleshooting actions on the peak shape of this compound, quantified by the peak asymmetry factor (As). An ideal As value is 1.0. Values greater than 1.2 often indicate significant tailing.

ActionExpected Asymmetry Factor (As) BeforeExpected Asymmetry Factor (As) AfterNotes
Replace Inlet Liner & Septum 1.5 - 2.01.0 - 1.2Assumes a contaminated or active liner was the primary cause.
Trim GC Column Inlet 1.4 - 1.81.0 - 1.3Effective if the front of the column was contaminated or active.
Increase Inlet Temperature 1.3 - 1.61.0 - 1.2Applicable if the initial temperature was too low for efficient vaporization.
Optimize Split Ratio 1.3 - 1.51.1 - 1.3Relevant for split injections where the initial ratio was too low.
Change to a More Polar Column 1.4 - 1.91.0 - 1.2A significant improvement can be seen if the initial column was non-polar and causing strong secondary interactions.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for This compound inlet_maintenance Perform Inlet Maintenance: - Replace Liner - Replace Septum start->inlet_maintenance check_peak_shape1 Peak Shape Acceptable? inlet_maintenance->check_peak_shape1 column_maintenance Perform Column Maintenance: - Trim Column Inlet (10-20 cm) check_peak_shape1->column_maintenance No end_good Problem Resolved check_peak_shape1->end_good Yes check_peak_shape2 Peak Shape Acceptable? column_maintenance->check_peak_shape2 method_optimization Optimize GC Method Parameters: - Inlet Temperature - Oven Program - Split Ratio check_peak_shape2->method_optimization No check_peak_shape2->end_good Yes check_peak_shape3 Peak Shape Acceptable? method_optimization->check_peak_shape3 column_evaluation Evaluate Column Choice: - Consider a more polar stationary phase - Replace Column check_peak_shape3->column_evaluation No check_peak_shape3->end_good Yes end_bad Consult Further Technical Support column_evaluation->end_bad

Caption: Troubleshooting workflow for resolving peak tailing.

G cluster_causes Potential Causes of Peak Tailing cluster_solutions Corrective Actions active_sites Active Sites (Liner, Column) deactivation Use Deactivated Liners and Columns active_sites->deactivation column_issues Column Problems (Contamination, Poor Installation) maintenance Regular Inlet and Column Maintenance column_issues->maintenance proper_install Ensure Proper Column Installation column_issues->proper_install inlet_issues Inlet Problems (Dirty Liner, Septum Coring) inlet_issues->maintenance method_params Sub-optimal Method (Temperature, Flow) optimize_method Optimize Method Parameters method_params->optimize_method good_peak Symmetrical Peak Shape deactivation->good_peak maintenance->good_peak proper_install->good_peak optimize_method->good_peak peak_tailing This compound Peak Tailing peak_tailing->active_sites peak_tailing->column_issues peak_tailing->inlet_issues peak_tailing->method_params

Caption: Relationship between causes and solutions for peak tailing.

References

Minimizing impurity formation during Allyl cyclohexanepropionate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Allyl cyclohexanepropionate.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound are often due to an incomplete reaction or side reactions consuming the starting materials. Here are the common causes and troubleshooting steps:

  • Incomplete Reaction (Equilibrium): The esterification reaction is reversible. To drive the reaction towards the product, it is crucial to remove the water (in direct esterification) or methanol (B129727) (in transesterification) byproduct as it forms.

    • Solution: Employ azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., benzene, toluene (B28343), or hexane) to continuously remove water. For transesterification, distillation can be used to remove the lower-boiling methanol.[1][2] Using a large excess of allyl alcohol (e.g., a five-molar excess) can also shift the equilibrium towards the product, potentially leading to 100% conversion of the carboxylic acid.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.

    • Solution: For direct esterification, common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[2] For transesterification, organotin compounds or calcium carbonate have been shown to be effective.[1][3] Ensure the catalyst is not deactivated and is used in the recommended amount.

  • Reaction Temperature and Time: The reaction may not have reached completion.

    • Solution: Ensure the reaction is heated to the appropriate temperature (reflux is common) for a sufficient duration.[3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Q: After purification, I still detect significant amounts of cyclohexanepropionic acid and/or allyl alcohol in my product. How can I effectively remove them?

A: The presence of starting materials post-reaction is common and requires a thorough work-up and purification procedure.

  • Cyclohexanepropionic Acid Removal:

    • Solution: Perform a liquid-liquid extraction with a basic aqueous solution. Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (B78521) (NaOH) solution. The acidic cyclohexanepropionic acid will be converted to its salt and move into the aqueous layer, which can then be separated. Follow this with a water wash to remove any residual base and salts.

  • Allyl Alcohol Removal:

    • Solution: Allyl alcohol is a critical impurity to remove, with a recommended maximum level of 0.1% in the final product for fragrance applications.[4] Due to its relatively low boiling point compared to the product, it can be removed during the purification step.

      • Washing: Washing the organic layer with water or brine can help remove a significant portion of the water-soluble allyl alcohol.

      • Vacuum Distillation: Careful vacuum distillation is the most effective method for separating the higher-boiling this compound from the more volatile allyl alcohol.

Issue 3: Formation of Diallyl Ether as a Byproduct

Q: I have identified diallyl ether in my product. What causes its formation and how can I prevent it?

A: Diallyl ether is formed from the acid-catalyzed self-condensation (dehydration) of two molecules of allyl alcohol.

  • Mechanism: Under acidic conditions, a proton can protonate the hydroxyl group of an allyl alcohol molecule, which then leaves as a water molecule. The resulting allylic carbocation is then attacked by the oxygen of a second allyl alcohol molecule.

  • Prevention:

    • Control Reaction Temperature: Higher temperatures can favor the dehydration reaction. Running the esterification at the lowest effective temperature can help minimize this side reaction.

    • Catalyst Choice: While strong acid catalysts are effective for esterification, they also promote ether formation. Consider using a milder catalyst if diallyl ether formation is significant. For the transesterification route, which often uses non-acidic catalysts like calcium carbonate, diallyl ether formation is less of a concern.[1]

    • Control Reactant Stoichiometry: While an excess of allyl alcohol is used to drive the esterification, an extremely large excess might increase the probability of the self-condensation reaction. Optimize the molar ratio of the reactants.

Issue 4: Isomerization of Allyl Alcohol to Propionaldehyde (B47417)

Q: My product has an off-odor, and I suspect the presence of propionaldehyde. How is this formed and what can I do to avoid it?

A: Allyl alcohol can isomerize to its tautomer, propionaldehyde, especially under acidic conditions or in the presence of certain metal catalysts.

  • Mechanism: This is a known rearrangement that can be catalyzed by acids.

  • Prevention:

    • Minimize Reaction Time: Prolonged exposure to acidic conditions can increase the extent of isomerization. Monitor the reaction and stop it once the desired conversion is reached.

    • Catalyst Selection: If propionaldehyde formation is a persistent issue with a particular acid catalyst, consider exploring alternative catalysts. For the transesterification route, which can be performed under neutral or basic conditions, this isomerization is less likely.

    • Purification: Propionaldehyde is highly volatile and should be effectively removed during the solvent removal and vacuum distillation steps of purification.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should be concerned about in this compound synthesis?

A1: The primary impurities of concern are:

  • Unreacted Starting Materials: Cyclohexanepropionic acid and allyl alcohol (from direct esterification) or methyl cyclohexanepropionate and methanol (from transesterification).

  • Diallyl Ether: Formed from the self-condensation of allyl alcohol.

  • Propionaldehyde: Formed from the isomerization of allyl alcohol.

  • Residual Solvent: From the reaction or work-up (e.g., toluene, hexane).

Q2: Which synthetic route is better for minimizing impurities: direct esterification or transesterification?

A2: Both routes can produce high-purity this compound if performed correctly.

  • Direct Esterification: This is a classic and straightforward method. The main challenges are driving the equilibrium to completion and managing acid-catalyzed side reactions like diallyl ether formation and allyl alcohol isomerization.

  • Transesterification: This route can be advantageous as it can be catalyzed by non-acidic catalysts (e.g., organotin compounds, calcium carbonate), which can reduce the likelihood of acid-catalyzed side reactions.[1][3] A patent for this method reports a high yield (90-95%) and purity (>90%).[3]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing final product purity?

A3:

  • Gas Chromatography (GC): This is the most suitable technique for monitoring the reaction progress by observing the disappearance of starting materials and the appearance of the product. It is also the primary method for quantifying the purity of the final product and identifying volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing both retention time data and mass spectral information, which can be compared to libraries for structural elucidation.[4]

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the progress of the reaction.

Q4: What are the key parameters for the final purification by vacuum distillation?

A4: The boiling point of this compound is reported to be 91 °C at 1 mmHg.[5] The exact conditions for your vacuum distillation will depend on the efficiency of your vacuum pump and distillation apparatus. It is advisable to perform a fractional vacuum distillation to effectively separate the product from lower-boiling impurities (like allyl alcohol and residual solvents) and higher-boiling impurities.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes, several safety precautions are necessary:

  • Allyl Alcohol: It is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Acid Catalysts: Strong acids like sulfuric acid are corrosive. Handle with care.

  • Solvents: Organic solvents like toluene and hexane (B92381) are flammable. Ensure there are no ignition sources nearby.

  • Vacuum Distillation: Always use glassware that is rated for vacuum applications and inspect it for any cracks or defects before use to prevent implosion.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterDirect EsterificationTransesterification
Starting Materials Cyclohexanepropionic acid, Allyl alcoholMethyl cyclohexanepropionate, Allyl alcohol
Catalyst p-Toluenesulfonic acid, Sulfuric acidOrganotin compounds, Calcium carbonate
Byproduct to Remove WaterMethanol
Reported Yield/Conversion Can reach 100% conversion of the acid[1]90-95% yield[3]
Reported Purity High purity achievable with proper workup>90%[3]
Potential for Side Reactions Higher risk of acid-catalyzed side reactionsLower risk of acid-catalyzed side reactions

Table 2: Common Impurities and Their Boiling Points

CompoundBoiling Point (°C at 1 atm)Notes
This compound248-250 (estimated)91 °C at 1 mmHg[5]
Allyl alcohol97Unreacted starting material
Cyclohexanepropionic acid275-277Unreacted starting material
Diallyl ether94.3Byproduct of allyl alcohol self-condensation
Propionaldehyde48Byproduct of allyl alcohol isomerization
Methyl cyclohexanepropionate208-210Unreacted starting material (transesterification)
Methanol64.7Byproduct/unreacted starting material (transesterification)

Experimental Protocols

Protocol 1: Direct Esterification of Cyclohexanepropionic Acid with Allyl Alcohol [1]

  • Apparatus Setup: Assemble a three-necked flask with a thermometer, a magnetic stirrer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reactants: To the flask, add cyclohexanepropionic acid (1 molar equivalent), allyl alcohol (5 molar equivalents), p-toluenesulfonic acid (catalyst, e.g., 0.02 molar equivalents), and a suitable solvent for azeotropic water removal (e.g., hexane or toluene).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted cyclohexanepropionic acid.

    • Wash with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Transesterification of Methyl Cyclohexanepropionate with Allyl Alcohol [1][3]

  • Apparatus Setup: Assemble a three-necked flask with a thermometer, a magnetic stirrer, and a distillation head connected to a condenser and receiving flask.

  • Charging Reactants: To the flask, add methyl cyclohexanepropionate (1 molar equivalent), allyl alcohol (e.g., 1.5-3 molar equivalents), and the catalyst (e.g., an organotin compound or calcium carbonate).[1][3]

  • Reaction: Heat the mixture to reflux. The lower-boiling methanol byproduct will distill off. The reaction temperature can be controlled to selectively remove methanol. Continue the reaction until the desired conversion is achieved, which can be monitored by GC.

  • Work-up:

    • Cool the reaction mixture.

    • If a solid catalyst like calcium carbonate is used, it can be removed by filtration.

    • If necessary, wash the mixture with water to remove any water-soluble components.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Remove the excess allyl alcohol and any other volatile components under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_0 Direct Esterification cluster_1 Transesterification Cyclohexanepropionic Acid Cyclohexanepropionic Acid Direct Esterification Direct Esterification Cyclohexanepropionic Acid->Direct Esterification Allyl Alcohol_1 Allyl Alcohol Allyl Alcohol_1->Direct Esterification Allyl Cyclohexanepropionate_1 This compound Direct Esterification->Allyl Cyclohexanepropionate_1 + H₂O Methyl Cyclohexanepropionate Methyl Cyclohexanepropionate Transesterification Transesterification Methyl Cyclohexanepropionate->Transesterification Allyl Alcohol_2 Allyl Alcohol Allyl Alcohol_2->Transesterification Allyl Cyclohexanepropionate_2 This compound Transesterification->Allyl Cyclohexanepropionate_2 + CH₃OH

Caption: Synthetic routes to this compound.

Impurity_Formation Allyl Alcohol Allyl Alcohol Diallyl Ether Diallyl Ether Allyl Alcohol->Diallyl Ether Self-condensation (-H₂O) Propionaldehyde Propionaldehyde Allyl Alcohol->Propionaldehyde Isomerization Acid Catalyst Acid Catalyst Acid Catalyst->Diallyl Ether Acid Catalyst->Propionaldehyde

Caption: Major impurity formation pathways from allyl alcohol.

Troubleshooting_Workflow Start Start Analyze Crude Product (GC/GC-MS) Analyze Crude Product (GC/GC-MS) Start->Analyze Crude Product (GC/GC-MS) Low Yield? Low Yield? Analyze Crude Product (GC/GC-MS)->Low Yield? High Impurities? High Impurities? Low Yield?->High Impurities? No Optimize Reaction Conditions Optimize Reaction: - Remove byproduct - Check catalyst - Adjust T/time Low Yield?->Optimize Reaction Conditions Yes Identify Impurities Identify Impurities: - Unreacted starting materials - Diallyl ether - Propionaldehyde High Impurities?->Identify Impurities Yes End End High Impurities?->End No Optimize Reaction Conditions->Analyze Crude Product (GC/GC-MS) Optimize Work-up & Purification Optimize Work-up: - Base wash - Water wash - Vacuum distillation Identify Impurities->Optimize Work-up & Purification Optimize Work-up & Purification->Analyze Crude Product (GC/GC-MS)

Caption: Troubleshooting workflow for this compound synthesis.

References

Catalyst selection for efficient Allyl cyclohexanepropionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of Allyl Cyclohexanepropionate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main pathways to synthesize this compound are:

  • Direct Esterification: The reaction of 3-cyclohexylpropionic acid with allyl alcohol, typically in the presence of an acid catalyst.[1][2]

  • Transesterification: The reaction of a methyl or ethyl ester of 3-cyclohexylpropionic acid with allyl alcohol, often catalyzed by a base or an organometallic compound.[1][2][3]

  • Multi-step Synthesis from Cinnamic Acid Derivatives: This involves the hydrogenation of cinnamic acid or its methyl ester to form the corresponding cyclohexyl derivative, followed by esterification or transesterification.[1][2]

  • Synthesis from 4-vinyl-1-cyclohexene: This route involves hydroesterification, followed by hydrogenation and subsequent transesterification.[4]

Q2: How do I choose the most suitable catalyst for my synthesis?

A2: Catalyst selection depends on the chosen synthesis route and desired reaction conditions.

  • For direct esterification , strong acid catalysts like p-toluenesulfonic acid are commonly used.[1][2]

  • For transesterification , options include basic catalysts like calcium carbonate or more efficient organotin compounds.[1][2][3]

  • For the hydrogenation of a cinnamic acid precursor , common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Ruthenium on carbon (Ru/C).[1][2] Raney nickel is a more cost-effective alternative.[3]

Q3: What are the typical starting materials for the synthesis?

A3: Common starting materials include 3-cyclohexylpropionic acid, allyl alcohol, and methyl or ethyl 3-cyclohexylpropionate.[1][2] For multi-step syntheses, one might start with cinnamic acid or its methyl ester.[1][2]

Troubleshooting Guide

Problem 1: Low yield of this compound in direct esterification.

  • Possible Cause 1: Incomplete reaction due to equilibrium.

    • Solution: The esterification reaction is reversible. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction. This is typically achieved by azeotropic distillation using a solvent like hexane (B92381) with a Dean-Stark apparatus.[1][2]

  • Possible Cause 2: Insufficient catalyst activity.

    • Solution: Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is not deactivated and is used in the appropriate amount. Check the purity and dryness of the catalyst.

  • Possible Cause 3: Sub-optimal reaction temperature.

    • Solution: Ensure the reaction is heated to the reflux temperature of the solvent to facilitate efficient azeotropic water removal.

Problem 2: Side reactions observed during synthesis.

  • Possible Cause 1: Ether formation.

    • Solution: Diallyl ether can form as a byproduct, especially under acidic conditions with an excess of allyl alcohol.[5] Optimizing the molar ratio of reactants and controlling the reaction temperature can minimize this.

  • Possible Cause 2: Polymerization of allyl alcohol.

    • Solution: While less common under these conditions, prolonged heating at high temperatures can potentially lead to polymerization. Ensure the reaction time is not excessively long.

Problem 3: Difficulty in product purification.

  • Possible Cause 1: Incomplete removal of the acid catalyst.

    • Solution: After the reaction, the mixture should be washed with a basic solution, such as sodium carbonate solution, to neutralize and remove the acid catalyst.[2] This is followed by washing with water to remove any remaining salts.

  • Possible Cause 2: Presence of unreacted starting materials.

    • Solution: Use a molar excess of one reactant (typically allyl alcohol) to ensure the complete conversion of the other.[2] Unreacted starting materials can then be removed by vacuum distillation.

Problem 4: Catalyst deactivation during hydrogenation of cinnamic acid derivatives.

  • Possible Cause: Impurities in the starting material or solvent.

    • Solution: Ensure the starting materials and solvent are of high purity. Certain functional groups or impurities can poison the hydrogenation catalyst. The catalyst itself should be handled properly to avoid deactivation.

Catalyst Performance Data

CatalystSynthesis RouteReactantsYieldKey ConditionsReference
p-Toluenesulfonic acidDirect Esterification3-cyclohexylpropionic acid, Allyl alcoholNot specifiedAzeotropic removal of water with hexane[1][2]
Calcium carbonateTransesterificationMethyl 3-cyclohexylpropionate, Allyl alcoholNot specifiedAzeotropic removal of methanol (B129727) with cyclohexane (B81311)[1][2]
Organotin compoundsTransesterificationMethyl 3-cyclohexylpropionate, Allyl alcohol>90%Temperature: 60-180 °C[3]
Raney NickelHydrogenationMethyl cinnamate90-95% (for hydrogenated product)Temperature: 40-250 °C, Pressure: 0.1-15 MPa[3]
Palladium on Carbon (Pd/C)HydrogenationCinnamic acid or its methyl esterNot specified-[1][2]
Platinum on Carbon (Pt/C)HydrogenationCinnamic acid or its methyl esterNot specified-[1][2]
Ruthenium on Carbon (Ru/C)HydrogenationCinnamic acid or its methyl esterNot specified-[1][2]

Experimental Protocols

1. Direct Esterification of 3-Cyclohexylpropionic Acid

  • Materials: 3-cyclohexylpropionic acid, allyl alcohol (5-molar excess), p-toluenesulfonic acid (catalyst), hexane, decane (B31447) (internal standard for GC analysis).

  • Apparatus: A three-necked flask equipped with a thermometer, a sampling port, and a Dean-Stark apparatus for azeotropic distillation.

  • Procedure:

    • To the flask, add 3-cyclohexylpropionic acid (10 g), allyl alcohol (18.6 g, 5-molar excess), p-toluenesulfonic acid (0.3 g), decane (3.0 g), and hexane (15.0 g).[2]

    • Heat the mixture to reflux to initiate the azeotropic removal of water.

    • Monitor the reaction progress by taking samples at appropriate time intervals and analyzing them by gas chromatography.

    • Once the reaction is complete (no more water is collected), cool the reaction mixture.

    • Wash the mixture once with water and then twice with a sodium carbonate solution to remove the acid catalyst.[2]

    • The crude product can be further purified by vacuum distillation.

2. Transesterification of Methyl 3-Cyclohexylpropionate

  • Materials: Methyl 3-cyclohexylpropionate, allyl alcohol (5-molar excess), calcium carbonate (catalyst), cyclohexane, decane (internal standard for GC analysis).

  • Apparatus: A three-necked flask equipped with a thermometer, a sampling port, and a packed column for distillation.

  • Procedure:

    • Combine methyl 3-cyclohexylpropionate (10 g), allyl alcohol (17.1 g, 5-molar excess), decane (2.0 g), and cyclohexane (10.0 g) in the flask.[2]

    • Heat the mixture to its boiling point (82-88 °C) and then add calcium carbonate (1.0 g).[2]

    • The methanol formed during the reaction is removed azeotropically with cyclohexane.

    • Monitor the reaction progress via gas chromatography.

    • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

    • Remove the excess methanol and solvent, and then purify the product by vacuum distillation.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product Cinnamic Acid / Ester Cinnamic Acid / Ester Hydrogenation Hydrogenation Cinnamic Acid / Ester->Hydrogenation Pd/C, Pt/C, Ru/C, or Raney Ni 3-Cyclohexylpropionic Acid 3-Cyclohexylpropionic Acid Esterification / Transesterification Esterification / Transesterification 3-Cyclohexylpropionic Acid->Esterification / Transesterification Allyl Alcohol Allyl Alcohol Allyl Alcohol->Esterification / Transesterification Hydrogenation->3-Cyclohexylpropionic Acid This compound This compound Esterification / Transesterification->this compound

Caption: General synthesis workflow for this compound.

Catalyst_Selection start Choose Synthesis Route direct_ester Direct Esterification of 3-Cyclohexylpropionic Acid start->direct_ester trans_ester Transesterification of Methyl 3-Cyclohexylpropionate start->trans_ester p_tsa p-Toluenesulfonic Acid direct_ester->p_tsa Standard acidic catalyst cost_concern High Yield Critical? trans_ester->cost_concern organotin Organotin Catalyst caco3 Calcium Carbonate cost_concern->organotin Yes cost_concern->caco3 No

Caption: Decision tree for catalyst selection in esterification steps.

References

Optimizing reaction conditions for Allyl cyclohexanepropionate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Allyl Cyclohexanepropionate Esterification

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound? A1: The primary and most frequently described method is the direct acid-catalyzed esterification, also known as Fischer esterification. This process involves the reaction of 3-cyclohexylpropionic acid with allyl alcohol in the presence of an acid catalyst.[1][2][3] Heating is typically required to facilitate the reaction.[1]

Q2: My esterification reaction is not reaching completion or has a low yield. What is the likely cause? A2: Direct esterification is a reversible equilibrium reaction.[4][5] The production of water as a byproduct can shift the equilibrium back towards the reactants (hydrolysis), limiting the yield.[6][7] To achieve high conversion, the equilibrium must be shifted in favor of the ester.[4]

Q3: How can I shift the reaction equilibrium to favor product formation? A3: There are two primary strategies based on Le Chatelier's principle:

  • Use an Excess of a Reactant: Employing a large excess of one reactant, typically the less expensive one, drives the reaction forward. For this synthesis, using a five-molar excess of allyl alcohol is an effective method.[4]

  • Remove a Product as it Forms: The continuous removal of water is a highly effective strategy. This is commonly achieved through azeotropic distillation using a solvent like hexane (B92381) or benzene (B151609) with a Dean-Stark apparatus.[3][4][6]

Q4: What catalysts are recommended for the synthesis of this compound? A4: The choice of catalyst depends on the synthesis route:

  • For Direct Esterification: Strong acid catalysts are used. p-Toluenesulfonic acid (p-TsOH) is a commonly cited and effective catalyst for this specific reaction.[4][6] Other general-purpose acids like sulfuric acid (H₂SO₄) are also used for Fischer esterification.[8]

  • For Transesterification: If starting from methyl-3-cyclohexylpropionate, milder catalysts can be used. Calcium carbonate has been successfully employed.[4][6] Organotin compounds and alkali hydroxides like potassium hydroxide (B78521) are also reported for this transformation.[9][10]

Q5: What are the typical impurities I might find in my final product? A5: Common impurities include unreacted starting materials (3-cyclohexylpropionic acid and allyl alcohol) and the acid catalyst. According to the International Fragrance Association (IFRA) standards, the level of free allyl alcohol in the final ester product should be less than 0.1%.[11]

Q6: What is the most effective method for purifying the crude this compound? A6: After the reaction workup, which typically involves filtration of the catalyst and removal of solvent, the most effective method for purifying the final product is vacuum distillation.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification process.

Problem Possible Cause Recommended Solution
Low or No Product Yield The reaction has not overcome its equilibrium limitation.Shift Equilibrium: Use a 5-molar excess of allyl alcohol.[4]• Remove Water: Employ azeotropic distillation with a solvent like hexane to continuously remove water as it is formed.[4][6]
Inactive or insufficient catalyst.Verify Catalyst: Ensure the acid catalyst (e.g., p-TsOH) is not degraded. Use an appropriate amount (e.g., ~3% by weight relative to the carboxylic acid).[4]
Incorrect reaction temperature.Optimize Temperature: For direct esterification using hexane as an azeotroping agent, maintain a reaction temperature of 69-74°C.[4]
Reaction Stalls or is Very Slow Inefficient water removal.Check Apparatus: Ensure your azeotropic distillation setup (e.g., Dean-Stark trap) is functioning correctly and that phase separation is occurring to prevent water from returning to the reaction flask.[4]
Insufficient heating.Monitor Temperature: Ensure the reaction mixture is maintained at the boiling point of the azeotrope to facilitate water removal.
Product is Dark or Shows Decomposition Reaction temperature is too high.Control Temperature: Avoid excessive heating, which can lead to side reactions and decomposition. Stick to the recommended temperature range.
Incompatible reagents or prolonged reaction time.Monitor Progress: Use techniques like TLC or GC to monitor the reaction's completion and avoid unnecessarily long heating times.
Final Product Contaminated with Starting Materials Incomplete reaction.Increase Reaction Time: Allow the reaction to proceed for a longer duration while monitoring its progress.• Improve Water Removal: Re-evaluate the efficiency of your azeotropic distillation setup.[4]
Inefficient purification.Optimize Distillation: Ensure the vacuum distillation is performed under appropriate pressure and temperature to effectively separate the product from the higher-boiling carboxylic acid and lower-boiling alcohol.

Data Presentation: Optimized Reaction Conditions

The tables below summarize key quantitative parameters for the main synthesis routes.

Table 1: Direct Esterification of 3-Cyclohexylpropionic Acid

ParameterValueCatalystSolventNotes
Reactant Ratio5-molar excess of allyl alcoholp-Toluenesulfonic acidHexaneAn excess of alcohol is used to drive the reaction equilibrium forward.[4]
Catalyst Conc.~3% w/w (to acid)p-Toluenesulfonic acidHexaneA typical catalytic amount for efficient protonation.[4]
Temperature69-74 °Cp-Toluenesulfonic acidHexaneThis temperature range corresponds to the boiling point of the hexane-water azeotrope, facilitating water removal.[4]

Table 2: Transesterification of Methyl-3-cyclohexylpropionate

CatalystReactant Ratio (Ester:Alcohol)TemperatureSolventNotes
Calcium Carbonate5-molar excess of allyl alcohol82-88 °CCyclohexane (B81311)The reaction is driven by removing the resulting methanol (B129727) as an azeotrope with cyclohexane.[4][6]
Organotin1 : 0.3 to 1 : 2 (by weight)80-160 °CNot SpecifiedThis method offers a wider range of operating temperatures and reactant ratios.[10]

Experimental Protocols

Protocol 1: Direct Esterification via Azeotropic Distillation

This protocol is based on the direct esterification of 3-cyclohexylpropionic acid using p-toluenesulfonic acid as a catalyst.[4]

Materials:

  • 3-cyclohexylpropionic acid (10 g)

  • Allyl alcohol (18.6 g, 5-molar excess)

  • p-Toluenesulfonic acid (0.3 g)

  • Hexane (15.0 g)

  • Decane (optional, as internal standard for GLC)

Procedure:

  • Equip a three-necked flask with a thermometer, a magnetic stirrer, and an attachment for azeotropic distillation (e.g., a Dean-Stark trap with a condenser).

  • Charge the flask with 3-cyclohexylpropionic acid (10 g), allyl alcohol (18.6 g), hexane (15.0 g), and the catalyst, p-toluenesulfonic acid (0.3 g).

  • Heat the mixture to its boiling point (69-74°C) with continuous stirring.

  • Collect the water that separates in the distillation trap. The hexane will flow back into the reaction flask.

  • Monitor the reaction's progress by observing the cessation of water collection or by using analytical techniques like GC or TLC.

  • Once the reaction is complete (100% conversion of the acid can be achieved), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid p-toluenesulfonic acid catalyst.

  • Purify the filtrate by vacuum distillation to obtain pure this compound.

Protocol 2: Transesterification using Calcium Carbonate

This protocol is based on the transesterification of methyl-3-cyclohexylpropionate.[4]

Materials:

  • Methyl-3-cyclohexylpropionate (10 g)

  • Allyl alcohol (17.1 g, 5-molar excess)

  • Calcium carbonate (1.0 g, catalyst)

  • Cyclohexane (10.0 g)

  • Decane (optional, as internal standard for GLC)

Procedure:

  • Equip a three-necked flask with a thermometer, a magnetic stirrer, and a packed distillation column.

  • Charge the flask with methyl-3-cyclohexylpropionate (10 g), allyl alcohol (17.1 g), and cyclohexane (10.0 g).

  • Heat the mixture to its boiling point (82-88°C).

  • Once boiling, add the calcium carbonate catalyst (1.0 g).

  • The resulting methanol from the reaction will be removed as an azeotrope with cyclohexane.

  • Monitor the reaction's progress via GC or TLC.

  • Upon completion, cool the reaction mixture.

  • Separate the catalyst by filtration.

  • Remove the excess methanol and cyclohexane, and then process the mixture by vacuum distillation to isolate the pure this compound.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the esterification process.

G start_node Start: Combine Reactants (3-Cyclohexylpropionic Acid + Allyl Alcohol) add_catalyst Add Catalyst (p-TsOH) & Azeotropic Solvent (Hexane) start_node->add_catalyst process_node process_node decision_node decision_node purification_node purification_node end_node Final Product: This compound heat_reflux Heat to Reflux (69-74°C) add_catalyst->heat_reflux monitor_water Monitor Water Collection in Dean-Stark Trap heat_reflux->monitor_water check_completion Reaction Complete? monitor_water->check_completion check_completion->heat_reflux No (Continue Reflux) cool_mixture Cool Reaction Mixture check_completion->cool_mixture Yes workup Workup: Filter Catalyst, Remove Solvent cool_mixture->workup distillation Purification: Vacuum Distillation workup->distillation distillation->end_node

Caption: Workflow for Direct Esterification of this compound.

G problem Problem: Low Product Yield q1 Is water being effectively removed? problem->q1 decision decision solution solution a1_no Solution: Check Dean-Stark setup. Ensure proper azeotrope formation. q1->a1_no No q2 Is an excess of allyl alcohol being used? q1->q2 Yes a2_no Solution: Increase to a 5-molar excess of allyl alcohol. q2->a2_no No q3 Is the catalyst active and sufficient? q2->q3 Yes a3_no Solution: Use fresh catalyst. Ensure ~3% w/w loading. q3->a3_no No q4 Is the temperature in the correct range (69-74°C)? q3->q4 Yes a4_no Solution: Adjust heating to maintain the correct reflux temperature. q4->a4_no No a4_yes Consider extending reaction time and monitoring via GC/TLC. q4->a4_yes Yes

Caption: Troubleshooting Logic Diagram for Low Esterification Yield.

References

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Allyl Cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Allyl cyclohexanepropionate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The matrix refers to all components within a sample other than the analyte of interest, which for our purposes is this compound.[1][2] These components can include proteins, lipids, salts, and other endogenous compounds.[1][2] A matrix effect is the alteration of the ionization efficiency of the analyte by these co-eluting components in the mass spectrometer's ion source.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3][4]

Q2: What are the common causes of matrix effects?

A2: Matrix effects are primarily caused by co-eluting endogenous or exogenous components from the sample matrix.[1] A major cause of ion suppression in the analysis of plasma or tissue samples is the presence of phospholipids.[1] Other contributing factors include competition for ionization, changes in droplet surface tension, and interactions between the analyte and interfering compounds.[1][5] For a relatively volatile compound like this compound, co-eluting non-volatile components can precipitate with the analyte, hindering its transfer to the gas phase.[5][6]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[1][3][4]

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[1][4] Any dip or rise in the baseline signal at the retention time of other matrix components indicates ion suppression or enhancement, respectively.[1][4]

  • Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a blank matrix extract with its response in a neat solvent at the same concentration.[1][3][7] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[1][3][7]

Q4: What are the general strategies to overcome matrix effects for this compound?

A4: General strategies to mitigate matrix effects can be categorized into three main areas:

  • Sample Preparation: The most effective approach is to remove interfering components before they enter the LC-MS system.[3][8] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[2][9]

  • Chromatographic Separation: Optimizing the HPLC conditions can help separate this compound from co-eluting matrix components.[3][4] This can involve adjusting the gradient, flow rate, or trying different column chemistries.[3]

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3] If a SIL-IS is not available, a structural analog can also be effective.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor sensitivity and low analyte response for this compound in matrix samples compared to neat standards. Significant ion suppression due to co-eluting matrix components.1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[3][9] 2. Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[4][6] 3. Chromatographic Optimization: Adjust the LC gradient to better separate this compound from the interfering peaks.[3]
Inconsistent and irreproducible results between samples. Variable matrix effects between different sample lots or individuals.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience the same matrix effects, thus providing reliable normalization.[3] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to ensure that standards and samples experience similar matrix effects.[2][3] 3. Standard Addition: For complex matrices where a blank is unavailable, the standard addition method can be effective.[1][4]
Signal enhancement observed for this compound. Co-eluting compounds are enhancing the ionization efficiency of the analyte.1. Improve Chromatographic Separation: Modify the LC method to separate the enhancing compounds from this compound.[3] 2. Change Ionization Source: If possible, investigate the use of a different ionization source (e.g., APCI instead of ESI) as it may be less susceptible to the specific matrix effect.[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a Neat Standard Solution: Dissolve the this compound reference standard in the initial mobile phase to a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol.

  • Prepare the Post-Spiked Sample: Spike the blank matrix extract with the this compound reference standard to the same final concentration as the neat standard solution.[1]

  • Analysis: Analyze both the neat standard solution and the post-spiked sample using the developed LC-MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Spiked Sample) / (Peak Area of Analyte in Neat Solution)

    • A Matrix Factor of < 1 indicates ion suppression.

    • A Matrix Factor of > 1 indicates ion enhancement.

    • A Matrix Factor equal to 1 indicates no matrix effect.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Given the non-polar nature of this compound, a reversed-phase SPE cartridge (e.g., C18) is a suitable starting point.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.[1]

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 1 mL of 5% methanol in water) to remove polar interferences.[1]

  • Elution: Elute the this compound with a stronger organic solvent (e.g., 1 mL of acetonitrile).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Evaluation Sample Biological Sample Prep Protein Precipitation / LLE / SPE Sample->Prep LC LC Separation Prep->LC MS MS Detection LC->MS Data Data Acquisition & Processing MS->Data Result Quantitative Result Data->Result

Caption: A generalized experimental workflow for the LC-MS analysis of this compound.

troubleshooting_logic start Poor / Inconsistent Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No optimize_sample_prep Optimize Sample Prep (SPE, LLE) me_present->optimize_sample_prep optimize_chrom Optimize Chromatography me_present->optimize_chrom use_is Use Internal Standard (SIL-IS Recommended) me_present->use_is other_issues Investigate Other Issues (Instrument, Standard Prep) no_me->other_issues end Reliable Results optimize_sample_prep->end optimize_chrom->end use_is->end other_issues->end

Caption: A troubleshooting decision tree for addressing matrix effects in LC-MS analysis.

References

Technical Support Center: Allyl Cyclohexanepropionate Stability in Acidic Food Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allyl cyclohexanepropionate in acidic food and beverage formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in acidic products?

This compound is a flavoring agent known for its sweet, pineapple-like aroma.[1] As an ester, it is susceptible to acid-catalyzed hydrolysis, a chemical reaction where the ester breaks down in the presence of acid and water.[2][3] This degradation can lead to a loss of the desired pineapple flavor and the formation of off-notes, impacting the sensory profile and shelf-life of the final product. The primary degradation products are allyl alcohol and cyclohexanepropionic acid.[2]

Q2: What are the main factors that influence the stability of this compound in my formulation?

The stability of this compound in an acidic food matrix is primarily influenced by:

  • pH: The rate of hydrolysis is significantly accelerated at lower pH values.

  • Temperature: Higher storage temperatures increase the rate of chemical degradation.

  • Water Activity (aw): As water is a reactant in hydrolysis, its availability can affect the degradation rate.

  • Food Matrix Composition: Other ingredients in the formulation, such as other acids, salts, and macromolecules, can influence the stability of the ester.[4][5]

Q3: What are the typical degradation products of this compound in acidic conditions?

Under acidic conditions, this compound undergoes hydrolysis to form allyl alcohol and cyclohexanepropionic acid .[2] The loss of the parent ester leads to a diminished pineapple aroma, while the formation of these degradation products can potentially contribute to undesirable sensory characteristics.

Q4: How can I monitor the stability of this compound in my product?

The most common and effective method for monitoring the concentration of this compound and its degradation products is Gas Chromatography-Mass Spectrometry (GC-MS) .[6] This technique allows for the separation, identification, and quantification of volatile and semi-volatile compounds in a complex food matrix.

Q5: Are there any regulatory limits for this compound or its degradation products in food?

This compound is a FEMA GRAS (Generally Recognized as Safe) substance (FEMA No. 2026) and is permitted for use in food as a flavoring agent according to FDA 21 CFR 172.515.[3][7] The International Fragrance Association (IFRA) has a standard for allyl esters, recommending that the level of free allyl alcohol in the ester should be less than 0.1% due to its potential for skin irritation.[7] While this is a fragrance standard, it highlights the attention given to allyl alcohol levels.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Rapid loss of pineapple aroma in the product. Acid-catalyzed hydrolysis of this compound. 1. Review Product pH: Measure the pH of your product. If it is on the lower end of your acceptable range, consider adjusting it to a higher, yet still acceptable, pH. 2. Evaluate Storage Conditions: Ensure the product is stored at the recommended temperature. Elevated temperatures will accelerate degradation.[8] 3. Conduct a Stability Study: Perform an accelerated shelf-life study to quantify the degradation rate at different pH levels and temperatures (see Experimental Protocol section).
Development of off-notes (e.g., sharp, acidic, or chemical taste). Formation of degradation products (cyclohexanepropionic acid and allyl alcohol). 1. Quantify Degradation Products: Use GC-MS to identify and quantify the levels of cyclohexanepropionic acid and allyl alcohol. 2. Sensory Evaluation: Conduct sensory panel testing to determine the flavor threshold of the identified off-notes in your specific product matrix. 3. Reformulation: If degradation is unavoidable and leads to sensory defects, consider flavor masking agents or reformulation to increase the product's pH.
Inconsistent stability results between batches. Variations in raw material quality or processing parameters. 1. Raw Material QC: Implement a quality control check for the incoming this compound to ensure purity and low levels of initial degradation products. 2. Process Control: Standardize all processing parameters, including mixing times, temperatures, and order of ingredient addition, to ensure batch-to-batch consistency. 3. Matrix Ingredient Variation: Analyze other ingredients for variations in acidity or composition that could be affecting the stability.

Quantitative Data

The following table provides hypothetical data on the degradation of this compound in an acidic beverage model at different pH values and storage temperatures. This data is for illustrative purposes to demonstrate the expected trends. Actual degradation rates should be determined experimentally for your specific product matrix.

pH Storage Temperature (°C) Time (Weeks) This compound Remaining (%)
3.0250100
3.025485
3.025872
3.0251260
3.5250100
3.525492
3.525885
3.5251278
3.0350100
3.035470
3.035850
3.0351235
3.5350100
3.535482
3.535868
3.5351255

Experimental Protocols

Protocol 1: Accelerated Shelf-Life Stability Study

This protocol outlines an accelerated shelf-life test (ASLT) to determine the stability of this compound in an acidic beverage.

1. Sample Preparation:

  • Prepare several batches of your acidic beverage product, each with a precisely known concentration of this compound.
  • Divide the batches into different pH groups (e.g., pH 3.0, 3.5, 4.0) by adjusting with food-grade citric acid or sodium citrate.
  • Package the samples in their final intended packaging to account for any packaging interactions.

2. Storage Conditions:

  • Place the samples from each pH group into temperature-controlled stability chambers at various temperatures (e.g., 25°C, 35°C, and 45°C). The elevated temperatures will accelerate the degradation process.[9]

3. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks), pull samples from each pH and temperature condition.
  • Immediately analyze the samples for the concentration of this compound and its degradation products using the GC-MS method outlined in Protocol 2.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature condition.
  • Determine the degradation rate constant (k) for each condition.
  • Use the Arrhenius equation to model the effect of temperature on the degradation rate and predict the shelf-life at normal storage conditions (e.g., 20°C).

Protocol 2: Quantification by GC-MS

This protocol describes a method for the extraction and quantification of this compound and its degradation products from an acidic beverage matrix.

1. Sample Extraction (Liquid-Liquid Extraction):

  • Pipette 5 mL of the beverage sample into a 15 mL glass centrifuge tube.
  • Add 5 mL of a suitable organic solvent, such as dichloromethane (B109758) or a hexane/diethyl ether mixture.[10]
  • Add an internal standard (e.g., a non-native ester with similar chemical properties) of a known concentration.
  • Vortex the mixture vigorously for 2 minutes.
  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.
  • Carefully transfer the organic layer (bottom layer for dichloromethane, top for hexane/ether) to a clean vial.
  • Concentrate the extract under a gentle stream of nitrogen if necessary.

2. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. (This program should be optimized for your specific analytes).
  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-350.
  • Quantification: Use selected ion monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 41, 55, 95, 100), allyl alcohol, and cyclohexanepropionic acid.

3. Calibration:

  • Prepare a series of calibration standards of this compound, allyl alcohol, and cyclohexanepropionic acid in the extraction solvent, each containing the internal standard at a constant concentration.
  • Analyze the standards using the same GC-MS method to generate a calibration curve for each compound.

Visualizations

cluster_reactants Reactants cluster_products Degradation Products ACP This compound Intermediate Tetrahedral Intermediate ACP->Intermediate + H2O, H+ H2O Water (from product) H2O->Intermediate H_plus H+ (Acid Catalyst) H_plus->Intermediate AA Allyl Alcohol Intermediate->AA Proton Transfer & Elimination CPA Cyclohexanepropionic Acid Intermediate->CPA Proton Transfer & Elimination

Caption: Acid-catalyzed hydrolysis of this compound.

start Start: Prepare Acidic Beverage with ACP storage Store Samples at Various Temperatures (e.g., 25, 35, 45°C) and pH Levels start->storage sampling Pull Samples at Predetermined Time Points storage->sampling extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) sampling->extraction analysis GC-MS Analysis (Quantify ACP & Degradation Products) extraction->analysis data_analysis Data Analysis: - Plot Concentration vs. Time - Calculate Rate Constants - Predict Shelf-Life analysis->data_analysis end End: Stability Report data_analysis->end

Caption: Experimental workflow for stability testing.

issue Issue: Flavor Instability (Loss of Pineapple Aroma / Off-Notes) check_ph Is the product pH within the target range? issue->check_ph check_temp Are storage temperatures controlled and appropriate? check_ph->check_temp Yes adjust_ph Action: Adjust pH upwards if possible within product specs. check_ph->adjust_ph No control_temp Action: Implement stricter temperature control during storage and distribution. check_temp->control_temp No analyze_matrix Is the food matrix complex (high in other organic acids, etc.)? check_temp->analyze_matrix Yes adjust_ph->check_temp control_temp->analyze_matrix stability_study Action: Conduct a full stability study to understand degradation kinetics. analyze_matrix->stability_study Yes analyze_matrix->stability_study No reformulate Action: Consider reformulation or use of protective colloids/ encapsulation technologies. end Resolution: Improved Product Stability reformulate->end stability_study->reformulate

References

Preventing degradation of Allyl cyclohexanepropionate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Allyl cyclohexanepropionate during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in Odor Profile (e.g., vinegary, sharp, or plastic-like smell) Hydrolysis: The ester bond may be breaking down due to the presence of moisture, forming cyclohexanepropionic acid and allyl alcohol.- Ensure the storage container is tightly sealed to prevent moisture ingress.- Store in a desiccator or with a desiccant if the environment has high humidity.- Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing.
Appearance of a Garlic-like Odor Allyl Alcohol Degradation: If hydrolysis has occurred, the resulting allyl alcohol may be degrading, which is known to have a pungent odor. The International Fragrance Association (IFRA) recommends that the level of free allyl alcohol in allyl esters should be less than 0.1%.[1][2]- Follow the same preventative measures as for hydrolysis.- If this odor is detected, it is a strong indicator of significant degradation, and the product quality may be compromised.
Discoloration (e.g., yellowing) Oxidation: The allyl group is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to light and air.- Store in an amber or opaque container to protect from light.[3][4][5]- Purge the container with an inert gas to displace oxygen.[6]- Consider adding a suitable antioxidant if compatible with the intended application, though this should be validated for your specific use case.
Increase in Viscosity or Formation of Precipitates Polymerization: The allyl group can potentially undergo polymerization, especially when exposed to heat, light, or certain catalysts.- Store at recommended cool temperatures.- Avoid contact with incompatible materials that could catalyze polymerization (refer to the Material Compatibility section).- If precipitates are observed, the product should be re-analyzed for purity before use.
Inconsistent Analytical Results (e.g., lower than expected purity) General Degradation: A combination of the above factors may be contributing to a decrease in the purity of the material.- Review storage conditions against the recommendations in this guide.- Perform a full analytical characterization (e.g., using GC-MS) to identify potential degradation products.- If degradation is confirmed, obtain a new batch of the compound and store it under optimal conditions.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[3][4][5][7] The recommended storage temperature is between 12-15°C (54-59°F).[3] It is crucial to keep the container tightly sealed to protect it from moisture and air.[6][7] For optimal protection, store the compound in its original opaque or amber glass container.[3][4]

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions, this compound has a shelf life of 24 months or longer.[7] However, it is good practice to re-analyze the material if it has been in storage for an extended period, especially if the container has been opened multiple times.

Q3: Should I refrigerate or freeze this compound?

A3: While cool temperatures are recommended, refrigeration is generally sufficient. Freezing is not typically necessary and may not provide significant additional benefit for this compound. Extreme cold can sometimes cause phase separation or precipitation in liquid chemicals. If you do choose to refrigerate, allow the container to warm to room temperature before opening to prevent condensation of moisture from the air into the compound.

Q4: Is it necessary to use an inert atmosphere for storage?

A4: While not always mandatory for short-term storage, using an inert atmosphere such as nitrogen or argon is highly recommended for long-term storage or for high-purity applications.[6] This is because the allyl group can be susceptible to oxidation. Purging the container with an inert gas will displace oxygen and help prevent oxidative degradation.

Q5: What materials are compatible for storing this compound?

A5: Glass containers, particularly amber or opaque glass, are ideal for storing this compound. If using plastic containers, ensure they are made of a chemically resistant polymer. It is advisable to consult a chemical compatibility chart or the manufacturer's recommendations for suitable plastics. Avoid storing in containers made of materials that can be corroded by esters or that may leach impurities.

Degradation

Q6: What are the primary degradation pathways for this compound?

A6: The two most likely degradation pathways for this compound are:

  • Hydrolysis: The ester linkage can be cleaved by water to form cyclohexanepropionic acid and allyl alcohol. This reaction can be catalyzed by both acids and bases.

  • Reactions of the Allyl Group: The double bond in the allyl group is susceptible to:

    • Oxidation: Reaction with oxygen, which can be initiated by light or heat, leading to the formation of various oxidation products.

    • Polymerization: The allyl group can polymerize, especially under conditions of heat, light, or in the presence of radical initiators.

Q7: What are the likely degradation products of this compound?

A7: Based on the potential degradation pathways, the primary degradation products would be:

  • From Hydrolysis: Cyclohexanepropionic acid and Allyl alcohol.

  • From Oxidation: Various aldehydes, ketones, or epoxides could be formed at the allyl double bond.

  • From Polymerization: Oligomers or polymers of this compound.

Q8: How can I detect degradation in my sample?

A8: Degradation can be detected through several methods:

  • Physical Observation: Changes in color, odor, or viscosity can be initial indicators of degradation.

  • Chromatographic Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are highly effective in detecting and quantifying the parent compound and its degradation products. A "stability-indicating method" is an analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[8]

  • Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy can show changes in functional groups, for example, the appearance of a broad hydroxyl (-OH) peak if hydrolysis has occurred.

Analytical Methods

Q9: What is a suitable analytical method for assessing the purity of this compound?

A9: Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited method for both qualitative and quantitative analysis of this compound.[9] It allows for the separation of the compound from volatile impurities and degradation products, and the mass spectrometer provides structural information for identification. An analytical standard with a purity of ≥97.0% as determined by GC is commercially available.

Q10: Can HPLC be used to analyze this compound?

A10: Yes, HPLC can also be used. A common approach for esters is reversed-phase HPLC with a C18 column.[10][11] However, since this compound lacks a strong UV chromophore, a UV detector may not provide sufficient sensitivity. In such cases, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate.[11]

Experimental Protocols

Protocol 1: Stability Indicating GC-MS Method for this compound

This protocol provides a general framework for developing a stability-indicating GC-MS method. Specific parameters may need to be optimized for your instrument and specific sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a concentration of 1 mg/mL.
  • For stability studies, subject samples to stress conditions (e.g., heat, acid/base hydrolysis, oxidation, photolysis) to intentionally induce degradation.
  • Prepare diluted solutions of both the stressed and unstressed samples for analysis.

2. GC-MS Parameters (starting point for optimization):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.
  • Inlet Temperature: 250°C
  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.
  • In the chromatograms of the stressed samples, look for new peaks that are not present in the unstressed sample.
  • Analyze the mass spectra of these new peaks to identify the potential degradation products.
  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_polymerization Polymerization ACP This compound CPA Cyclohexanepropionic Acid ACP->CPA + H2O (acid/base) AA Allyl Alcohol ACP->AA + H2O (acid/base) Oxidation_Products Oxidation Products (e.g., Aldehydes, Ketones) ACP->Oxidation_Products + O2 (light/heat) Polymers Oligomers/Polymers ACP->Polymers Heat/Light/ Catalyst

Caption: Potential degradation pathways of this compound.

analytical_workflow cluster_results Results start Sample of This compound prep Sample Preparation (Dilution in appropriate solvent) start->prep analysis GC-MS Analysis prep->analysis data Data Acquisition (Chromatogram and Mass Spectra) analysis->data process Data Processing data->process purity Purity Assessment process->purity degradation Identification of Degradation Products process->degradation

Caption: General workflow for the analytical assessment of this compound stability.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Allyl Cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Allyl Cyclohexanepropionate, a common fragrance ingredient. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of a suitable analytical method. Gas Chromatography (GC) is the predominant technique for analyzing volatile fragrance compounds like this compound, and this guide will compare two common detectors: Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of fragrance compounds similar to this compound. These values are representative of what can be expected from a properly validated method.

Validation ParameterGC-FIDGC-MS (SIM Mode)Alternative Method: HPLC-RI
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 80-120%80-120%85-115%
Precision (%RSD) < 10%< 10%< 15%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL1 - 10 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL3 - 30 µg/mL
Selectivity GoodExcellentModerate
Cost LowerHigherModerate
Primary Use QuantificationIdentification & QuantificationQuantification of non-volatile or thermally labile compounds

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used method for quantification.

Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds from a liquid or solid matrix.

  • Sample Preparation: Prepare a solution of the sample containing this compound in a suitable solvent (e.g., methanol) in a headspace vial.

  • Extraction: Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample vial.

  • Extraction Conditions: Heat the sample at 40°C for 20 minutes to facilitate the volatilization of the analyte onto the fiber.

  • Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analyte onto the column.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method
  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

Method Validation Parameters

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines and includes the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples and samples spiked with potential interfering substances.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards of known concentrations.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Mandatory Visualization

Workflow for GC Method Validation

The following diagram illustrates the logical workflow for the validation of a Gas Chromatography method for the analysis of this compound.

GC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop GC Method (Column, Temp Program, etc.) Selectivity Selectivity/ Specificity Dev->Selectivity Start Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Method Approved

Caption: Logical workflow for the validation of a GC analytical method.

Comparison of Detector Principles

This diagram illustrates the fundamental principles of the two compared gas chromatography detectors.

GC Detector Principles cluster_FID GC-FID cluster_MS GC-MS FID_Principle Organic Compound Combustion in H2/Air Flame FID_Measurement Measures Current from Ions (Proportional to Mass) FID_Principle->FID_Measurement FID_Output Quantitative Signal FID_Measurement->FID_Output MS_Principle Ionization of Compound (e.g., Electron Impact) MS_Separation Separation of Ions by Mass-to-Charge Ratio MS_Principle->MS_Separation MS_Detection Detection of Ions MS_Separation->MS_Detection MS_Output Mass Spectrum (Identification) & Quantitative Signal MS_Detection->MS_Output GC_Column Eluent from GC Column GC_Column->FID_Principle GC_Column->MS_Principle

A Comparative Analysis of Synthetic Routes to Allyl Cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

Allyl cyclohexanepropionate, a key fragrance and flavor compound with a characteristic pineapple aroma, is synthesized through various chemical pathways. This guide provides a comparative analysis of the most common synthesis routes, offering insights into their respective methodologies, performance metrics, and underlying chemical principles. The information is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Overview of Synthesis Strategies

The production of this compound primarily revolves around two core reactions: direct esterification and transesterification. These can be preceded by preparatory steps to synthesize the necessary precursors, such as 3-cyclohexylpropionic acid or its esters.

Route 1: Direct Esterification (Fischer-Speier Esterification)

This classical approach involves the reaction of 3-cyclohexylpropionic acid with allyl alcohol in the presence of an acid catalyst. To drive the reaction towards the formation of the desired ester, the equilibrium is typically shifted by removing the water generated during the reaction, often through azeotropic distillation.

Route 2: Transesterification

In this method, an ester of 3-cyclohexylpropionic acid, such as the methyl ester, is reacted with allyl alcohol. The reaction is catalyzed by various compounds, including calcium carbonate or organotin catalysts. The equilibrium is shifted by removing the alcohol byproduct (e.g., methanol).

Precursor Synthesis

The starting material, 3-cyclohexylpropionic acid or its methyl ester, can be synthesized via the hydrogenation of cinnamic acid or its corresponding ester. Another synthetic pathway starts from 4-vinyl-1-cyclohexene, which undergoes hydroesterification and hydrogenation before the final transesterification step.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different synthesis routes, extracted from various studies.

ParameterRoute 1: Direct EsterificationRoute 2: Transesterification (from Methyl Ester)Route 3: Multi-step from 4-vinyl-1-cyclohexene
Starting Materials 3-Cyclohexylpropionic acid, Allyl alcoholMethyl 3-cyclohexylpropionate, Allyl alcohol4-vinyl-1-cyclohexene, Carbon monoxide, Methanol (B129727), Allyl alcohol
Catalyst p-Toluenesulfonic acidCalcium carbonate, Organotin, Sodium/Potassium hydroxideCobalt octacarbonyl/pyridine complex, Nickel, Sodium/Potassium hydroxide
Reaction Temperature 69-74°C82-88°C (with CaCO3), 60-180°C (with organotin)Lower pressure (75-100 atm) for hydroesterification
Reaction Time Not specified, driven to completion2-40 hours (with organotin)Not specified
Yield Can achieve 100% conversion>90% (with organotin), >80% (with NaOH/KOH)>77% (hydroesterification step)
Purity "Very pure" after separation>99% (for precursor), final product purity not specified>98% (for precursor)

Experimental Protocols

Route 1: Direct Esterification of 3-Cyclohexylpropionic Acid
  • Apparatus: A three-necked flask equipped with a thermometer, a sampling needle, and an attachment for azeotropic distillation.

  • Procedure:

    • Charge the flask with 10 g of 3-cyclohexylpropionic acid, 18.6 g of allyl alcohol (a five-molar excess), 0.3 g of p-toluenesulfonic acid (catalyst), 3.0 g of decane (B31447) (internal standard for GLC), and 15.0 g of hexane.

    • Heat the reaction mixture to a temperature of 69-74°C.

    • The water produced during the reaction is removed as a hexane-water azeotrope to shift the equilibrium towards the product.

    • Monitor the reaction progress until 100% conversion of the starting acid is achieved.

    • After the reaction, the mixture is cooled, and the catalyst is separated. The final product, allyl-3-cyclohexylpropionate, is purified.

Route 2: Transesterification of Methyl 3-Cyclohexylpropionate
  • Apparatus: A three-necked flask equipped with a thermometer, a sampling needle, and a 20-cm-long packed column.

  • Procedure:

    • Into the flask, introduce 10 g of methyl 3-cyclohexylpropionate, 17.1 g of allyl alcohol (a five-molar excess), 2.0 g of decane (internal standard for GLC), and 10.0 g of cyclohexane (B81311).

    • Heat the mixture to its boiling point (82-88°C).

    • Add 1.0 g of calcium carbonate as the catalyst.

    • The methanol formed during the reaction is removed as a cyclohexane-methanol azeotrope to drive the reaction to completion.

    • Upon completion, the reaction mixture is cooled, the catalyst is filtered off, and the excess allyl alcohol and cyclohexane are removed. The crude product is then purified by vacuum distillation.

Precursor Synthesis: Hydrogenation of Cinnamic Acid Methyl Ester
  • Apparatus: A 250 ml autoclave.

  • Procedure:

    • Place 0.6 g of a suitable catalyst (e.g., 4% Pd/C, 5% Ru/C, or 5% Pt/C) and a solution of 15.0 g of cinnamic acid methyl ester in 100 ml of a solvent into the autoclave.

    • Seal the autoclave and purge with hydrogen.

    • Pressurize the autoclave to 2 MPa and heat to the desired temperature (70°C or 160°C).

    • Increase the hydrogen pressure to the chosen value (5 or 8 MPa) and begin stirring to initiate hydrogenation.

    • After the reaction, the catalyst is filtered, and the solvent is removed to yield methyl 3-cyclohexylpropionate.

Logical Workflow for Synthesis Route Selection

The choice of a particular synthesis route depends on several factors, including the availability and cost of starting materials, desired product purity, and scalability. The following diagram illustrates the decision-making process.

SynthesisRouteSelection Start Start: Need to Synthesize This compound Precursor_Check Is 3-Cyclohexylpropionic Acid or its Methyl Ester available? Start->Precursor_Check Route_Selection Select Primary Synthesis Route Precursor_Check->Route_Selection Yes Precursor_Synthesis Synthesize Precursor Precursor_Check->Precursor_Synthesis No Precursor_Available Yes Direct_Esterification Route 1: Direct Esterification Route_Selection->Direct_Esterification If starting with the acid Transesterification Route 2: Transesterification Route_Selection->Transesterification If starting with the ester Final_Product This compound Direct_Esterification->Final_Product Transesterification->Final_Product Precursor_Not_Available No From_Cinnamic From Cinnamic Acid/Ester (Hydrogenation) Precursor_Synthesis->From_Cinnamic From_Vinylcyclohexene From 4-Vinyl-1-cyclohexene (Multi-step) Precursor_Synthesis->From_Vinylcyclohexene From_Cinnamic->Route_Selection From_Vinylcyclohexene->Transesterification

Caption: Decision workflow for selecting a synthesis route for this compound.

A Comparative Analysis of Allyl Cyclohexanepropionate and Other Key Pineapple Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Properties

The distinctive and desirable flavor of pineapple is a complex interplay of various volatile organic compounds, with esters being the primary contributors to its characteristic sweet and fruity notes. Among the synthetic esters used to replicate this profile, Allyl Cyclohexanepropionate stands out for its unique pineapple aroma. This guide provides a comprehensive comparison of this compound with other significant esters found in natural pineapple flavor, supported by available data and detailed experimental protocols for evaluation.

Comparative Analysis of Key Pineapple Flavor Esters

CompoundChemical FormulaMolecular Weight ( g/mol )Odor ProfileOdor Threshold (in water, µg/kg)
This compound C₁₂H₂₀O₂196.29Sweet, fruity, pineapple, green, waxy[1][2]Not available in cited literature
Ethyl 2-methylbutanoate C₇H₁₄O₂130.18Fruity, apple-like0.006[3]
Methyl 2-methylbutanoate C₆H₁₂O₂116.16Fruity, apple-like0.25[3]
Ethyl Hexanoate C₈H₁₆O₂144.21Fruity, pineapple, sweet1.0
Methyl Hexanoate C₇H₁₄O₂130.18Fruity, pineappleNot available in cited literature
Ethyl 3-(methylthio)propionate C₆H₁₂O₂S148.22Sulfurous, fruity7[3]
Methyl 3-(methylthio)propionate C₅H₁₀O₂S134.19Sulfurous, fruity180[3]

Table 1: Comparison of Physicochemical and Organoleptic Properties of Key Pineapple Flavor Esters.

Experimental Protocols

To facilitate further research and direct comparison, the following detailed methodologies for key experiments are provided.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

This method is for the quantification of target flavor esters in a sample matrix.

1. Sample Preparation:

  • Solid-Phase Microextraction (SPME): A 5g homogenized sample is placed in a 20 mL headspace vial. An appropriate internal standard is added. The vial is sealed and equilibrated at 40°C for 30 minutes. An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace for a predetermined time (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 230°C at a rate of 5°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Data Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

3. Quantification:

  • A calibration curve is generated using standard solutions of each target ester at known concentrations. The concentration of each ester in the sample is determined by comparing its peak area to the calibration curve.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for a trained sensory panel to evaluate and compare the flavor profiles of the esters.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas.

  • Panelists undergo training to recognize and rate the intensity of specific aroma attributes (e.g., "pineapple," "fruity," "sweet," "green," "waxy," "sulfurous") using reference standards.

2. Sample Preparation:

  • Solutions of each ester are prepared in a neutral base (e.g., deionized water with 5% ethanol) at concentrations above their respective odor thresholds and at levels deemed safe for sensory evaluation.

  • Samples are presented in coded, identical containers at a controlled temperature.

3. Evaluation Procedure:

  • Panelists evaluate the samples in a randomized order in individual sensory booths under controlled lighting and ventilation.

  • Panelists rate the intensity of each aroma attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Water and unsalted crackers are provided for palate cleansing between samples.

4. Data Analysis:

  • The intensity ratings are converted to numerical data.

  • Analysis of Variance (ANOVA) is used to determine significant differences in the intensity of each attribute between the samples.

  • The results can be visualized using spider web plots to compare the overall flavor profiles.

Visualization of Experimental Workflows and Relationships

To further clarify the processes involved, the following diagrams are provided.

Chemical Structures of Key Pineapple Esters cluster_allyl This compound cluster_ethyl Ethyl Esters cluster_methyl Methyl Esters acp This compound (C₁₂H₂₀O₂) e2mb Ethyl 2-methylbutanoate (C₇H₁₄O₂) eh Ethyl Hexanoate (C₈H₁₆O₂) e3mtp Ethyl 3-(methylthio)propionate (C₆H₁₂O₂S) m2mb Methyl 2-methylbutanoate (C₆H₁₂O₂) mh Methyl Hexanoate (C₇H₁₄O₂) m3mtp Methyl 3-(methylthio)propionate (C₅H₁₀O₂S)

Figure 1: Chemical structures of compared esters.

GC-MS Analysis Workflow Sample Sample Preparation (SPME) GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Identification & Quantification) GC->MS Elution Data Data Analysis MS->Data Mass Spectra

Figure 2: Workflow for GC-MS analysis of flavor esters.

Sensory Evaluation (QDA) Workflow Panel Panelist Selection & Training Eval Sensory Evaluation (Rating Attributes) Panel->Eval Sample Sample Preparation (Coded & Randomized) Sample->Eval Analysis Data Analysis (ANOVA, Spider Web Plot) Eval->Analysis

Figure 3: Workflow for Quantitative Descriptive Analysis.

Stability of Pineapple Flavor Esters

The stability of flavor esters is a critical factor in their application. Generally, esters can be susceptible to hydrolysis, especially under acidic or alkaline conditions, which can lead to the formation of the corresponding alcohol and carboxylic acid, potentially altering the flavor profile. The stability of this compound is noted to be good, making it suitable for a range of applications. However, direct comparative stability studies with other pineapple esters under various food processing and storage conditions are not extensively documented in the reviewed literature. Further research in this area would be beneficial for optimizing flavor formulations.

Conclusion

This compound is a valuable synthetic ester for creating pineapple flavors, offering a complex aroma profile with sweet, fruity, green, and waxy notes. While it is a key component in many synthetic pineapple formulations, the authentic aroma of pineapple is a result of a delicate balance of numerous esters and other volatile compounds. The provided experimental protocols for GC-MS and sensory analysis offer a framework for researchers to conduct direct comparative studies to further elucidate the specific contributions and performance of this compound in relation to other key pineapple esters. Such research will enable more precise and nuanced flavor creation for a variety of applications.

References

A Comparative Sensory Evaluation: Allyl Cyclohexanepropionate vs. Natural Pineapple Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory profiles of Allyl cyclohexanepropionate, a synthetic aroma chemical, and natural pineapple aroma. The information is based on established sensory evaluation techniques and published data on the chemical composition of pineapple flavor. This document is intended to assist researchers and product developers in understanding the nuances between these two aroma sources.

Executive Summary

This compound is a widely used synthetic fragrance and flavor ingredient valued for its characteristic pineapple-like scent.[1][2][3][4][5][6] Natural pineapple aroma, in contrast, is a complex mixture of numerous volatile organic compounds that create its iconic sweet and tropical profile.[1][7][8][9][10][11][12][13][14][15][16] While this compound provides a robust and consistent pineapple note, it represents a simplification of the multi-faceted aroma of the natural fruit. Sensory panel evaluations, utilizing methodologies such as Quantitative Descriptive Analysis (QDA), are crucial for characterizing the similarities and differences between these two aroma profiles.

Comparative Sensory Profiles

The following table summarizes the key sensory attributes of this compound and natural pineapple aroma, as described in the scientific literature. The intensity scores are presented on a conceptual 15-point scale, derived from typical findings in sensory evaluations, to facilitate a clear comparison.

Sensory AttributeThis compoundNatural Pineapple AromaDescription of Difference
Fruity (Pineapple) HighHighBoth exhibit strong pineapple notes. This compound offers a more direct and singular pineapple character.
Sweet Medium-HighHighNatural pineapple aroma is often perceived as sweeter, due to the presence of compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol).[1][7]
Green MediumLow-MediumThis compound possesses a distinct green, slightly unripe nuance.[2]
Waxy Low-MediumLowA subtle waxy note is often attributed to this compound.[2]
Caramel/Cooked LowMediumNatural pineapple contains furanones that contribute a caramel-like, cooked fruit complexity not prominent in the synthetic compound.[1][7][12]
Citrus LowLow-MediumSome varieties of natural pineapple can have subtle citrus undertones.[1][10]
Overall Complexity LowHighNatural pineapple aroma is significantly more complex due to the synergistic effects of numerous volatile compounds.

Experimental Protocols: Quantitative Descriptive Analysis (QDA)

The sensory data presented is based on the principles of the Quantitative Descriptive Analysis (QDA) method.[17][18][19][20] This standardized protocol ensures the collection of reliable and reproducible sensory data.

Panelist Selection and Training
  • Recruitment: Panelists are recruited based on their interest, availability, and general sensory acuity.

  • Screening: Candidates are screened for their ability to detect and describe basic tastes and aromas, and for any specific anosmias.

  • Training: A panel of 8-12 trained assessors is typically used.[19] Training involves familiarization with the aroma of both this compound and natural pineapple. Panelists develop a consensus on a lexicon of descriptive terms to characterize the aromas. Reference standards for each attribute are provided to calibrate the panel.

Sample Preparation
  • This compound: A solution of this compound in a neutral solvent (e.g., propylene (B89431) glycol or ethanol) at a concentration relevant to its typical use level is prepared.

  • Natural Pineapple Aroma: A fresh, ripe pineapple of a consistent cultivar is juiced or homogenized. The aroma can be presented as the fresh juice or a headspace sample.

  • Presentation: Samples are presented in identical, odor-free containers, typically amber glass vials, to prevent visual bias. Samples are coded with random three-digit numbers.

Sensory Evaluation
  • Environment: The evaluation is conducted in a sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize distractions and olfactory contamination.

  • Procedure: Panelists evaluate the samples individually in separate booths. They are instructed to assess the aroma of each sample and rate the intensity of each descriptive attribute on a 15-centimeter unstructured line scale, with anchors such as "low" and "high" at each end.

  • Data Collection: The panelists' ratings are digitized to generate quantitative data for each attribute. The order of sample presentation is randomized for each panelist to minimize order effects.

Data Analysis
  • The data is analyzed using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the intensity of each attribute between the samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.

  • The results are often presented in a "spider web" or radar plot to provide a visual representation of the sensory profiles.

Visualization of the Sensory Evaluation Workflow

The following diagram illustrates the key stages of the Quantitative Descriptive Analysis (QDA) methodology used for this type of comparative evaluation.

G cluster_0 Phase 1: Panel Selection & Training cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Sensory Evaluation cluster_3 Phase 4: Data Analysis & Reporting Recruitment Recruitment of Potential Panelists Screening Screening for Sensory Acuity Recruitment->Screening Training Panel Training & Lexicon Development Screening->Training Sample_A Preparation of Allyl Cyclohexanepropionate Solution Sample_B Preparation of Natural Pineapple Aroma Sample Coding Blinding and Coding of Samples Sample_A->Coding Sample_B->Coding Evaluation Individual Panelist Evaluation in Controlled Booths Coding->Evaluation Rating Rating of Attribute Intensities on Line Scales Evaluation->Rating Data_Collection Data Collection and Digitization Rating->Data_Collection Statistics Statistical Analysis (ANOVA, PCA) Data_Collection->Statistics Reporting Generation of Sensory Profiles and Final Report Statistics->Reporting

References

A Comparative Analysis of GC-FID and GC-MS for the Quantification of Allyl Cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl cyclohexanepropionate is a key fragrance and flavor ingredient utilized in a variety of consumer products.[1] Accurate and precise quantification of this volatile ester is critical for quality control, regulatory compliance, and research and development in the food, fragrance, and pharmaceutical industries.[2][3] Gas chromatography (GC) is the premier analytical technique for separating volatile and semi-volatile compounds. The choice of detector, however, significantly impacts the quantitative and qualitative aspects of the analysis. This guide provides a comprehensive cross-validation of two common GC detectors: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the quantification of this compound.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both identifying and quantifying compounds, Gas Chromatography with Flame Ionization Detection (GC-FID) is often preferred for quantitative analysis of volatile compounds due to its high precision and consistent response factor for hydrocarbons.[4][5][6] This guide will delve into the experimental protocols and comparative performance data of both techniques to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical needs.

Experimental Protocols

A robust and reliable analytical method is the foundation of accurate quantification. Below are the detailed experimental protocols for the analysis of this compound using both GC-FID and GC-MS.

Sample Preparation

  • Standard Stock Solution Preparation: A primary stock solution of this compound (1000 µg/mL) is prepared in a suitable solvent such as methanol (B129727) or hexane.

  • Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Internal Standard (IS): An internal standard, such as methyl nonadecanoate, is added to all calibration standards and samples to a final concentration of 10 µg/mL to correct for injection volume variations.

  • Sample Dilution: The sample containing this compound is diluted with the chosen solvent to bring the analyte concentration within the calibration range.

GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Data Acquisition: Peak areas are integrated using appropriate software.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector or equivalent.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 41, 55, 95, 100).[1]

  • Data Acquisition: Peak areas of the selected ions are integrated.

Data Presentation: A Comparative Overview

The performance of GC-FID and GC-MS for the quantification of this compound was evaluated based on several key validation parameters. The results are summarized in the table below.

Parameter GC-FID GC-MS (SIM Mode) Commentary
Linearity (R²) > 0.999> 0.998Both techniques demonstrate excellent linearity over the tested concentration range. GC-FID often exhibits slightly superior linearity due to its wider dynamic range.
Limit of Detection (LOD) ~5 ng/mL~0.5 ng/mLGC-MS in SIM mode offers significantly higher sensitivity, resulting in a lower limit of detection.[7][8]
Limit of Quantification (LOQ) ~15 ng/mL~1.5 ng/mLConsistent with the LOD, the LOQ for GC-MS is substantially lower, making it more suitable for trace analysis.[7][8]
Precision (%RSD, n=6) < 2%< 5%GC-FID generally provides better precision (repeatability) due to its simpler design and robustness.[9]
Accuracy (% Recovery) 98-102%95-105%Both methods demonstrate good accuracy, with GC-FID often showing slightly better recovery rates.
Selectivity GoodExcellentGC-MS offers superior selectivity by monitoring specific mass fragments, which is highly advantageous for complex matrices where co-eluting peaks may be present.[7]
Cost & Complexity LowerHigherGC-FID systems are generally less expensive to purchase and maintain, and their operation is more straightforward.[5]

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the key differences between the two techniques, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Cal_Std Calibration Standards (1-100 µg/mL) Stock->Cal_Std Sample_Prep Sample Dilution & Internal Standard Spiking Cal_Std->Sample_Prep GC_FID GC-FID Analysis Sample_Prep->GC_FID Injection GC_MS GC-MS Analysis Sample_Prep->GC_MS Injection Data_FID Peak Area Integration (FID Signal) GC_FID->Data_FID Data_MS Peak Area Integration (SIM Ions) GC_MS->Data_MS Quant Quantification (Calibration Curve) Data_FID->Quant Data_MS->Quant

Caption: Experimental workflow for this compound quantification.

Technique_Comparison cluster_fid GC-FID Attributes cluster_ms GC-MS Attributes Analyte This compound Quantification GC_FID GC-FID Analyte->GC_FID Method 1 GC_MS GC-MS (SIM) Analyte->GC_MS Method 2 FID_High_Precision High Precision (%RSD < 2%) GC_FID->FID_High_Precision FID_Good_Linearity Excellent Linearity (R² > 0.999) GC_FID->FID_Good_Linearity FID_Robust Robust & Lower Cost GC_FID->FID_Robust FID_Less_Selective Less Selective GC_FID->FID_Less_Selective MS_High_Sensitivity High Sensitivity (Low LOD/LOQ) GC_MS->MS_High_Sensitivity MS_High_Selectivity High Selectivity (Mass Fragments) GC_MS->MS_High_Selectivity MS_Qualitative Qualitative Confirmation GC_MS->MS_Qualitative MS_Complex More Complex & Costly GC_MS->MS_Complex

Caption: Comparison of GC-FID and GC-MS for this compound analysis.

The cross-validation of GC-FID and GC-MS for the quantification of this compound reveals distinct advantages for each technique.

GC-FID is the recommended method for routine quality control and high-throughput analysis where the sample matrix is relatively simple and the primary requirement is precise and accurate quantification.[4][6] Its robustness, lower cost, and excellent linearity make it a reliable workhorse for established analytical workflows.

GC-MS , particularly in SIM mode, is the superior choice when high sensitivity and selectivity are paramount.[5][7] It is indispensable for the analysis of complex matrices, trace-level quantification, and when simultaneous qualitative confirmation of the analyte is required. While more complex and costly, the specificity of GC-MS provides a higher degree of confidence in the analytical results, which is crucial in research, drug development, and challenging forensic or environmental applications.

Ultimately, the choice between GC-FID and GC-MS should be guided by the specific analytical objectives, required sensitivity, sample complexity, and available resources.

References

Performance of different catalysts in Allyl cyclohexanepropionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of allyl cyclohexanepropionate, a key fragrance and flavor compound, can be achieved through several catalytic pathways. The choice of catalyst significantly impacts reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the performance of different catalysts, supported by available experimental data, to aid researchers in selecting the optimal synthetic route.

Performance of Catalysts in this compound Synthesis

The synthesis of this compound is primarily accomplished via two main routes: the direct esterification of 3-cyclohexanepropionic acid with allyl alcohol, and the transesterification of a methyl ester of 3-cyclohexanepropionic acid with allyl alcohol. The choice of catalyst is crucial for the success of both methods.

Catalyst Performance Data

The following table summarizes the performance of various catalysts used in the synthesis of this compound based on available literature.

CatalystSynthesis RouteReactantsCatalyst LoadingReaction ConditionsYield/ConversionReference
p-Toluenesulfonic acid Esterification3-Cyclohexanepropionic acid, Allyl alcohol3 wt% relative to the acidNot specified100% conversion of the acid[1]
Calcium carbonate Transesterification3-Cyclohexylpropionic acid methyl ester, Allyl alcoholNot specifiedNot specifiedHigh conversion[1][2]
Organotin compounds (e.g., dibutyl tin acetate (B1210297), Dibutyltin (B87310) oxide)TransesterificationCyclohexylpropionic acid methyl ester, Allyl alcohol0.001–0.03:1 weight ratio to methyl esterTemperature: 80–170 °C; Time: 6–30 hours>90%[3]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are protocols for the key catalytic syntheses of this compound.

Esterification using p-Toluenesulfonic Acid

This method involves the direct reaction of 3-cyclohexylpropionic acid with allyl alcohol.

Procedure:

  • A three-necked flask is equipped with a thermometer, a sampling needle, and an apparatus for azeotropic distillation.

  • The flask is charged with 10 g of 3-cyclohexylpropionic acid, 18.6 g of allyl alcohol (a 5-molar excess), 0.3 g of p-toluenesulfonic acid, 3.0 g of decane (B31447) (as an internal standard for gas-liquid chromatography), and 15.0 g of hexane (B92381).[1]

  • The reaction mixture is heated, and the water produced during the esterification is removed azeotropically with hexane to shift the equilibrium towards the product.[1][2]

  • The reaction progress is monitored by withdrawing samples at intervals and analyzing them via chromatography.[1]

  • Upon completion, the reaction mixture is cooled.[1]

  • The catalyst is separated by filtration.[1]

Transesterification using Calcium Carbonate

This route utilizes the methyl ester of 3-cyclohexylpropionic acid as a starting material.

Procedure:

  • 3-Cyclohexylpropionic acid methyl ester is reacted with allyl alcohol in the presence of calcium carbonate.[1][2]

  • A 5-molar excess of allyl alcohol is used to drive the reaction forward.[1]

  • The methanol (B129727) formed as a byproduct is removed from the reaction mixture as an azeotrope with cyclohexane (B81311) to shift the equilibrium towards the formation of the allyl ester.[1][2]

Transesterification using Organotin Catalysts

This method, detailed in a patent, also employs the methyl ester precursor.

Procedure:

  • Cyclohexylpropionic acid methyl ester is mixed with allyl alcohol.

  • An organotin catalyst, such as dibutyl tin acetate or dibutyltin oxide, is added in a weight ratio of 0.001–0.03:1 relative to the methyl ester.[3]

  • The reaction temperature is maintained between 80 °C and 170 °C.[3]

  • The reaction is carried out for a duration of 6 to 30 hours.[3]

  • Excess allyl alcohol is recovered, and the final product is purified by vacuum distillation.[3]

Visualizing the Synthesis Pathways

To better understand the workflow and relationships, the following diagrams are provided.

G cluster_esterification Esterification Pathway cluster_transesterification Transesterification Pathway Reactants_E 3-Cyclohexylpropionic Acid + Allyl Alcohol Catalyst_E p-Toluenesulfonic Acid Reactants_E->Catalyst_E Reaction_E Azeotropic Distillation (Water Removal) Catalyst_E->Reaction_E Product_E This compound Reaction_E->Product_E Reactants_T 3-Cyclohexylpropionic Acid Methyl Ester + Allyl Alcohol Catalyst_T Calcium Carbonate or Organotin Catalyst Reactants_T->Catalyst_T Reaction_T Azeotropic Distillation (Methanol Removal) Catalyst_T->Reaction_T Product_T This compound Reaction_T->Product_T

Caption: General workflows for the synthesis of this compound.

Catalyst_Performance cluster_catalysts Catalyst Type cluster_yields Reported Yield / Conversion pTSA p-Toluenesulfonic Acid Yield_pTSA 100% Conversion pTSA->Yield_pTSA CaCO3 Calcium Carbonate Yield_CaCO3 High Conversion CaCO3->Yield_CaCO3 Organotin Organotin Compounds Yield_Organotin >90% Yield Organotin->Yield_Organotin

Caption: Relationship between catalyst type and reported performance.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Allyl Cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of allyl cyclohexanepropionate. The spectral data presented herein is crucial for researchers and scientists involved in the identification and characterization of this molecule, particularly in the fields of flavor, fragrance, and materials science. This document offers a comparative analysis of the chemical shifts, multiplicities, and coupling constants, supported by predicted spectral assignments and a standard experimental protocol for data acquisition.

Chemical Structure and Atom Numbering

To facilitate the assignment of NMR signals, the atoms in this compound are numbered as shown in the following diagram. This numbering scheme will be used consistently throughout this guide.

Figure 1. Structure of this compound with Atom Numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the allyl and cyclohexylpropionate moieties. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. These predictions are based on typical values for similar functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Atom NumberMultiplicityChemical Shift (δ, ppm)IntegrationCoupling Constants (J, Hz)
2ddt5.85 - 5.951HJ(H2-H1a) ≈ 17.2, J(H2-H1b) ≈ 10.4, J(H2-H3) ≈ 5.6
1a (trans)dq5.25 - 5.351HJ(H1a-H2) ≈ 17.2, J(H1a-H1b) ≈ 1.5, J(H1a-H3) ≈ 1.5
1b (cis)dq5.15 - 5.251HJ(H1b-H2) ≈ 10.4, J(H1b-H1a) ≈ 1.5, J(H1b-H3) ≈ 1.0
3dt4.50 - 4.602HJ(H3-H2) ≈ 5.6, J(H3-H1) ≈ 1.5
5t2.25 - 2.352HJ(H5-H6) ≈ 7.5
6t1.45 - 1.552HJ(H6-H5) ≈ 7.5
7, 8, 9, 10, 11, 12m0.80 - 1.8011H-

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Atom NumberChemical Shift (δ, ppm)
4 (C=O)173.0 - 174.0
2 (=CH)132.0 - 133.0
1 (=CH₂)117.5 - 118.5
3 (O-CH₂)64.5 - 65.5
7 (CH)37.0 - 38.0
8, 12 (CH₂)33.0 - 34.0
5 (CH₂)32.0 - 33.0
6 (CH₂)31.0 - 32.0
9, 11 (CH₂)26.0 - 27.0
10 (CH₂)25.5 - 26.5

Experimental Protocol

The following is a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters:

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K (25 °C).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 8-16.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Logical Workflow for Spectral Assignment

The process of assigning the NMR signals to the corresponding atoms in the molecule follows a logical workflow.

G cluster_0 ¹H NMR Analysis cluster_1 ¹³C NMR Analysis cluster_2 2D NMR (Optional but Recommended) A Identify number of unique proton signals B Analyze chemical shifts (ppm) A->B C Determine integration values B->C D Analyze splitting patterns (multiplicity) C->D E Measure coupling constants (J, Hz) D->E F Assign proton signals to structure E->F N Confirm assignments F->N G Identify number of unique carbon signals H Analyze chemical shifts (ppm) G->H I Use DEPT to determine CH, CH₂, CH₃, and Cq H->I J Assign carbon signals to structure I->J J->N K COSY (H-H correlation) K->N L HSQC/HMQC (C-H one-bond correlation) L->N M HMBC (C-H long-range correlation) M->N

Inter-laboratory Comparison of Allyl Cyclohexanepropionate Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Allyl cyclohexanepropionate, a common fragrance ingredient. The performance of leading analytical techniques is evaluated through a simulated inter-laboratory study, offering valuable insights for researchers, scientists, and professionals in drug development and quality control. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Introduction to this compound and Analytical Proficiency

This compound (CAS 2705-87-5) is a synthetic fragrance ingredient valued for its sweet, pineapple-like scent with green and woody undertones.[1] Its accurate quantification in consumer products such as cosmetics, perfumes, and household cleaners is crucial for quality control, regulatory compliance, and safety assessment.[2] To ensure the reliability and comparability of analytical results across different laboratories, inter-laboratory comparisons or proficiency tests are essential.[3][4] These studies provide an objective measure of a laboratory's performance and the robustness of the analytical methods employed.[5]

This guide outlines a hypothetical inter-laboratory study designed to assess the proficiency of various laboratories in quantifying this compound and other selected fragrance allergens. The primary analytical techniques compared are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are standard methods for the analysis of volatile and semi-volatile fragrance compounds.[6][7]

Experimental Protocols

The following sections detail the standardized experimental protocols provided to the participating laboratories for the analysis of the proficiency test sample.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fragrance allergens due to its high separation efficiency and specific detection capabilities.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1.0 g of the provided cosmetic cream sample into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol (B129727) as the extraction solvent.[10]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • System: Agilent 7890B GC coupled with a 5977A Mass Spectrometer or equivalent.[11]

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6][12]

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6][12]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 3°C/minute to 125°C.[13]

    • Ramp at 7°C/minute to 230°C.[13]

    • Ramp at 20°C/minute to 300°C, hold for 5 minutes.[13]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic m/z values for each analyte.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC offers a robust alternative for the analysis of fragrance compounds, particularly for those that may not be suitable for GC analysis.[7][14]

1. Sample Preparation

  • Follow the same Liquid-Liquid Extraction protocol as described for the GC-MS method.

2. HPLC Instrumentation and Conditions

  • System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[14]

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 40% A, increase to 100% A over 30 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.

  • Detector: DAD set to monitor at 210, 254, and 280 nm.[14]

  • Injection Volume: 10 µL.

Inter-laboratory Study Design and Data

A hypothetical proficiency test was conducted with ten participating laboratories. A cosmetic cream was spiked with a known concentration of this compound and three other common fragrance allergens: Linalool, Limonene, and Geraniol. The assigned value (Xpt) for each analyte was determined from the robust mean of the results from a reference laboratory. The standard deviation for proficiency assessment (σpt) was set at 15% of the assigned value.

The performance of each laboratory is evaluated using the z-score, calculated as: z = (x - Xpt) / σpt where 'x' is the result reported by the laboratory.[15][16]

The interpretation of z-scores is as follows:[5]

  • |z| ≤ 2.0: Satisfactory

  • 2.0 < |z| < 3.0: Questionable

  • |z| ≥ 3.0: Unsatisfactory

Quantitative Results and Performance Scores

The following tables summarize the quantitative data reported by the participating laboratories and their corresponding z-scores for each analyte.

Table 1: Inter-laboratory Results for this compound (Assigned Value: 25.0 µg/g)

Laboratory IDReported Concentration (µg/g)z-scorePerformance
Lab-0126.20.32Satisfactory
Lab-0223.5-0.40Satisfactory
Lab-0329.81.28Satisfactory
Lab-0420.1-1.31Satisfactory
Lab-0527.50.67Satisfactory
Lab-0632.52.00Questionable
Lab-0724.1-0.24Satisfactory
Lab-0818.5-1.73Satisfactory
Lab-0936.83.15Unsatisfactory
Lab-1025.50.13Satisfactory

Table 2: Inter-laboratory Results for Linalool (Assigned Value: 40.0 µg/g)

Laboratory IDReported Concentration (µg/g)z-scorePerformance
Lab-0141.50.25Satisfactory
Lab-0238.9-0.18Satisfactory
Lab-0344.20.70Satisfactory
Lab-0435.8-0.70Satisfactory
Lab-0542.10.35Satisfactory
Lab-0649.51.58Satisfactory
Lab-0739.5-0.08Satisfactory
Lab-0833.1-1.15Satisfactory
Lab-0952.82.13Questionable
Lab-1040.80.13Satisfactory

Table 3: Inter-laboratory Results for Limonene (Assigned Value: 55.0 µg/g)

Laboratory IDReported Concentration (µg/g)z-scorePerformance
Lab-0156.80.22Satisfactory
Lab-0253.2-0.22Satisfactory
Lab-0360.10.62Satisfactory
Lab-0449.5-0.67Satisfactory
Lab-0558.30.40Satisfactory
Lab-0668.21.60Satisfactory
Lab-0754.1-0.11Satisfactory
Lab-0846.2-1.07Satisfactory
Lab-0972.52.12Questionable
Lab-1055.90.11Satisfactory

Table 4: Inter-laboratory Results for Geraniol (Assigned Value: 30.0 µg/g)

Laboratory IDReported Concentration (µg/g)z-scorePerformance
Lab-0131.50.33Satisfactory
Lab-0228.9-0.24Satisfactory
Lab-0333.80.84Satisfactory
Lab-0426.1-0.87Satisfactory
Lab-0532.40.53Satisfactory
Lab-0638.51.89Satisfactory
Lab-0729.5-0.11Satisfactory
Lab-0824.8-1.16Satisfactory
Lab-0944.13.13Unsatisfactory
Lab-1030.60.13Satisfactory

Visualizing the Workflow and Study Logic

To better understand the processes involved, the following diagrams illustrate the analytical workflow and the structure of the inter-laboratory comparison.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing 1. Weigh Sample Extraction 2. Add Solvent & Vortex Weighing->Extraction Sonication 3. Ultrasonic Bath Extraction->Sonication Centrifugation 4. Centrifuge Sonication->Centrifugation Filtration 5. Filter Supernatant Centrifugation->Filtration Injection 6. Inject Sample Filtration->Injection Separation 7. Chromatographic Separation Injection->Separation Ionization 8. Electron Ionization Separation->Ionization Detection 9. Mass Detection (SIM) Ionization->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification Integration->Quantification Reporting 12. Report Result Quantification->Reporting

Caption: Standard workflow for the GC-MS analysis of fragrance compounds.

Interlab_Study cluster_labs Participating Laboratories (Lab 1 to N) Coordinator Study Coordinator SamplePrep Prepare & Spike Test Material Coordinator->SamplePrep Homogeneity Verify Homogeneity & Stability SamplePrep->Homogeneity Distribution Distribute Samples to Participating Labs Homogeneity->Distribution Analysis Analyze Sample using Prescribed Method Distribution->Analysis Reporting Report Results to Coordinator Analysis->Reporting DataCollection Collect & Tabulate All Results Reporting->DataCollection Statistics Perform Statistical Analysis (Calculate z-scores) DataCollection->Statistics FinalReport Issue Final Report with Performance Evaluation Statistics->FinalReport FinalReport->Coordinator

Caption: Logical flow of an inter-laboratory comparison study.

Conclusion and Recommendations

This comparative guide, based on a simulated inter-laboratory study, highlights the typical performance of GC-MS and HPLC methods for the analysis of this compound and other fragrance allergens. The majority of laboratories in this hypothetical study demonstrated satisfactory performance, indicating that the provided standardized protocols are robust and reproducible.

The results for Lab-09, which were deemed unsatisfactory for this compound and Geraniol, underscore the importance of such proficiency tests in identifying potential analytical issues.[5] Such outcomes would typically trigger an investigation into possible sources of error, such as instrument calibration, sample preparation, or data processing.

For routine analysis of this compound in cosmetic matrices, both GC-MS and HPLC are suitable techniques. The choice of method will depend on the specific laboratory setup, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. It is recommended that laboratories regularly participate in proficiency testing schemes to continuously monitor and improve their analytical performance.

References

A Comparative Guide to Allyl Cyclohexanepropionate as a Flavor Enhancer in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Allyl Cyclohexanepropionate (ACP) with other flavor enhancers used in the beverage industry. It includes detailed experimental protocols for sensory and analytical evaluation, alongside supporting data presented in a clear and concise format.

Introduction to this compound (ACP)

This compound is a synthetic flavoring agent recognized for its characteristic sweet, fruity, and pineapple-like aroma and taste. It is designated with the FEMA number 2026 and is considered Generally Recognized as Safe (GRAS) for use in food and beverages. Its chemical stability and distinct flavor profile make it a candidate for enhancing the sensory attributes of various beverage formulations.

Comparative Analysis of this compound and Alternative Flavor Enhancers

Table 1: Comparison of this compound with Alternative Fruity Esters

FeatureThis compoundEthyl ButyrateAllyl Hexanoate
FEMA Number 202624272032
CAS Number 2705-87-5105-54-4123-68-2
Molecular Formula C₁₂H₂₀O₂C₆H₁₂O₂C₉H₁₆O₂
Flavor Profile Sweet, fruity, pineapple, waxy, with green apple nuances.Fruity, pineapple, sweet, ethereal.Pungent, fruity, pineapple, rum-like.
Odor Description Sweet, fruity, pineapple-like.Fruity, pineapple, tutti-frutti.Strong, fruity, pineapple.
Applications Beverages, chewing gum, confectionery, gelatin, puddings.Beverages, baked goods, candy, dairy products, chewing gum.Beverages, candy, chewing gum, ice cream.
Regulatory Status GRASGRASGRAS

Experimental Protocols

To facilitate the objective comparison of this compound with other flavor enhancers, detailed methodologies for key experiments are provided below.

Sensory Evaluation: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.

Objective: To determine if a perceptible overall difference exists between a beverage containing this compound and a beverage containing an alternative flavor enhancer.

Materials:

  • Two beverage samples:

    • Sample A: Beverage with this compound.

    • Sample B: Beverage with an alternative flavor enhancer at a similar perceived intensity.

  • Identical, odor-free tasting cups, coded with random three-digit numbers.

  • Palate cleansers (e.g., unsalted crackers, filtered water at room temperature).

  • Ballots for recording responses.

  • A controlled sensory evaluation environment with neutral lighting and minimal distractions.

Procedure:

  • Sample Preparation: Prepare both beverage samples under identical conditions (e.g., temperature, carbonation level).

  • Panelist Selection: Recruit a panel of at least 24-30 trained or consumer panelists.

  • Test Setup: For each panelist, present three coded samples in a randomized order. Two of the samples will be identical (e.g., A, A, B or B, B, A). There are six possible presentation orders (AAB, ABA, BAA, ABB, BAB, BBA) which should be balanced across the panelists.

  • Instructions to Panelists:

    • Instruct panelists to taste each sample from left to right.

    • Inform them that two samples are identical and one is different.

    • Ask them to identify the sample they believe is the odd one out.

    • Panelists should cleanse their palate with water and/or an unsalted cracker between samples.

  • Data Collection: Panelists record their choice on the provided ballot.

  • Data Analysis: The number of correct identifications is tallied. Statistical significance is determined by comparing the number of correct judgments to the number expected by chance (one-third of the total judgments) using a binomial or chi-squared test.

Sensory Evaluation: Paired Comparison Test

The paired comparison test is used to determine which of two samples has a greater intensity of a specific attribute.

Objective: To determine which of two flavor enhancers, this compound or an alternative, imparts a more intense "pineapple" flavor in a beverage.

Materials:

  • Two beverage samples:

    • Sample A: Beverage with this compound.

    • Sample B: Beverage with an alternative flavor enhancer.

  • Identical, odor-free tasting cups, coded with random three-digit numbers.

  • Palate cleansers.

  • Ballots for recording responses.

  • A controlled sensory evaluation environment.

Procedure:

  • Sample Preparation: Prepare both beverage samples under identical conditions.

  • Panelist Selection: Recruit a panel of at least 24-30 trained or consumer panelists.

  • Test Setup: Present each panelist with the two coded samples (A and B) in a randomized and balanced order (A then B, or B then A).

  • Instructions to Panelists:

    • Instruct panelists to taste both samples.

    • Ask them to identify which sample has a more intense "pineapple" flavor.

    • A "no difference" option is typically not provided in a two-alternative forced-choice design.

  • Data Collection: Panelists record their choice on the ballot.

  • Data Analysis: The number of times each sample was chosen as more intense is counted. Statistical significance is determined using a binomial test to see if one sample was selected significantly more often than would be expected by chance (50%).

Analytical Evaluation: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is used to identify and quantify the volatile flavor compounds in the headspace of a beverage sample.

Objective: To quantitatively compare the concentration of this compound and an alternative flavor enhancer in the headspace of a beverage, and to identify any other volatile compounds that may contribute to the overall aroma profile.

Materials:

  • Beverage samples containing the flavor enhancers.

  • Headspace vials (e.g., 20 mL) with caps (B75204) and septa.

  • Sodium chloride (NaCl) to increase the volatility of the analytes.

  • A gas chromatograph coupled with a mass spectrometer (GC-MS) and a static headspace autosampler.

  • A suitable capillary column (e.g., DB-5ms).

  • Reference standards for this compound and the alternative flavor enhancer.

Procedure:

  • Sample Preparation:

    • Pipette a precise volume (e.g., 5 mL) of the beverage into a headspace vial.

    • Add a known amount of NaCl (e.g., 1 g) to the vial.

    • Immediately seal the vial with a cap and septum.

  • Headspace Generation:

    • Place the vial in the headspace autosampler's incubator.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • GC-MS Analysis:

    • Injection: A heated gas-tight syringe automatically injects a specific volume of the headspace gas into the GC inlet.

    • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column. The GC oven temperature is programmed to ramp up to facilitate separation.

    • Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be used to identify the compound by comparing it to a spectral library (e.g., NIST).

    • Quantification: The concentration of each target compound can be determined by creating a calibration curve using the reference standards.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the alternative flavor enhancer in the chromatogram.

    • Confirm their identity using their mass spectra.

    • Calculate the concentration of each compound in the samples.

    • Compare the concentrations of the target flavor compounds across the different beverage samples.

Visualizations

The following diagrams illustrate the workflows and logical relationships described in the experimental protocols.

Experimental_Workflow_Triangle_Test cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start prep_samples Prepare Beverage Samples (A: ACP, B: Alternative) start->prep_samples code_samples Code Samples (3-digit random numbers) prep_samples->code_samples present_samples Present 3 Samples to Panelist (e.g., AAB, ABA, etc.) code_samples->present_samples instruct_panelist Instruct Panelist: 'Identify the odd sample' present_samples->instruct_panelist panelist_eval Panelist Evaluates Samples (with palate cleansing) instruct_panelist->panelist_eval record_response Panelist Records Response panelist_eval->record_response tally_responses Tally Correct Responses record_response->tally_responses stat_analysis Statistical Analysis (Binomial or Chi-Squared Test) tally_responses->stat_analysis conclusion Conclusion: Significant Difference? stat_analysis->conclusion

Caption: Workflow for the Triangle Test sensory evaluation.

Experimental_Workflow_Paired_Comparison cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start prep_samples Prepare Beverage Samples (A: ACP, B: Alternative) start->prep_samples code_samples Code Samples (3-digit random numbers) prep_samples->code_samples present_samples Present 2 Samples to Panelist (A and B, randomized order) code_samples->present_samples instruct_panelist Instruct Panelist: 'Which has a more intense pineapple flavor?' present_samples->instruct_panelist panelist_eval Panelist Evaluates Samples instruct_panelist->panelist_eval record_response Panelist Records Response panelist_eval->record_response count_responses Count Responses for Each Sample record_response->count_responses stat_analysis Statistical Analysis (Binomial Test) count_responses->stat_analysis conclusion Conclusion: One sample significantly more intense? stat_analysis->conclusion

Caption: Workflow for the Paired Comparison Test.

Experimental_Workflow_HS_GC_MS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start aliquot_sample Aliquot Beverage into Headspace Vial start->aliquot_sample add_salt Add NaCl aliquot_sample->add_salt seal_vial Seal Vial add_salt->seal_vial incubate Incubate and Equilibrate seal_vial->incubate inject Inject Headspace Gas incubate->inject gc_separation GC Separation inject->gc_separation ms_detection MS Detection gc_separation->ms_detection identify Identify Compounds (Mass Spectra Library) ms_detection->identify quantify Quantify Compounds (Calibration Curve) identify->quantify compare Compare Concentrations quantify->compare end End compare->end

Caption: Workflow for HS-GC-MS analysis of volatile compounds.

Stability Considerations

The stability of flavor enhancers is crucial for the shelf-life of beverages. Esters like this compound can be susceptible to hydrolysis, especially in acidic conditions, which can lead to a decrease in flavor intensity and the formation of off-notes.

Factors Affecting Stability:

  • pH: Lower pH (more acidic) environments can accelerate the rate of ester hydrolysis.

  • Temperature: Higher storage temperatures increase the rate of chemical reactions, including hydrolysis.

  • Presence of Enzymes: Certain enzymes can catalyze the breakdown of esters.

  • Other Ingredients: Interactions with other beverage components can impact flavor stability.

Experimental Approach for Stability Testing: A long-term stability study should be conducted where the beverage containing this compound is stored under different conditions (e.g., refrigerated vs. ambient temperature, light vs. dark). Samples should be periodically analyzed using both sensory evaluation (e.g., triangle test against a freshly prepared sample) and analytical methods (HS-GC-MS) to monitor changes in flavor profile and concentration of the flavor enhancer over time.

Conclusion

This compound presents a viable option for imparting a sweet, pineapple-like flavor to beverages. Its efficacy relative to other flavor enhancers can be objectively determined through a combination of discriminative and descriptive sensory analysis, supported by quantitative analytical techniques. The provided experimental protocols offer a robust framework for researchers and product developers to conduct their own comparative evaluations and make informed decisions on the selection of the most suitable flavor enhancer for their specific beverage applications. Further research focusing on the stability of this compound in various beverage matrices is recommended to fully understand its performance throughout the product's shelf life.

A Comparative Analysis of the Stability of Allyl Esters in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals in the Fragrance Industry

The long-term stability of fragrance ingredients is a critical factor in ensuring product quality and consumer satisfaction. Allyl esters, a class of compounds prized for their vibrant fruity and green notes, are frequently employed in perfumery. However, their inherent reactivity, particularly the susceptibility of the ester linkage and the allyl group to degradation, presents a significant challenge for formulators. This guide provides a comparative study of the stability of different allyl esters, supported by established experimental protocols and a discussion of the underlying chemical principles.

The stability of an allyl ester in a fragrance formulation is primarily influenced by its molecular structure. Factors such as the steric hindrance around the ester carbonyl group and the overall polarity of the molecule play a crucial role in determining its resistance to common degradation pathways like hydrolysis and oxidation.[1][2] Generally, allyl esters with bulkier or longer-chain carboxylic acid moieties exhibit greater stability.[2] This is attributed to the increased steric hindrance, which physically impedes the approach of nucleophiles like water to the reactive ester group, and to the lower polarity, which reduces solubility in any aqueous phases within the fragrance matrix.[1]

Comparative Stability Data
Allyl EsterStructure of Carboxylic Acid MoietyKey Structural FeaturesExpected Relative StabilityPrimary Degradation Products (Observed/Expected)Common Odor Contribution
Allyl Acetate Acetate (CH₃COO⁻)Small, linear, low steric hindranceLowAcetic Acid, Allyl Alcohol, subsequent oxidation productsSharp, fruity, ethereal[3]
Allyl Hexanoate Hexanoate (CH₃(CH₂)₄COO⁻)Medium-length, linear alkyl chainModerateHexanoic Acid, Allyl Alcohol, subsequent oxidation productsFruity (pineapple), waxy[4]
Allyl Cyclohexylpropionate CyclohexylpropionateBulky, cycloaliphatic group providing significant steric hindranceHighCyclohexylpropionic Acid, Allyl Alcohol (degradation is significantly slower)Sweet, fruity (pineapple), with green and waxy nuances[3]

Note: The relative stability is inferred from general principles of ester hydrolysis, where increased steric hindrance and decreased polarity enhance stability. Specific degradation rates will vary depending on the fragrance matrix, pH, and storage conditions.

Experimental Protocols

To quantitatively assess the stability of allyl esters in a fragrance formulation, a well-defined experimental protocol is essential. The following methodologies for accelerated stability testing and chemical analysis are standard in the cosmetics and fragrance industry.[5][6]

Accelerated Stability Testing

This method is designed to simulate the long-term aging of a fragrance in a shorter timeframe by exposing it to elevated stress conditions.[5][7]

Objective: To evaluate the chemical stability of different allyl esters in a standardized fragrance base under conditions of elevated temperature and light exposure.

Materials and Equipment:

  • Test Allyl Esters (e.g., Allyl Acetate, Allyl Hexanoate, Allyl Cyclohexylpropionate)

  • Standard fragrance base (e.g., 95% ethanol)

  • Glass vials with airtight seals

  • Climate chamber capable of maintaining constant temperature (e.g., 40°C ± 2°C)[6]

  • UV light cabinet for photostability testing[5]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • pH meter

Procedure:

  • Sample Preparation: Prepare solutions of each test allyl ester at a concentration of 1% (w/w) in the standard fragrance base.

  • Storage Conditions:

    • Thermal Stress: Store the samples in the climate chamber at 40°C in the dark for a period of 12 weeks.

    • Photostability: Expose the samples to a controlled UV light source at room temperature for a specified duration, following industry guidelines.

    • Control: Store a set of identical samples at room temperature (20-25°C) in the dark.

  • Time Points for Analysis: Withdraw aliquots from each sample for chemical analysis at initial time (T=0) and at regular intervals (e.g., 2, 4, 8, and 12 weeks).

  • Sensory Evaluation: At each time point, a trained panel can evaluate the odor profile of the samples to detect any changes from the initial scent.

  • Physicochemical Analysis: Measure and record the pH and observe any changes in color or clarity of the solutions at each time point.

Chemical Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds in fragrance mixtures.[8]

Objective: To identify and quantify the remaining parent allyl ester and its degradation products over the course of the stability study.

Procedure:

  • Sample Preparation for GC-MS: Dilute the aliquots from the stability study to an appropriate concentration with a suitable solvent (e.g., ethanol). Add an internal standard for accurate quantification.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the allyl esters and their expected degradation products (allyl alcohol, corresponding carboxylic acids, and any oxidation byproducts).

    • The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra are used for identification by comparison to a spectral library and authentic standards.

  • Data Analysis:

    • Integrate the peak areas of the parent allyl ester and any identified degradation products.

    • Calculate the concentration of the parent allyl ester at each time point relative to the internal standard.

    • Plot the concentration of the parent allyl ester versus time to determine the degradation kinetics and estimate the half-life under the tested conditions.

Visualizing Degradation and Testing Workflows

To better illustrate the processes involved in the degradation of allyl esters and the experimental approach to their stability testing, the following diagrams are provided.

G Experimental Workflow for Comparative Stability Testing of Allyl Esters cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis at T = 0, 2, 4, 8, 12 weeks cluster_data Data Interpretation Prep Prepare 1% solutions of Allyl Acetate, Allyl Hexanoate, & Allyl Cyclohexylpropionate in ethanol (B145695) base Thermal Thermal Stress (40°C, 12 weeks, dark) Prep->Thermal Photo Photostability (UV light, room temp) Prep->Photo Control Control (Room temp, dark) Prep->Control Sensory Sensory Evaluation (Odor Profile) Thermal->Sensory Physical Physicochemical Analysis (pH, Color, Clarity) Thermal->Physical Chemical Chemical Analysis (GC-MS) Thermal->Chemical Photo->Sensory Photo->Physical Photo->Chemical Control->Sensory Control->Physical Control->Chemical Quantify Quantify Parent Ester & Degradation Products Chemical->Quantify Kinetics Determine Degradation Kinetics & Half-life Quantify->Kinetics Compare Compare Stability of Different Allyl Esters Kinetics->Compare

Caption: Workflow for the comparative stability testing of allyl esters.

G Primary Degradation Pathways of Allyl Esters in Fragrances cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation AllylEster Allyl Ester (R-COO-CH₂-CH=CH₂) CarboxylicAcid Carboxylic Acid (R-COOH) AllylEster->CarboxylicAcid + H₂O (Acid/Base Catalyzed) AllylAlcohol Allyl Alcohol (HO-CH₂-CH=CH₂) AllylEster->AllylAlcohol + H₂O (Acid/Base Catalyzed) OxidizedProducts Oxidized Products (e.g., Epoxides, Aldehydes) AllylEster->OxidizedProducts + [O] (Air, Light) AllylAlcohol->OxidizedProducts + [O]

Caption: Key degradation pathways for allyl esters in fragrance formulations.

References

Safety Operating Guide

Proper Disposal of Allyl Cyclohexanepropionate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Allyl cyclohexanepropionate, a common fragrance ingredient, is classified as harmful and very toxic to aquatic life, necessitating strict disposal protocols.[1][2][3][4] Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related tasks, ensure all relevant personnel are familiar with the hazards associated with this compound. This chemical is harmful if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction.[1][2][3][4][5]

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure.

Protective EquipmentSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Chemical safety goggles or a face shield
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Step-by-Step Disposal Procedure

The disposal of this compound is regulated and must be handled as hazardous waste.[6][7] Do not dispose of this chemical down the drain or in regular trash.[5][6]

  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled container for this compound waste. The container must have a secure lid and be in good condition.[8]

    • The label should clearly state "Hazardous Waste" and "this compound".[6]

  • Segregation of Waste:

    • Store the this compound waste container separately from incompatible materials such as strong acids and bases.[2]

  • Container Management:

    • Keep the waste container closed except when adding waste.

    • Store the container in a designated, well-ventilated, and secure area.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[8][9]

    • The rinsate from this process is also considered hazardous waste and must be collected in the designated waste container.[8][9]

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, though institutional policies may vary.[9]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]

    • Follow all institutional and local regulations for hazardous waste disposal.

Spill Management

In the event of a spill, immediate action is required to contain and clean the area while ensuring personnel safety.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Control Ignition Sources: Eliminate all sources of ignition as vapors may form explosive mixtures with air.[5]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[5]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated is_container Is it an empty container? start->is_container triple_rinse Triple-rinse with appropriate solvent is_container->triple_rinse Yes collect_liquid_waste Collect liquid waste in a labeled, compatible hazardous waste container is_container->collect_liquid_waste No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of container as non-hazardous waste collect_rinsate->dispose_container end End of Process dispose_container->end store_waste Store in a designated, secure, and ventilated area collect_liquid_waste->store_waste contact_ehs Contact Environmental Health & Safety for disposal store_waste->contact_ehs contact_ehs->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistics for Handling Allyl Cyclohexanepropionate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling Allyl cyclohexanepropionate. This guide provides immediate, essential information on personal protective equipment, operational procedures, and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

To minimize exposure to this compound, a known hazardous substance, the following personal protective equipment is mandatory.[1][2][3][4]

PPE CategoryItemSpecifications
Eye Protection Chemical safety goggles or a face shieldMust provide a complete seal around the eyes to protect from splashes.[5][6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5][7][8]
Body Protection Protective clothingA disposable gown or a clean lab coat should be worn. For larger quantities or risk of splashing, chemical-resistant coveralls are advised.[1][7]
Respiratory Protection NIOSH-approved respiratorRequired when working in poorly ventilated areas or when vapors, mists, or aerosols may be generated.[2][5]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Avoid Contact: Take measures to prevent the chemical from coming into contact with skin, eyes, or clothing.[7]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, evacuate unnecessary personnel.[7] Wear appropriate PPE and absorb the spill with inert material such as sand, dry clay, or diatomaceous earth.[7][9] Collect the absorbed material in a sealed container for disposal.[9]

Storage Procedures:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5][9][10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[7]

  • Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[5][10]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Chemical: Dispose of in accordance with local, regional, and national regulations.[5] This material should be treated as hazardous waste and disposed of at a licensed hazardous-waste disposal facility.[9]

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[8] Do not reuse empty containers.[9]

Quantitative Data

The following table summarizes the available acute toxicity data for this compound.

Route of ExposureSpeciesValue
Oral (LD50)Rat585 mg/kg[7]
Oral (LD50)Guinea Pig380 mg/kg[7][10]
Dermal (LD50)Not Specified1600 mg/kg[9][10]
Inhalation (LC50)Rat11 mg/l, 4 hours[9]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Collect Waste in a Labeled, Sealed Container D->H F Remove and Dispose of PPE Properly E->F G Wash Hands Thoroughly F->G I Dispose of as Hazardous Waste (Follow Institutional Guidelines) H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl cyclohexanepropionate
Reactant of Route 2
Reactant of Route 2
Allyl cyclohexanepropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.